8-methylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-3-2-4-8-5-6-9(12)11-10(7)8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVCQMOIBCSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415994 | |
| Record name | 8-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4053-36-5 | |
| Record name | 8-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 8-Methylquinolin-2(1H)-one from o-Toluidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-methylquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from o-toluidine. The primary synthetic route detailed is the Knorr quinoline synthesis, a reliable and well-established method for the preparation of 2-hydroxyquinolines and their tautomeric quinolin-2(1H)-one counterparts. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data for the key reaction steps.
Introduction
Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. Their applications in drug discovery are extensive, with derivatives exhibiting anti-inflammatory, antibacterial, and anticancer properties. The 8-methyl substitution pattern is of particular interest for modulating the pharmacological profile of these compounds. The Knorr quinoline synthesis, first described in 1886, remains a cornerstone for accessing these structures.[1] The synthesis proceeds via two main stages: the formation of a β-ketoanilide from an aniline and a β-ketoester, followed by an acid-catalyzed intramolecular cyclization.[2]
Synthetic Pathway Overview
The synthesis of this compound from o-toluidine is achieved through a two-step Knorr quinoline synthesis. The first step involves the condensation of o-toluidine with ethyl acetoacetate to form the intermediate, N-(2-methylphenyl)-3-oxobutanamide. The second step is the acid-catalyzed cyclization of this intermediate to yield the final product, which exists in tautomeric equilibrium with 2-hydroxy-8-methylquinoline.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-(2-methylphenyl)-3-oxobutanamide
This procedure details the formation of the β-ketoanilide intermediate from o-toluidine and ethyl acetoacetate. Optimization of this step is crucial to maximize the yield of the desired anilide and minimize the formation of the isomeric crotonate.[3]
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine and a slight excess of ethyl acetoacetate.
-
Heat the reaction mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the consumption of the starting materials.
-
After completion, allow the mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2-methylphenyl)-3-oxobutanamide as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (o-toluidine:ethyl acetoacetate) | 1 : 1.1 | (General Knorr Synthesis) |
| Reaction Temperature | 110-120 °C | (General Knorr Synthesis) |
| Reaction Time | 2-3 hours | (General Knorr Synthesis) |
| Typical Yield | 80-90% | [3] |
Step 2: Cyclization to this compound
This step involves the intramolecular electrophilic aromatic substitution of the N-(2-methylphenyl)-3-oxobutanamide intermediate, catalyzed by a strong acid, to form the quinolinone ring system. Concentrated sulfuric acid is a commonly used and effective catalyst for this transformation.[1]
Methodology:
-
To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add the N-(2-methylphenyl)-3-oxobutanamide intermediate with stirring. The amount of sulfuric acid should be sufficient to fully dissolve the anilide (e.g., 5-10 mL per gram of anilide).
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 80-100 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude this compound can be further purified by recrystallization from ethanol or a similar solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Cyclization Agent | Concentrated Sulfuric Acid | [1] |
| Reaction Temperature | 80-100 °C | (Analogous Knorr Cyclizations) |
| Reaction Time | 1-2 hours | (Analogous Knorr Cyclizations) |
| Typical Yield | 75-85% | (Estimated from similar reactions) |
Reaction Mechanism
The Knorr quinoline synthesis proceeds through a well-understood mechanism involving the formation of a β-ketoanilide followed by an acid-catalyzed intramolecular cyclization.
Caption: Mechanism of the Knorr synthesis for this compound.
Conclusion
The Knorr quinoline synthesis provides an effective and straightforward route for the preparation of this compound from readily available starting materials, o-toluidine and ethyl acetoacetate. The two-step process, involving the formation of a β-ketoanilide intermediate followed by acid-catalyzed cyclization, generally proceeds with good to high yields. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in the synthesis and further exploration of this important class of heterocyclic compounds. Careful optimization of reaction conditions, particularly in the anilide formation step, is key to achieving high purity and yield of the final product.
References
An In-depth Technical Guide to the Conrad-Limpach Synthesis of 8-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Conrad-Limpach synthesis, with a specific focus on the mechanism for preparing 8-methylquinolin-2(1H)-one. This quinolinone derivative is of significant interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in a wide range of biologically active compounds. This document details the reaction mechanism, provides experimental protocols, and presents relevant data for the synthesis of this target molecule.
Core Principles: The Conrad-Limpach and Knorr Quinoline Syntheses
The Conrad-Limpach synthesis is a powerful method for the formation of quinoline ring systems through the condensation of anilines with β-ketoesters. The reaction pathway can lead to two different isomeric products, 4-hydroxyquinolines or 2-hydroxyquinolines (which exist in tautomeric equilibrium with the corresponding quinolin-4(1H)-ones and quinolin-2(1H)-ones), depending on the reaction conditions.
The formation of this compound from o-toluidine and a β-ketoester, such as ethyl acetoacetate, proceeds via the Knorr quinoline synthesis , which is a variation of the Conrad-Limpach reaction. The key distinction lies in the initial step of the reaction:
-
Conrad-Limpach Pathway (Kinetic Control): At lower temperatures, the reaction favors the attack of the aniline's amino group on the more reactive keto-carbonyl of the β-ketoester. This pathway ultimately leads to the formation of a 4-quinolone derivative.
-
Knorr Pathway (Thermodynamic Control): At higher temperatures (typically above 140°C), the reaction favors the attack of the amino group on the ester carbonyl of the β-ketoester. This thermodynamically controlled pathway results in the formation of a β-ketoanilide intermediate, which then cyclizes to yield a 2-quinolone derivative.[1]
Therefore, the synthesis of this compound is a direct application of the Knorr quinoline synthesis conditions.
Reaction Mechanism
The synthesis of this compound from o-toluidine and ethyl acetoacetate is a two-step process. The first step is the formation of the β-ketoanilide intermediate, acetoaceto-o-toluidide. The second step is the intramolecular cyclization of this intermediate under strongly acidic conditions.
Step 1: Formation of Acetoaceto-o-toluidide
At elevated temperatures, the amino group of o-toluidine nucleophilically attacks the ester carbonyl of ethyl acetoacetate. This is followed by the elimination of ethanol to yield the acetoaceto-o-toluidide intermediate.
Step 2: Acid-Catalyzed Intramolecular Cyclization
The cyclization of the acetoaceto-o-toluidide intermediate is catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA). The acid protonates the carbonyl oxygen of the acetyl group, activating it for electrophilic attack. The electron-rich aromatic ring of the o-toluidine moiety then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by dehydration to form the quinolinone ring system. The reaction is a form of electrophilic aromatic substitution.[2]
The overall mechanism is depicted in the following diagram:
Figure 1: General workflow for the Knorr synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the two main steps of the synthesis. Specific quantities and conditions may require optimization.
Preparation of Acetoaceto-o-toluidide
Materials:
-
o-Toluidine
-
Ethyl acetoacetate
-
Toluene (or other suitable high-boiling solvent)
-
Ethylenediamine (catalyst, optional)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of o-toluidine and ethyl acetoacetate in toluene.
-
A catalytic amount of ethylenediamine can be added to facilitate the reaction.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, the reaction is considered complete.
-
The solvent is removed under reduced pressure to yield the crude acetoaceto-o-toluidide, which may be used in the next step without further purification or can be purified by recrystallization.
Cyclization to this compound
Materials:
-
Acetoaceto-o-toluidide
-
Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
Procedure:
-
Using Sulfuric Acid: Carefully add the acetoaceto-o-toluidide to an excess of cold (0-10°C) concentrated sulfuric acid with stirring. After the addition is complete, slowly heat the mixture to 60-70°C and maintain this temperature for several hours.
-
Using Polyphosphoric Acid: Add the acetoaceto-o-toluidide to an excess of polyphosphoric acid. Heat the mixture with stirring to a temperature in the range of 100-140°C for a specified period. The optimal temperature and time should be determined experimentally.
-
Upon completion of the reaction, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Data Presentation
The following table summarizes typical reaction parameters that can be expected for the Knorr synthesis of quinolin-2-ones. It is important to note that the optimal conditions and yields for the synthesis of this compound may vary and should be determined empirically.
| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Anilide Formation | o-Toluidine, Ethyl acetoacetate | Toluene (solvent) | Reflux | 1-4 | >90 |
| Cyclization (H₂SO₄) | Acetoaceto-o-toluidide | Conc. H₂SO₄ | 60-70 | 2-6 | 60-80 |
| Cyclization (PPA) | Acetoaceto-o-toluidide | Polyphosphoric Acid | 100-140 | 1-3 | 70-90 |
Note: Yields are estimates based on general procedures for Knorr synthesis and may vary for the specific synthesis of this compound.
Mandatory Visualization
The following diagram illustrates the detailed mechanistic pathway for the acid-catalyzed cyclization of acetoaceto-o-toluidide to form this compound.
Figure 2: Mechanism of the Knorr cyclization of acetoaceto-o-toluidide.
Conclusion
The Conrad-Limpach synthesis, and specifically its Knorr variation, provides an effective and well-established route for the preparation of 2-quinolone derivatives such as this compound. By carefully controlling the reaction temperature to favor the formation of the β-ketoanilide intermediate, and by employing a strong acid catalyst for the subsequent intramolecular cyclization, this valuable heterocyclic compound can be synthesized in good yields. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers engaged in the synthesis of quinoline-based compounds for applications in drug discovery and development.
References
Spectroscopic Characterization of 8-Methylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylquinolin-2(1H)-one, also known as 8-methylcarbostyril, is a heterocyclic organic compound with the molecular formula C₁₀H₉NO. As a derivative of quinolin-2(1H)-one, it serves as a valuable scaffold in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds. The quinolinone core is present in numerous natural products and synthetic molecules with potential therapeutic applications, including antimicrobial and antifungal agents. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.
This technical guide provides a summary of the expected spectroscopic data for this compound, based on the analysis of structurally related compounds. It also outlines detailed experimental protocols for obtaining this spectroscopic information.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~2.4 | s | 3H | -CH₃ |
| ~6.5 | d | 1H | H-3 |
| ~7.0-7.5 | m | 3H | Aromatic-H (H-5, H-6, H-7) |
| ~7.8 | d | 1H | H-4 |
| ~11.5 | br s | 1H | N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~18 | -CH₃ |
| ~115-140 | Aromatic/Vinylic Carbons |
| ~162 | C=O |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-2800 | Broad | N-H stretch |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600-1450 | Medium-Strong | C=C aromatic stretch |
| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 159 | ~100 | [M]⁺ (Molecular Ion) |
| 130 | Variable | [M-CHO]⁺ |
| 103 | Variable | Further fragmentation |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A common route for the synthesis of quinolinone derivatives involves the cyclization of appropriate precursors. While various methods exist, a general procedure is outlined below.
Caption: Synthetic pathway for this compound.
-
Preparation of the Acetoacetamide Precursor: o-Toluidine is reacted with diketene or ethyl acetoacetate in an appropriate solvent (e.g., toluene or xylene) under reflux conditions to yield the corresponding acetoacetamide derivative.
-
Cyclization: The resulting acetoacetamide derivative is then subjected to acid-catalyzed cyclization. This is typically achieved by heating the intermediate in the presence of a strong acid such as sulfuric acid or polyphosphoric acid.
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the synthesized this compound.
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. The multiplicity of the signals (s = singlet, d = doublet, t = triplet, m = multiplet) and the coupling constants (J) in Hertz (Hz) are determined.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and are assigned to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
-
Data Analysis: The molecular weight is confirmed from the molecular ion peak ([M]⁺). The fragmentation pattern provides additional structural information.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or methanol.
-
Data Acquisition: The absorption spectrum is recorded over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.
-
Data Analysis: The wavelength(s) of maximum absorbance (λmax) are determined.
Conclusion
The spectroscopic techniques outlined in this guide are essential for the comprehensive characterization of this compound. The provided predicted data serves as a valuable reference for researchers working with this compound and its derivatives. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural confirmation and purity assessment, which are critical for its application in drug discovery and development.
Spectroscopic and Structural Elucidation of 8-Methylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for a compound closely related to 8-methylquinolin-2(1H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible databases and literature, this report presents the ¹H and ¹³C NMR data for 8-(p-tolyl)quinolin-2(1H)-one. The structural similarity, with a tolyl group substituting the methyl group at the 8-position, offers valuable comparative insights for researchers working with related quinolinone scaffolds.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the ¹H and ¹³C NMR spectral data for 8-(p-tolyl)quinolin-2(1H)-one, providing a reference for the characterization of similar molecular structures.
¹H NMR Spectral Data of 8-(p-tolyl)quinolin-2(1H)-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.85 | s | - | NH |
| 7.83 | d | 9.6 | H-4 |
| 7.57 | d | 6.8 | H-5 |
| 7.44 | d | 7.4 | H-7 |
| 7.39 – 7.24 | m | - | Ar-H (tolyl) & H-6 |
| 6.67 | d | 9.6 | H-3 |
| 2.47 | s | - | CH₃ (tolyl) |
Solvent: Chloroform-d, Spectrometer Frequency: 400 MHz[1]
¹³C NMR Spectral Data of 8-(p-tolyl)quinolin-2(1H)-one
| Chemical Shift (δ) ppm | Assignment |
| 162.45 | C-2 |
| 141.00 | C-8a |
| 138.66 | C-4 |
| 135.43 | Ar-C (tolyl) |
| 132.82 | Ar-C (tolyl) |
| 131.40 | C-7 |
| 130.28 | Ar-CH (tolyl) |
| 129.07 | Ar-CH (tolyl) |
| 128.73 | C-5 |
| 127.26 | C-4a |
| 122.41 | C-6 |
| 121.81 | C-8 |
| 120.00 | C-3 |
| 21.21 | CH₃ (tolyl) |
Solvent: Chloroform-d, Spectrometer Frequency: 100 MHz[1]
Experimental Protocols for NMR Analysis
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds, applicable to quinolinone derivatives.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
NMR Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans, ensuring accurate integration.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is required to achieve a good signal-to-noise ratio.
Data Processing
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform to convert the time-domain data to the frequency domain.
-
Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial function to correct any baseline distortions.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or, if TMS is not used, by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of an organic compound.
References
Spectroscopic Scrutiny of 8-Methylquinolin-2(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 8-methylquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Through a comprehensive examination of its Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data, this document serves as a crucial resource for the identification, characterization, and quality control of this molecule.
FT-IR Spectral Analysis
The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its distinct functional groups. The presence of the lactam ring, the aromatic system, and the methyl substituent are all identifiable through their vibrational modes.
Predicted FT-IR Spectral Data
The following table summarizes the predicted and observed characteristic infrared absorption bands for this compound. These assignments are based on the analysis of structurally similar compounds and established correlations in infrared spectroscopy.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2900 | Medium | N-H stretching (lactam) |
| ~3050-3000 | Medium to Weak | Aromatic C-H stretching |
| ~2960-2850 | Medium to Weak | Aliphatic C-H stretching (methyl group) |
| ~1660-1640 | Strong | C=O stretching (lactam) |
| ~1600-1450 | Medium to Strong | C=C stretching (aromatic ring) |
| ~1450-1350 | Medium | C-H bending (methyl group) |
| ~800-750 | Strong | Out-of-plane C-H bending (aromatic) |
Mass Spectrometry Analysis
Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information regarding its molecular weight and fragmentation pattern, which is instrumental in confirming its structure.
Predicted Mass Spectrometry Data
The predicted mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions. The molecular formula is C₁₀H₉NO, with a monoisotopic mass of 159.07 g/mol .[1]
| m/z | Relative Abundance | Proposed Fragment |
| 159 | High | [M]⁺ (Molecular Ion) |
| 131 | Moderate | [M - CO]⁺ |
| 130 | Moderate | [M - CHO]⁺ |
| 103 | Low | [C₇H₅N]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound, based on standard practices for similar heterocyclic compounds.
FT-IR Spectroscopy Protocol
-
Instrumentation : A Perkin-Elmer FT-IR 1650 spectrophotometer or equivalent.
-
Sample Preparation : The solid sample of this compound is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition : The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry Protocol
-
Instrumentation : A HP MS-5988 mass spectrometer or a similar instrument capable of electron ionization (EI).
-
Sample Introduction : The sample is introduced into the ion source via a direct insertion probe.
-
Ionization : Electron ionization is performed at an electron energy of 70 eV.
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum is recorded, showing the relative abundance of each ion.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: Workflow for FT-IR analysis of this compound.
Caption: Workflow for Mass Spectrometry analysis of this compound.
Conclusion
The combined application of FT-IR and mass spectrometry provides a robust framework for the unequivocal identification and structural elucidation of this compound. The data and protocols presented in this guide are intended to support researchers in their efforts to synthesize, analyze, and utilize this compound in various scientific and developmental endeavors. The characteristic spectral fingerprints detailed herein serve as a reliable reference for quality assessment and chemical analysis.
References
An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 8-Methylquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 8-methylquinolin-2(1H)-one derivatives. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the quinolin-2(1H)-one scaffold. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for elucidating structure-activity relationships (SAR), designing novel therapeutic agents, and optimizing their pharmacological properties.
This guide summarizes available crystallographic data, provides detailed experimental protocols for their synthesis and structural determination, and visualizes key workflows and molecular relationships to aid in research and development efforts.
Molecular Structure and Crystallographic Data
The this compound core consists of a bicyclic system where a benzene ring is fused to a pyridin-2-one ring, with a methyl group substituted at the 8-position. The crystal structures of derivatives of this scaffold provide valuable insights into the planarity of the ring system, the orientation of substituents, and the nature of intermolecular interactions that govern the solid-state packing.
While a comprehensive set of single-crystal X-ray diffraction data for a wide range of this compound derivatives is not extensively available in the public domain, this guide presents the data for a key derivative, 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one, to exemplify the structural features of this class of compounds.[1][2]
Crystallographic Data for 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one
The crystal structure of 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one has been determined by single-crystal X-ray diffraction, providing precise measurements of the unit cell and molecular geometry.[1][2]
Table 1: Crystal Data and Structure Refinement for 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one [1][2]
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃ClN₂O |
| Formula Weight | 284.73 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.1513 (2) |
| b (Å) | 9.3917 (2) |
| c (Å) | 14.1430 (2) |
| α (°) | 90 |
| β (°) | 90.948 (2) |
| γ (°) | 90 |
| Volume (ų) | 1348.17 (4) |
| Z | 4 |
| Temperature (K) | 295 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (%) | 3.4 |
Molecular Geometry Insights
The quinoline ring system in 1-[(2-chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-one is nearly planar.[1][2] The planarity of this core structure is a critical feature that can influence its interaction with biological targets, such as intercalation into DNA or binding to enzyme active sites. The dihedral angle between the quinoline ring system and the attached pyridone ring is 85.93 (6)°.[1][2]
Intermolecular interactions, including C—H···O hydrogen bonds and π–π stacking, play a significant role in the crystal packing of this derivative.[1][2] These non-covalent interactions are fundamental in molecular recognition processes and can provide a basis for the rational design of molecules with specific binding properties.
Experimental Protocols
Synthesis of 4-Substituted this compound Derivatives
A general synthetic pathway to various 4-substituted this compound derivatives has been reported, starting from 4-hydroxy-8-methylquinolin-2(1H)-one.[3] This methodology allows for the introduction of diverse functional groups at the 4-position, enabling the exploration of structure-activity relationships.
2.1.1. Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one [3]
-
A solution of 2,4-dichloro-8-methylquinoline (10 mmol) in dilute dichloroacetic acid (90%, 50 mL) is heated under reflux for 1 hour.
-
The resulting clear solution is then poured onto ice-cold water.
-
The precipitate that forms is collected by filtration and can be further purified by crystallization.
2.1.2. Synthesis of 4-Hydrazino-8-methylquinolin-2(1H)-one [3]
This derivative can be prepared from 4-chloro-8-methylquinolin-2(1H)-one or its 4-ethylthio or 4-tosyloxy analogues by reaction with hydrazine.
2.1.3. Synthesis of 4-Azido-8-methylquinolin-2(1H)-thione [3]
4-chloro-8-methylquinoline-2(1H)-thione is reacted with sodium azide to furnish the 4-azido derivative.
2.1.4. Synthesis of 4-Amino-8-methylquinolin-2(1H)-one [3]
-
A suspension of the corresponding phosphazene derivative (10 mmol) in hydrochloric acid (50 mL) is heated under reflux for 4 hours.
-
The solution is cooled and filtered to remove insoluble triphenylphosphine oxide.
-
The acidic solution is neutralized using a 2M aqueous sodium hydroxide solution.
-
The solid precipitate is filtered off and crystallized from a suitable solvent like DMF.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound derivatives is typically achieved through single-crystal X-ray diffraction.
2.2.1. Crystallization
Single crystals suitable for X-ray diffraction are generally obtained by slow evaporation of a saturated solution of the purified compound. Common solvents for crystallization of quinolinone derivatives include ethanol, methanol, dimethylformamide (DMF), and ethyl acetate.
2.2.2. Data Collection and Structure Refinement
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected using a diffractometer, typically equipped with a Mo Kα or Cu Kα radiation source.
-
The collected diffraction data are processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is then refined using full-matrix least-squares on F².
Visualizations
Synthetic Pathway for 4-Substituted this compound Derivatives
The following diagram illustrates the synthetic routes to various 4-substituted derivatives from a common precursor, highlighting the key transformations.
References
Tautomerism in 8-Methylquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals
An in-depth exploration of the structural and quantum chemical principles governing the tautomeric equilibrium of 8-methylquinolin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry.
Introduction
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, and their nuanced chemical behaviors can have profound implications for drug efficacy, metabolism, and safety. Among these, the quinolinone scaffold is of significant interest. This technical guide focuses on the tautomerism of this compound, a derivative of the 2-quinolone class. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical factor in drug design as different tautomers can exhibit varied physicochemical properties, receptor binding affinities, and metabolic stabilities. In the case of this compound, the principal equilibrium is the lactam-lactim tautomerism between the keto form (amide) and the enol form (iminol). A thorough understanding of this equilibrium is paramount for researchers, scientists, and drug development professionals aiming to leverage this scaffold for therapeutic innovation.
The Lactam-Lactim Tautomeric Equilibrium
The tautomerism in this compound involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, leading to two distinct forms: the lactam (keto) and the lactim (enol) tautomer.
For the broader class of 2-hydroxyquinoline derivatives, the equilibrium overwhelmingly favors the lactam (keto) form, 2(1H)-quinolone, in most environments, including the solid state and in various solvents.[1][2] This preference is primarily attributed to the greater thermodynamic stability of the cyclic amide group in the lactam form compared to the iminol group in the lactim form.[1] The presence of the methyl group at the 8-position is not expected to significantly alter this fundamental equilibrium.
Figure 1: Lactam-Lactim Tautomeric Equilibrium of this compound.
Quantitative Analysis of Tautomeric Stability
The relative stability of tautomers can be quantified by the difference in their Gibbs free energy (ΔG). For the parent 2-hydroxyquinoline, the lactam form is estimated to be more stable by approximately 5 kcal/mol in water.[3] Computational studies on various substituted hydroxyquinolines using Density Functional Theory (DFT) have corroborated the general preference for the keto tautomer.[4] For instance, in a study of 4-hydroxyquinolines, the keto form was found to be more stable across different solvents.[4]
Below is a summary of typical spectroscopic data for a closely related compound, 4-chloro-8-methylquinolin-2(1H)-one, which strongly indicates the predominance of the lactam form.[5]
| Compound | Spectroscopic Method | Key Observation | Interpretation |
| 4-chloro-8-methylquinolin-2(1H)-one | Infrared (IR) Spectroscopy | Strong C=O stretch at 1655 cm⁻¹; N-H stretch at 3100-3050 cm⁻¹ | Consistent with the presence of a carbonyl group and an N-H bond, characteristic of the lactam form. |
| 4-chloro-8-methylquinolin-2(1H)-one | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆) | Signal for N-H proton; Absence of a distinct O-H proton signal | Confirms the presence of the N-H proton of the lactam tautomer. |
Experimental Protocols for Tautomer Characterization
A multi-faceted analytical approach is essential for the comprehensive characterization of the tautomeric equilibrium in quinolinone systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the predominant tautomeric form in solution.
Objective: To identify the presence of either an N-H proton (lactam) or an O-H proton (lactim) and to observe the chemical shifts of the ring protons and carbons, which differ between the two forms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred as it can solubilize both tautomers and the N-H proton is less likely to exchange rapidly with residual water.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The presence of a broad singlet corresponding to the N-H proton (typically downfield, >10 ppm in DMSO-d₆) is indicative of the lactam form. The absence of a sharp singlet for an O-H proton further supports this assignment.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The lactam form will exhibit a characteristic signal for the C2 carbonyl carbon in the range of 160-170 ppm.[7] The lactim form would instead show a signal for the C2 carbon bonded to the hydroxyl group at a more upfield position (approx. 140-150 ppm).
-
2D NMR (optional): Techniques such as HSQC and HMBC can be used to confirm assignments and provide further structural evidence.
Figure 2: Workflow for NMR-based Tautomer Characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying key functional groups that differentiate the lactam and lactim forms.
Objective: To detect the presence of a C=O stretch (lactam) or an O-H stretch (lactim).
Methodology:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: A strong absorption band in the 1650-1680 cm⁻¹ region is a definitive indicator of the C=O stretching vibration of the quinolinone ring, confirming the lactam tautomer.[7] A broad O-H stretching band around 3200-3400 cm⁻¹ would indicate the lactim form.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.
Objective: To determine the precise atomic positions and bond lengths, thereby definitively identifying the tautomeric form present in the crystal lattice.
Methodology:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction, typically by slow evaporation from an appropriate solvent.
-
Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The resulting model will show the location of the proton on either the nitrogen (lactam) or oxygen (lactim) atom. For other quinolinone derivatives, crystallographic studies have consistently confirmed the lactam structure in the solid state.[8][9]
Implications for Drug Development
The predominance of the lactam tautomer of this compound has significant consequences for its application in drug design:
-
Hydrogen Bonding: The lactam form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). In contrast, the lactim form has a hydrogen bond donor (O-H) and a hydrogen bond acceptor (ring nitrogen). This difference is critical for molecular recognition at a biological target.
-
Physicochemical Properties: The greater polarity of the lactam tautomer influences properties such as solubility, lipophilicity (LogP), and membrane permeability, which are key determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Acidity/Basicity (pKa): The pKa values of the N-H proton in the lactam and the O-H proton in the lactim are different, affecting the ionization state of the molecule at physiological pH.
Conclusion
The tautomeric landscape of this compound is heavily dominated by the lactam (keto) form, this compound. This preference is rooted in the thermodynamic stability of the cyclic amide functionality and is supported by extensive spectroscopic and computational data from the broader class of 2-quinolones. For professionals in drug discovery and development, a firm grasp of this tautomeric behavior is essential. The structural and electronic properties of the predominant lactam tautomer dictate its interactions with biological targets and its pharmacokinetic profile. The experimental protocols outlined in this guide provide a robust framework for the characterization of this and related heterocyclic systems, enabling a more rational, structure-based approach to drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [helda.helsinki.fi]
Navigating the Solubility Landscape of 8-Methylquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 8-methylquinolin-2(1H)-one, a heterocyclic organic compound of interest in medicinal chemistry and materials science. A comprehensive review of publicly available data reveals a notable absence of specific quantitative solubility measurements for this compound in common organic solvents. This guide, therefore, serves a dual purpose: to summarize the available qualitative solubility information for structurally related compounds and to provide a detailed, actionable experimental protocol for researchers to determine the solubility of this compound in their laboratories. The presented methodologies are grounded in established principles of physical chemistry and are designed to yield reliable and reproducible data crucial for applications ranging from reaction optimization to formulation development.
Introduction to Quinolinone Solubility
Quinolin-2-one derivatives are a class of heterocyclic compounds that form the core of numerous biologically active molecules. Their solubility is a critical physicochemical parameter that dictates their behavior in both chemical and biological systems. Generally, the solubility of these compounds is influenced by the interplay of the rigid, aromatic quinolinone core and the nature of its substituents. While the core structure tends to impart a degree of lipophilicity and planarity, which can lead to poor aqueous solubility, it often allows for good solubility in a range of organic solvents. Understanding the solubility profile of a specific derivative like this compound is paramount for its effective utilization in research and development.
Solubility Profile of this compound: Current State of Knowledge
Despite a thorough search of scientific literature and chemical databases, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. Qualitative assessments of structurally similar compounds, such as quinoline itself, suggest that it is soluble in many organic solvents. However, the presence of the oxo group and the methyl substituent in this compound will significantly alter its solvation properties compared to the parent quinoline. For instance, the lactam functionality introduces a polar site capable of hydrogen bonding, which could enhance solubility in protic solvents.
Given the lack of specific data, this guide provides a robust experimental framework for determining the solubility of this compound.
Experimental Protocol for Solubility Determination
The following section details a generalized yet comprehensive protocol for determining the equilibrium solubility of this compound in various organic solvents. The "shake-flask" method described is a widely accepted and reliable technique.
Principle
An excess of the solid compound is equilibrated with a specific volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Standard Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., DMSO or a mobile phase component). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Analysis: Inject the calibration standards and the diluted samples into the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the diluted samples from this curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the test solvent by multiplying the concentration determined by HPLC by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Data Presentation
The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Organic Solvent | Dielectric Constant (at 20°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Methanol | 32.7 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Dichloromethane | 9.1 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined |
| Toluene | 2.4 | Data to be determined | Data to be determined |
| n-Hexane | 1.9 | Data to be determined | Data to be determined |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
8-Methylquinolin-2(1H)-one: A Technical Overview of its Photophysical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry and materials science. Their rigid, planar structure and conjugated π-system often give rise to interesting photophysical properties, making them valuable fluorophores. The introduction of substituents onto the quinolinone core can modulate these properties, offering a pathway to fine-tune their absorption and emission characteristics for specific applications. 8-methylquinolin-2(1H)-one is one such derivative, whose photophysical profile, while not explicitly detailed in the literature, is of interest to the scientific community. This guide aims to bridge this knowledge gap by providing a detailed synthesis method and a thorough discussion of its anticipated photophysical behavior based on related compounds.
Synthesis of this compound
The synthesis of this compound can be achieved through various established methods for quinolinone synthesis. A common and effective approach is the acid-catalyzed cyclization of an appropriate β-anilinoacrylate precursor.
Synthetic Pathway
A plausible synthetic route to this compound involves the reaction of o-toluidine with a suitable three-carbon electrophile, such as acrylic acid or its derivatives, followed by cyclization and oxidation. A well-documented method is the reaction of an aniline with diethyl malonate followed by cyclization.
Experimental Protocol
Step 1: Synthesis of Diethyl 2-((2-methylphenyl)amino)maleate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1 mole) and diethyl malonate (1.2 moles).
-
Heat the mixture at 150-160 °C for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the excess diethyl malonate is removed under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: Thermal Cyclization to 8-Methyl-4-hydroxyquinolin-2(1H)-one
-
The purified intermediate from Step 1 is added to a high-boiling point solvent such as Dowtherm A in a flask fitted with a reflux condenser.
-
The mixture is heated to reflux (approximately 250 °C) for 1-2 hours.
-
Upon cooling, the product precipitates and can be collected by filtration.
-
The crude product is washed with a suitable solvent like ethanol or diethyl ether to remove residual Dowtherm A.
Step 3: Reduction to this compound
-
The 8-methyl-4-hydroxyquinolin-2(1H)-one is suspended in a mixture of hydriodic acid and red phosphorus.
-
The mixture is heated at reflux for several hours.
-
After completion, the reaction mixture is cooled and poured into water.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is washed with a sodium thiosulfate solution to remove any remaining iodine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Photophysical Properties
While specific quantitative data for this compound is not available, the general photophysical characteristics of the quinolin-2(1H)-one scaffold are well-established. These compounds typically exhibit fluorescence in the UV-A to blue region of the electromagnetic spectrum.
Absorption and Emission Spectra
Quinolin-2(1H)-ones generally display absorption maxima (λ_abs) in the range of 300-380 nm, corresponding to π-π* transitions. Their emission maxima (λ_em) are typically found between 350 nm and 450 nm. The position of these maxima and the Stokes shift (the difference between the absorption and emission maxima) are sensitive to the solvent polarity and the nature of substituents on the quinolinone ring. The methyl group at the 8-position in this compound is an electron-donating group, which may lead to a slight red-shift in both absorption and emission spectra compared to the unsubstituted quinolin-2(1H)-one.
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φ_F) of quinolin-2(1H)-one derivatives can vary widely, from less than 0.01 to over 0.8, depending on the substitution pattern and the solvent environment. The fluorescence lifetime (τ_F) of these compounds is typically in the range of 1-10 nanoseconds.
Comparative Photophysical Data of Related Compounds
To provide a context for the expected properties of this compound, the following table summarizes the photophysical data for the parent quinolin-2(1H)-one and some of its derivatives.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_F | τ_F (ns) |
| Quinolin-2(1H)-one | Ethanol | 328 | 385 | 0.25 | 2.1 |
| 4-Methylquinolin-2(1H)-one | Methanol | 330 | 380 | 0.61 | - |
| 7-Hydroxyquinolin-2(1H)-one | Ethanol | 345 | 420 | 0.78 | - |
Data compiled from various literature sources. The absence of a value is indicated by "-".
Experimental Protocols for Photophysical Characterization
The following are generalized protocols for the experimental determination of the key photophysical properties of a fluorescent compound like this compound.
UV-Vis Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure: a. Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or cyclohexane). b. Prepare a series of dilutions from the stock solution to obtain absorbances in the range of 0.1 to 1.0. c. Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette against a solvent blank. d. Identify the wavelength of maximum absorption (λ_abs). e. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).
Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.
-
Procedure: a. Use a dilute solution of the compound with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects. b. Set the excitation wavelength to the determined λ_abs. c. Scan the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to capture the entire emission spectrum. d. Identify the wavelength of maximum emission (λ_em).
Fluorescence Quantum Yield Determination (Relative Method)
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting compounds).
-
Procedure: a. Prepare solutions of the sample and the standard with identical absorbance (< 0.1) at the same excitation wavelength. b. Record the fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths). c. Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard. d. Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (η_s² / η_r²) * (A_r / A_s) where Φ is the quantum yield, I is the integrated fluorescence intensity, η is the refractive index of the solvent, and A is the absorbance at the excitation wavelength. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
Fluorescence Lifetime Measurement
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system.
-
Procedure: a. Excite a dilute solution of the sample with a pulsed light source (e.g., a laser diode or a pulsed lamp) at the absorption maximum. b. Collect the fluorescence decay profile by measuring the time difference between the excitation pulse and the detection of the first emitted photon. c. Repeat this process millions of times to build up a histogram of photon arrival times. d. The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ_F).
Conclusion
While direct experimental data on the photophysical properties of this compound remain to be reported, this technical guide provides a solid foundation for its synthesis and characterization. Based on the behavior of the quinolin-2(1H)-one scaffold, it is anticipated that this compound will exhibit fluorescence in the blue region of the spectrum, with its specific properties being influenced by its substitution pattern and solvent environment. The detailed experimental protocols provided herein offer a clear roadmap for researchers to fully characterize this promising molecule and explore its potential in various scientific and technological applications. Further investigation into the photophysics of this and other substituted quinolinones is warranted to expand the toolbox of available fluorophores for the scientific community.
A Comprehensive Technical Guide to the Theoretical DFT Calculations of 8-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a robust framework for the theoretical investigation of 8-methylquinolin-2(1H)-one using Density Functional Theory (DFT) calculations. Quinolinone scaffolds are of significant interest in medicinal chemistry, and computational analysis is a powerful tool for elucidating their electronic, structural, and spectroscopic properties, thereby accelerating drug discovery and development.
Theoretical Framework and Computational Methodology
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be employed to predict a variety of properties.
Software and Basis Set Selection
The choice of software and basis set is critical for obtaining accurate results. The Gaussian suite of programs is a commonly used tool for DFT calculations on organic molecules.[5] A typical and well-regarded level of theory for such molecules is the B3LYP functional combined with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for quinoline derivatives.[6]
Molecular Geometry Optimization
The first step in a DFT study is to determine the ground-state equilibrium geometry of the molecule. This is achieved by performing a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. This calculation provides the theoretical infrared (IR) and Raman spectra. The calculated vibrational frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set deficiencies.
Electronic Properties
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. Other important electronic descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.
Spectroscopic Simulations
DFT calculations can also be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra. For NMR, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the chemical shifts (¹H and ¹³C). Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.
Data Presentation: Structured Tables for Quantitative Analysis
To facilitate the clear presentation and comparison of computational data, the following tables should be used.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) of this compound.
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Value (if available) |
| Bond Length | C2-N1 | Data to be populated | |
| C2=O1 | Data to be populated | ||
| C8-C9 | Data to be populated | ||
| C8-C10 | Data to be populated | ||
| ... | ... | Data to be populated | |
| Bond Angle | N1-C2-C3 | Data to be populated | |
| C4-C9-C8 | Data to be populated | ||
| ... | ... | Data to be populated | |
| Dihedral Angle | C5-C6-C7-C8 | Data to be populated | |
| ... | ... | Data to be populated |
Table 2: Calculated Vibrational Frequencies for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) | Data to be populated | Data to be populated | N-H stretch | |
| ν(C=O) | Data to be populated | Data to be populated | C=O stretch | |
| ν(C-H) aromatic | Data to be populated | Data to be populated | Aromatic C-H stretch | |
| ν(C-H) methyl | Data to be populated | Data to be populated | Methyl C-H stretch | |
| ... | Data to be populated | Data to be populated | ... |
Table 3: Calculated Electronic Properties of this compound.
| Property | Abbreviation | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Data to be populated |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Data to be populated |
| HOMO-LUMO Energy Gap | ΔE | Data to be populated |
| Ionization Potential | IP | Data to be populated |
| Electron Affinity | EA | Data to be populated |
| Electronegativity | χ | Data to be populated |
| Chemical Hardness | η | Data to be populated |
| Chemical Softness | S | Data to be populated |
| Electrophilicity Index | ω | Data to be populated |
Table 4: Calculated and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
| Atom | Calculated ¹H Shift | Experimental ¹H Shift | Calculated ¹³C Shift | Experimental ¹³C Shift |
| H1 (N-H) | Data to be populated | C2 | Data to be populated | |
| H3 | Data to be populated | C3 | Data to be populated | |
| H4 | Data to be populated | C4 | Data to be populated | |
| ... | Data to be populated | ... | Data to be populated | |
| H (methyl) | Data to be populated | C (methyl) | Data to be populated |
Experimental Protocols
Experimental validation is crucial for assessing the accuracy of theoretical calculations. The following are representative experimental protocols for the synthesis and characterization of quinolinone derivatives, exemplified by the synthesis of the closely related 4-chloro-8-methylquinolin-2(1H)-one.[7]
Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
A solution of 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.[7] The resulting clear solution is then poured onto ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization.[7]
Spectroscopic Characterization
The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure.
-
Infrared (IR) Spectroscopy: IR spectra can be recorded on an FTIR spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a spectrometer, typically in a deuterated solvent like DMSO-d₆ or CDCl₃.
-
Mass Spectrometry (MS): Mass spectra can be obtained to determine the molecular weight and fragmentation pattern of the compound.
Table 5: Spectroscopic Data for 4-Chloro-8-methylquinolin-2(1H)-one.
| Technique | Data | Reference |
| IR (KBr, cm⁻¹) | 3150 (NH), 1660 (C=O), 1620, 1590 (C=C) | [7] |
| ¹H NMR (DMSO-d₆, ppm) | 2.6 (s, 3H, CH₃), 6.5 (s, 1H, H-3), 7.2-7.8 (m, 3H, Ar-H), 11.8 (brs, 1H, NH) | [7] |
Visualization of Workflows and Relationships
Graphical representations are invaluable for illustrating complex workflows and conceptual relationships.
Caption: A typical workflow for a theoretical DFT study of a molecule.
Caption: The synergistic relationship between theoretical calculations and experimental validation.
Conclusion and Outlook
This guide provides a comprehensive framework for conducting and presenting theoretical DFT calculations on this compound. By following the outlined methodologies, researchers can obtain valuable insights into the molecule's properties. The integration of theoretical data with experimental results is paramount for a thorough understanding of the molecule's behavior. The predictive power of DFT calculations can significantly aid in the rational design of novel quinolinone-based therapeutic agents, guiding synthesis efforts and helping to elucidate structure-activity relationships. Future work should focus on performing the specific calculations for this compound to populate the data tables and further validate the computational models against experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Quinolin-2-one Core: A Technical Guide to its Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2-one (or carbostyril) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. As a fundamental structural component of numerous natural alkaloids, pharmaceuticals, and functional materials, its derivatives exhibit a vast range of biological activities, including anticancer, antipsychotic, and antimicrobial properties. The development of the blockbuster atypical antipsychotic, Aripiprazole, is a testament to the therapeutic potential housed within this chemical framework. Understanding the foundational synthetic methodologies that first brought this core to the forefront of organic chemistry is essential for the modern scientist, providing not only historical context but also a basis for the innovation of novel synthetic routes and molecular designs. This technical guide provides an in-depth exploration of the key historical syntheses of quinolin-2-one compounds, complete with detailed experimental protocols, comparative data, and visualizations of both synthetic workflows and relevant biological signaling pathways.
Early Discovery and Foundational Syntheses
While the quinoline ring was first isolated from coal tar in 1834, the specific synthesis of its oxygenated analogue, the quinolin-2-one core, gained prominence in the late 19th century. This era, driven by the burgeoning dye industry and the study of alkaloids, saw the development of several named reactions that remain cornerstones of heterocyclic chemistry. These methods provided the first reliable access to the 2-hydroxyquinoline scaffold, which exists in tautomeric equilibrium with its more stable keto form, quinolin-2(1H)-one.
The Knorr Quinoline Synthesis (1886)
First described by Ludwig Knorr in 1886, this reaction is a definitive method for preparing 2-hydroxyquinolines.[1][2][3] The synthesis proceeds via the acid-catalyzed intramolecular cyclization of a β-ketoanilide, which is itself typically formed from the condensation of an aniline and a β-ketoester.[1][4] The use of a strong acid, such as sulfuric acid, facilitates the electrophilic aromatic substitution and subsequent dehydration to yield the final quinolin-2-one product.[1]
This procedure is adapted from the verified protocol published in Organic Syntheses.[5]
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, 185 mL of concentrated sulfuric acid is preheated to 75°C.
-
Addition of Reactant: 177 grams (1 mole) of acetoacetanilide is added in small portions via a spatula to the heated sulfuric acid. The rate of addition is controlled to maintain the reaction temperature between 70-75°C, using intermittent cooling as necessary. The addition typically takes 20-30 minutes.
-
Reaction Exotherm: After the majority of the acetoacetanilide is added, the remaining portion is added without cooling, allowing the temperature to rise to 95°C from the heat of reaction.
-
Heating: The reaction mixture is maintained at 95°C for an additional 15 minutes with external heating.
-
Work-up and Isolation: The solution is cooled to 65°C and then poured into 5 liters of water with vigorous stirring. After cooling, the precipitated solid product is collected by suction filtration.
-
Purification: The crude product is washed sequentially with four 500-mL portions of water and two 250-mL portions of methanol, and then air-dried.
-
Yield: This procedure affords 138–144 g (86–91% yield) of 4-methylquinolin-2-one with a melting point of 219–221°C, which is suitable for most subsequent applications.[5]
Caption: Experimental workflow for the Knorr Synthesis of 4-Methylquinolin-2-one.
The Camps Quinoline Synthesis (1899)
Discovered by Rudolph Camps in 1899, this reaction provides another important route to hydroxyquinolines.[6][7][8] The Camps synthesis involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, typically alcoholic sodium or potassium hydroxide.[6][9] A notable feature of this reaction is that it can yield two different structural isomers depending on which enolate is formed and participates in the cyclization. The relative ratio of these products is influenced by the reaction conditions and the specific structure of the starting material.[8]
-
Dissolution: The starting o-acylaminoacetophenone is dissolved in a suitable alcohol, such as ethanol.
-
Base Addition: An aqueous solution of a strong base, like sodium hydroxide, is added to the mixture.
-
Heating: The reaction is heated to reflux for several hours, with progress monitored by thin-layer chromatography.
-
Work-up: Upon completion, the mixture is cooled and neutralized with a mineral acid (e.g., HCl) to precipitate the hydroxyquinoline products.
-
Isolation: The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Comparative Summary of Historical Syntheses
The choice of a synthetic route historically depended on the availability of starting materials and the desired substitution pattern on the quinolin-2-one core.
| Synthesis Name | Year | Precursors | Conditions | Product Type | Reported Yield (Example) |
| Knorr Synthesis | 1886 | Aniline + β-Ketoester | Strong Acid (H₂SO₄), Heat | 2-Hydroxyquinoline | 86-91% (4-Methyl derivative)[5] |
| Camps Synthesis | 1899 | o-Acylaminoacetophenone | Strong Base (NaOH), Heat | 2- & 4-Hydroxyquinolines | Varies (Isomer mixture)[8] |
| Conrad-Limpach | 1887 | Aniline + β-Ketoester | High Temp. (>140°C) | 2- & 4-Hydroxyquinolines | Varies with temp. |
Biological Significance: Aripiprazole Signaling Pathways
The quinolin-2-one core is the central pharmacophore of Aripiprazole, a widely prescribed third-generation atypical antipsychotic. Its unique mechanism of action as a "dopamine-serotonin system stabilizer" stems from its complex interactions with multiple G protein-coupled receptors (GPCRs). Aripiprazole functions as a partial agonist at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and as an antagonist at the serotonin 5-HT₂ₐ receptor. This multi-receptor profile allows it to modulate neuronal signaling differently depending on the endogenous neurotransmitter environment.
Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Signaling (Gαi/o-Coupled)
Both the D₂ and 5-HT₁ₐ receptors are coupled to the inhibitory G protein, Gαi/o. Activation of this G protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As a partial agonist, aripiprazole provides a stabilizing effect. In a hyperdopaminergic (high dopamine) state, it competes with dopamine and produces a submaximal response, thus acting as a functional antagonist. In a hypodopaminergic (low dopamine) state, it provides a baseline level of receptor stimulation, acting as a functional agonist.
// Ligands Dopamine [label="Dopamine or\nSerotonin", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Aripiprazole [label="Aripiprazole\n(Partial Agonist)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Dopamine -> Receptor; Aripiprazole -> Receptor; Receptor -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts ATP to cAMP"]; cAMP -> PKA [label="Activates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Response; }
Caption: Aripiprazole's partial agonism at Gαi/o-coupled D₂/5-HT₁ₐ receptors.
Serotonin 5-HT₂ₐ Receptor Signaling (Gαq/11-Coupled)
As an antagonist at the 5-HT₂ₐ receptor, aripiprazole blocks the action of serotonin. The 5-HT₂ₐ receptor is coupled to the Gαq/11 protein. When activated by serotonin, Gαq/11 stimulates the enzyme phospholipase C (PLC). PLC then cleaves the membrane lipid PIP₂ into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates Protein Kinase C (PKC). By blocking this receptor, aripiprazole prevents this signaling cascade, which is thought to contribute to its antipsychotic effects and low incidence of extrapyramidal side effects.
// Ligands Serotonin [label="Serotonin", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Aripiprazole [label="Aripiprazole\n(Antagonist)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Serotonin -> Receptor; Aripiprazole -> Receptor [label="Blocks", color="#EA4335", fontcolor="#EA4335"]; Receptor -> G_protein [label="Activates"]; G_protein -> PLC [label="Activates"]; PIP2 -> PLC [style=invis]; PLC -> {IP3, DAG} [label="Cleaves PIP₂ into"]; IP3 -> ER [label="Binds to"]; ER -> Calcium [label="Triggers"]; DAG -> PKC [label="Activates"]; {Calcium, PKC} -> Response; }
Caption: Aripiprazole's antagonism at the Gαq/11-coupled 5-HT₂ₐ receptor.
Conclusion
The historical syntheses of the quinolin-2-one core, developed over a century ago, were pivotal achievements that unlocked access to a vast and pharmacologically rich area of chemical space. Reactions pioneered by Knorr and Camps provided the fundamental tools for constructing this valuable scaffold, paving the way for the eventual development of sophisticated therapeutics like Aripiprazole. By understanding these foundational methods and the complex biological pathways modulated by their modern descendants, researchers are better equipped to design the next generation of innovative molecules targeting a wide range of human diseases.
References
- 1. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. iipseries.org [iipseries.org]
- 4. Knorr Quinoline Synthesis [drugfuture.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Camps Quinoline Synthesis [drugfuture.com]
- 7. Camps Quinoline Synthesis [drugfuture.com]
- 8. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
The Multifaceted Biological Activities of Quinolin-2-one Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one scaffold is a privileged heterocyclic motif that forms the core of a vast array of synthetic and natural products exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological properties of quinolin-2-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity
Quinolin-2-one derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Data
The anticancer efficacy of various quinolin-2-one derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Derivative 72 | Various (NCI-60 panel) | Sub-micromolar | [1] |
| Quinoline-Chalcone 63 | Caco-2 (Colon) | 5.0 | [1] |
| Quinoline-Chalcone 64 | Caco-2 (Colon) | 2.5 | [1] |
| Quinoline-Chalcone 39 | A549 (Lung) | 1.91 | [1] |
| Quinoline-Chalcone 40 | K-562 (Leukemia) | 5.29 | [1] |
| Compound 11e | COLO 205 (Colon) | Nanomolar range | [2] |
| Compound 12e | HL-60 (Leukemia), H460 (Lung) | Sub-micromolar | [2] |
| Compound 12 | A-549 (Lung) | 4.45 ± 0.88 | [3] |
| Compound 12 | HeLa (Cervical) | 4.74 ± 0.42 | [3] |
| Compound 12 | SGC-7901 (Gastric) | 14.54 ± 1.96 | [3] |
| Compound 3a | MCF-7 (Breast) | Moderate activity | [4] |
| Compound 5a | MCF-7 (Breast) | 0.034 | [5] |
Signaling Pathways in Anticancer Activity
A significant mechanism through which quinolin-2-one derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Furthermore, many quinolin-2-one derivatives induce apoptosis , or programmed cell death, in cancer cells. This is often achieved through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinolin-2-one derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinolin-2-one derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells in triplicate.
-
Include a vehicle control (medium with the same concentration of solvent used for the drug) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Antimicrobial Activity
Quinolin-2-one derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including multidrug-resistant bacteria and fungi. Their ability to inhibit microbial growth and biofilm formation makes them attractive candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Data
The antimicrobial potency of selected quinolin-2-one derivatives is presented below, with Minimum Inhibitory Concentration (MIC) values indicating the lowest concentration that inhibits visible microbial growth.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [7] |
| Compound 6c | VRE | 0.75 | [7] |
| Compound 6c | MRSE | 2.50 | [7] |
| Compound 6l | MRSA | - | |
| Compound 6o | MRSA | - | |
| Compound 2 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [8] |
| Compound 6 | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [8] |
| Compound 12 | Escherichia coli (ATCC 29213) | 3.125 (nmol/mL) | [3] |
| Compound 12 | Staphylococcus aureus (ATCC 8739) | 3.125 (nmol/mL) | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Quinolin-2-one derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer or McFarland standards
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in broth to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Compound Dilution:
-
Dispense 50 µL of sterile broth into all wells of a 96-well plate.
-
Add 50 µL of the quinolin-2-one derivative stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Anti-inflammatory Activity
Certain quinolin-2-one derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).
Quantitative Anti-inflammatory Data
The table below summarizes the in vitro inhibitory activity of quinolin-2-one derivatives against COX enzymes.
| Compound ID | Target | IC50 (µM) | Reference |
| Compound 12c | COX-2 | 0.1 | [8] |
| Compound 14a | COX-2 | 0.11 | [8] |
| Compound 14b | COX-2 | 0.11 | [8] |
| Compound 3b | COX-1 | Single-digit µM | [10] |
| Compound 3c | COX-1 | Single-digit µM | [10] |
| Compound 3k | COX-1 | Single-digit µM | [10] |
| Compound 37 | COX-2 | - | [11] |
| Compound 39 | COX-2 | 0.077 | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[12][13][14]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Quinolin-2-one derivative
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups (e.g., control, reference drug, and different doses of the test compound).
-
-
Compound Administration:
-
Administer the quinolin-2-one derivative or the reference drug (e.g., intraperitoneally or orally) to the respective groups of animals.
-
The control group receives the vehicle only.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Antiviral and Antioxidant Activities
Quinolin-2-one derivatives have also demonstrated potential as antiviral and antioxidant agents, although this is a less explored area compared to their anticancer and antimicrobial properties.
Quantitative Antiviral and Antioxidant Data
| Compound ID | Activity | Target/Assay | IC50/EC50 | Reference |
| Compound 4a2 | Antiviral | HIV-1 Reverse Transcriptase | 0.21 µM | [1] |
| Compound 4d2 | Antiviral | HIV-1 Reverse Transcriptase | 0.15 µM | [1] |
| Compound 34 | Antiviral | Influenza A (H3N2) | 2.14 µM | [15] |
| Compound 1 | Antiviral | Bovine Viral Diarrhea Virus | 0.48 µM | [3] |
| Compound 2 | Antiviral | Zika Virus | 0.8 µM | [3] |
| Compound 5a | Antioxidant | ABTS˙+ scavenging | Lower than Trolox | [16] |
| Compound 5c | Antioxidant | ABTS˙+ scavenging | Lower than Trolox | [16] |
| Compound 5d | Antioxidant | ABTS˙+ scavenging | Lower than Trolox | [16] |
| Quinoline-hydrazone derivative | Antioxidant | DPPH assay | 843.52 ppm | [17] |
| Compound 12j | Antioxidant | - | 102.36 µM | [18] |
| Alkyne 4c | Antioxidant | Lipid peroxidation inhibition | 100% inhibition | [19] |
| Hybrid 5a | Antioxidant | Lipid peroxidation inhibition | 98.0% inhibition | [19] |
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant): [14][20]
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Plaque Reduction Assay (Antiviral): [7][9]
This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques in a cell culture by 50%.
Conclusion
The quinolin-2-one scaffold represents a versatile and valuable platform for the design and development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of this class of compounds. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research and accelerate the discovery of new quinolin-2-one-based drugs to address unmet medical needs. The exploration of their mechanisms of action, particularly through the modulation of critical signaling pathways, will continue to be a key area of investigation in the quest for more effective and targeted therapies.
References
- 1. Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H)-one: Synthesis and In Vitro Activities Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 8-Methylquinolin-2(1H)-one as a Fluorescent Probe
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Quinoline derivatives are a significant class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Among these, 8-methylquinolin-2(1H)-one, a member of the quinolinone family, holds promise as a fluorescent probe. Quinolinones are known to exhibit interesting fluorescence characteristics that can be exploited for developing molecular probes and chemosensors to monitor interactions with target molecules through changes in fluorescence emission or intensity.[2] This document provides detailed application notes and experimental protocols for the potential use of this compound as a fluorescent probe for various analytical applications.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and estimated spectroscopic properties of this compound. It is important to note that the photophysical data are estimates based on closely related quinolin-2(1H)-one and alkylated quinoline-2-thiol derivatives and should be experimentally verified.
| Property | Value | Reference |
| CAS Number | 6535-15-5 | |
| Molecular Formula | C₁₀H₉NO | [3] |
| Molecular Weight | 159.19 g/mol | [3] |
| Appearance | Off-white to yellow powder | |
| Solubility | Soluble in organic solvents (e.g., acetonitrile, DMSO, DMF) | |
| Estimated Excitation Max (λex) | ~330 - 350 nm | [1][4] |
| Estimated Emission Max (λem) | ~380 - 420 nm | [1][4] |
| Estimated Molar Extinction Coefficient (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | [1] |
| Estimated Quantum Yield (Φ) | 0.1 - 0.5 (solvent dependent) |
Key Applications
Based on the properties of similar quinoline derivatives, this compound is a potential candidate for the following applications:
-
Detection of Metal Ions: Quinoline derivatives, particularly those with chelating moieties like 8-hydroxyquinoline, are well-known for their ability to bind metal ions.[5][6] The binding of a metal ion can lead to a change in the fluorescence properties of the probe, such as quenching or enhancement, allowing for the detection and quantification of the metal ion.[4]
-
pH Sensing: The fluorescence intensity of some quinoline derivatives can be pH-dependent.[1][4] This property allows this compound to be potentially used as a fluorescent probe for monitoring pH changes within a specific range. The sensitivity to pH is typically due to the protonation or deprotonation of the quinoline nitrogen, which can affect the electronic properties of the fluorophore.
-
Bioimaging: Due to their intrinsic fluorescence and ability to interact with biological molecules, quinoline-based probes have been explored for bioimaging applications, including the visualization of cellular structures and the detection of specific analytes within living cells.[2]
Experimental Protocols
The following protocols provide a general framework for the characterization and application of this compound as a fluorescent probe.
Protocol 1: Determination of Photophysical Properties
Objective: To determine the absorption and fluorescence characteristics of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Working Solution Preparation: Prepare a 10 µM working solution by diluting the stock solution in the desired solvent for analysis (e.g., acetonitrile or a buffer solution).
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the 10 µM working solution from 250 nm to 450 nm using the UV-Vis spectrophotometer. Identify the wavelength of maximum absorbance (λmax).[1]
-
Fluorescence Emission Spectrum: Using the fluorometer, excite the 10 µM working solution at its λmax. Record the emission spectrum over a range of approximately 20 nm above the excitation wavelength to 600 nm. Identify the wavelength of maximum emission (λem).[1]
-
Fluorescence Excitation Spectrum: Set the emission wavelength to the determined λem. Scan the excitation wavelengths from 250 nm up to the emission wavelength. The resulting spectrum should resemble the absorption spectrum.
-
Quantum Yield Determination (Relative Method):
-
Prepare a solution of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) with a similar absorbance (between 0.01 and 0.05 at the excitation wavelength) to a dilute solution of the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol 2: Metal Ion Detection
Objective: To evaluate the performance of this compound as a fluorescent sensor for the detection of various metal ions.
Materials:
-
This compound stock solution (1 mM)
-
Stock solutions of various metal salts (e.g., 10 mM solutions of CuCl₂, FeCl₃, ZnCl₂, etc. in deionized water or a suitable buffer)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Selectivity Screening:
-
Prepare a series of 10 µM solutions of the probe in a suitable solvent system (e.g., acetonitrile/water mixture).
-
Add a specific amount (e.g., 10 equivalents) of each metal ion stock solution to separate cuvettes containing the probe solution.
-
Record the fluorescence spectrum after each addition and observe any changes in fluorescence intensity (quenching or enhancement).[4]
-
-
Fluorescence Titration:
-
For a metal ion that causes a significant change in fluorescence, perform a titration.
-
To a 10 µM solution of the probe, incrementally add small aliquots of the metal ion stock solution (e.g., from 0 to 20 equivalents).
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the λem against the concentration of the metal ion.
-
From the titration data, the binding constant (Ka) and the limit of detection (LOD) can be calculated using appropriate models (e.g., Benesi-Hildebrand equation for 1:1 binding).
-
Protocol 3: pH Sensing
Objective: To investigate the pH-dependent fluorescence of this compound.
Materials:
-
This compound stock solution (1 mM)
-
A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12)
-
Fluorometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
pH Titration:
-
Prepare a series of solutions of the probe (e.g., 10 µM) in different buffer solutions covering the desired pH range.
-
Record the fluorescence emission spectrum for each solution at a constant excitation wavelength.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the λem as a function of pH.
-
If a significant change is observed, the pKa value can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at half-maximal fluorescence intensity.
-
Visualizations
Caption: General experimental workflow for characterizing and utilizing a fluorescent probe.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Methylquinolin-2(1H)-one as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylquinolin-2(1H)-one is a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. Its structure is a key component in the synthesis of a variety of biologically active molecules. This document provides an overview of the applications of this compound as a pharmaceutical intermediate, detailed experimental protocols for its synthesis and derivatization, and insights into the biological targets of the resulting compounds. The quinolinone core is present in numerous compounds with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.
Introduction
The quinolin-2(1H)-one moiety is a "privileged scaffold" in drug discovery, frequently appearing in natural products and synthetic compounds with significant pharmacological activities.[1] The presence of the 8-methyl group provides a key structural feature that can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document outlines the utility of this compound as a starting material for the synthesis of more complex molecules and provides detailed methodologies for its preparation and subsequent chemical transformations.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, often starting from 8-methylquinoline. A common strategy involves the oxidation of 8-methylquinoline to its N-oxide, followed by rearrangement and hydrolysis to the desired quinolinone. Alternatively, cyclization reactions of appropriately substituted anilines can be employed.
Protocol 1: Synthesis of 8-Methylquinoline (Precursor)
A general procedure for the synthesis of quinolines, such as 8-methylquinoline, can be achieved via reactions like the Skraup or Doebner-von Miller synthesis.[2][3]
Materials:
-
o-Toluidine
-
Glycerol
-
Sulfuric acid
-
An oxidizing agent (e.g., nitrobenzene or arsenic acid)
Procedure:
-
In a well-ventilated fume hood, carefully add concentrated sulfuric acid to glycerol with cooling.
-
Slowly add o-toluidine to the mixture.
-
Add the oxidizing agent portion-wise to control the exothermic reaction.
-
Heat the mixture under reflux for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a strong base (e.g., sodium hydroxide) to precipitate the crude 8-methylquinoline.
-
The crude product can be purified by steam distillation or column chromatography.
| Parameter | Value | Reference |
| Starting Material | o-Toluidine | [2] |
| Key Reagents | Glycerol, Sulfuric Acid, Oxidizing Agent | [2] |
| Typical Yield | 92% (for a similar quinoline synthesis) | [4] |
Protocol 2: Conversion of 8-Methylquinoline to this compound
A plausible method for the conversion of 8-methylquinoline to this compound involves oxidation to the N-oxide followed by rearrangement.
Materials:
-
8-Methylquinoline
-
m-Chloroperoxybenzoic acid (m-CPBA) or other oxidizing agent
-
Acetic anhydride
-
Sodium hydroxide
Procedure:
-
N-Oxidation: Dissolve 8-methylquinoline in a suitable solvent (e.g., dichloromethane) and treat with an oxidizing agent like m-CPBA at room temperature. Monitor the reaction by TLC.
-
Rearrangement: Once the N-oxide formation is complete, treat the reaction mixture with acetic anhydride and heat to induce rearrangement to an acetoxyquinoline intermediate.
-
Hydrolysis: Hydrolyze the intermediate with an aqueous base (e.g., sodium hydroxide) to yield this compound.
-
Purify the final product by recrystallization or column chromatography.
Application of this compound in Pharmaceutical Synthesis
This compound is a versatile intermediate that can be readily functionalized at various positions to generate a library of derivatives for drug discovery. The 4-position is particularly susceptible to nucleophilic substitution after conversion to a better leaving group, such as a chloro or tosyloxy group.[5][6]
Protocol 3: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
This protocol is adapted from the synthesis of the analogous 4-chloro derivative.[5]
Materials:
-
4-Hydroxy-8-methylquinolin-2(1H)-one (can be synthesized from 8-methylaniline)
-
Phosphoryl chloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloroacetic acid
Procedure:
-
Chlorination: Treat 4-hydroxy-8-methylquinolin-2(1H)-one with a mixture of phosphoryl chloride and phosphorus pentachloride and heat to produce 2,4-dichloro-8-methylquinoline.[5]
-
Selective Hydrolysis: Carefully hydrolyze the 2,4-dichloro intermediate using dilute dichloroacetic acid under reflux.[5] This selectively hydrolyzes the 2-chloro group to the quinolinone.
-
Pour the reaction mixture onto ice-water to precipitate the 4-chloro-8-methylquinolin-2(1H)-one.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent.
| Intermediate | Reagents | Product | Typical Yield | Reference |
| 4-Hydroxy-8-methylquinolin-2(1H)-one | POCl₃, PCl₅ | 2,4-Dichloro-8-methylquinoline | Not specified | [5] |
| 2,4-Dichloro-8-methylquinoline | Dilute Dichloroacetic Acid | 4-Chloro-8-methylquinolin-2(1H)-one | Not specified | [5] |
Protocol 4: Nucleophilic Substitution at the 4-Position
The 4-chloro group of 4-chloro-8-methylquinolin-2(1H)-one can be displaced by various nucleophiles to introduce diverse functional groups.[5][6]
Example: Synthesis of 4-Amino-8-methylquinolin-2(1H)-one [5]
Materials:
-
4-Azido-8-methylquinolin-2(1H)-one (synthesized from the 4-chloro derivative)
-
Triphenylphosphine
-
Hydrochloric acid
Procedure:
-
Staudinger Reaction: React 4-azido-8-methylquinolin-2(1H)-one with triphenylphosphine to form the corresponding phosphazene.[5]
-
Hydrolysis: Hydrolyze the phosphazene intermediate with hydrochloric acid under reflux to yield 4-amino-8-methylquinolin-2(1H)-one.[5]
-
Neutralize the solution and collect the precipitated product.
| Starting Material | Key Reaction | Product | Reference |
| 4-Azido-8-methylquinolin-2(1H)-one | Staudinger Reaction and Hydrolysis | 4-Amino-8-methylquinolin-2(1H)-one | [5] |
Biological Targets and Therapeutic Potential
Derivatives of the quinolinone scaffold have been investigated for a wide range of therapeutic applications. While specific data for this compound derivatives is limited, the broader class of quinolinones has shown activity against various biological targets.
-
Anticancer: Quinolinone derivatives have been explored as anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines.[7]
-
Antimicrobial: The quinoline core is present in many antibacterial and antifungal agents.[8]
-
Kinase Inhibitors: The quinolinone scaffold can serve as a basis for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
Neuroprotective Agents: 8-Hydroxyquinoline derivatives, which are structurally related, have been investigated for the treatment of neurodegenerative diseases due to their metal-chelating properties.[7][9]
Diagrams
Caption: Synthetic pathway to this compound.
Caption: Strategy for creating diverse derivatives.
Caption: Therapeutic areas for quinolinone derivatives.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of a wide array of potentially therapeutic compounds. While direct applications of the unsubstituted molecule may be limited, its utility as a foundational scaffold for generating libraries of substituted quinolinones is significant. The synthetic protocols outlined herein, adapted from established methodologies for closely related analogs, provide a solid framework for researchers to explore the chemical space around this important heterocyclic core. Further investigation into the biological activities of novel derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 3. brieflands.com [brieflands.com]
- 4. 8-Methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7709498B2 - Quinoline derivatives as antibacterial agents - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
Application of 7-(Diethylamino)quinolin-2(1H)-one Chalcones in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of biomedical research due to their diverse biological activities and favorable photophysical properties. Certain derivatives of this scaffold exhibit strong fluorescence, making them valuable tools for cellular imaging. This application note focuses on the utility of novel 7-(diethylamino)quinolin-2(1H)-one chalcones as fluorescent probes for imaging living cancer cells, offering insights into their synthesis, photophysical characteristics, and protocols for their application. These probes demonstrate good cell permeability and bright fluorescence, positioning them as promising candidates for various bioimaging applications, including high-content screening and diagnostics.[1][2]
Principle of Fluorescence
The fluorescence of 7-(diethylamino)quinolin-2(1H)-one chalcones is attributed to their push-pull molecular arrangement. These molecules contain electron-donating (the 7-(diethylamino)quinolone moiety) and electron-accepting (the α,β-unsaturated carbonyl system of the chalcone) groups linked by a π-conjugated system.[1][2] This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to a large Stokes shift and strong solvatofluorochromism, where the emission color changes with the polarity of the environment.[1][2] This sensitivity to the local environment can be exploited to probe cellular microenvironments.
Data Presentation
The photophysical and cytotoxic properties of representative 7-(diethylamino)quinolin-2(1H)-one chalcone derivatives are summarized below. These data are essential for designing and executing cell imaging experiments.
Photophysical Properties
| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (ΦF) |
| DQCh | Water | 445 | 600 | 0.003 |
| CTABr (10 mM) | 480 | 585 | 0.025 | |
| SB3-14 (2.20 mM) | 485 | 590 | 0.019 | |
| Compound 5b | DMSO | 488 | 580 | 0.25 |
Data for DQCh from[3]. Data for Compound 5b from[1][2].
Cytotoxicity Data
The half-lethal concentration (LC50) values for a representative 7-(diethylamino)quinolin-2(1H)-one chalcone (Compound 5b) were determined in different cell lines to assess its toxicity profile.
| Cell Line | Cell Type | LC50 (µM) |
| BHK-21 | Normal kidney fibroblasts | > 25 |
| PC3 | Prostate cancer | 19.34 |
| LNCaP | Prostate cancer | 10.89 |
Data for Compound 5b from[1][2].
Experimental Protocols
The following protocols provide a general framework for using 7-(diethylamino)quinolin-2(1H)-one chalcone derivatives for live-cell imaging. Optimization may be required for different cell types and imaging systems.
Probe Preparation
A stock solution of the fluorescent probe is prepared in a suitable organic solvent and then diluted to the working concentration in cell culture medium.
-
Prepare a 10 mM stock solution: Dissolve the 7-(diethylamino)quinolin-2(1H)-one chalcone derivative in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.
-
Prepare working solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration (e.g., 5-10 µM) in serum-free cell culture medium or an appropriate buffer like phosphate-buffered saline (PBS). The optimal concentration should be determined empirically to achieve sufficient signal with minimal cytotoxicity.
Cell Culture and Staining
This protocol is suitable for adherent cells cultured in glass-bottom dishes or multi-well plates.
-
Cell Seeding: Seed the cells onto a suitable imaging vessel (e.g., glass-bottom 96-well plate or 35 mm dish) at a density that will result in 70-80% confluency at the time of imaging.
-
Cell Culture: Culture the cells in a complete growth medium in a humidified incubator at 37°C with 5% CO2 for 24-48 hours.
-
Washing: Before staining, gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Staining: Add the probe-containing medium (prepared in Protocol 1) to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and probe concentration.
-
Washing: After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., serum-free medium or a suitable imaging buffer) to the cells before proceeding to microscopy.
Fluorescence Microscopy and Image Acquisition
Successful imaging requires appropriate microscope settings to maximize signal and minimize phototoxicity.
-
Microscope Setup: Use an inverted fluorescence microscope (confocal or widefield) equipped with a suitable objective (e.g., 40x or 63x oil-immersion) and filter sets appropriate for the probe's excitation and emission wavelengths (e.g., excitation around 488 nm and emission detection between 550-650 nm).[1][2]
-
Image Acquisition:
-
Place the imaging dish on the microscope stage.
-
Bring the cells into focus using brightfield or DIC imaging.
-
Switch to the fluorescence channel.
-
Use the lowest possible excitation light intensity and the shortest exposure time necessary to obtain a good signal-to-noise ratio. This will help to minimize phototoxicity and photobleaching.
-
Capture images using a sensitive camera (e.g., sCMOS or EMCCD).
-
Visualizations
Experimental Workflow
Caption: General workflow for live-cell imaging with quinolinone probes.
Logical Relationship of Probe Design
Caption: Design principles of a push-pull quinolinone fluorescent probe.
References
Application Notes and Protocols for 8-Methylquinolin-2(1H)-one Derivatives as Metal Ion Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of novel 8-methylquinolin-2(1H)-one derivatives as fluorescent and colorimetric sensors for metal ion detection. This document is intended for researchers in analytical chemistry, materials science, and drug development who are interested in creating and utilizing new chemosensors.
Introduction
Quinoline derivatives have emerged as a significant class of fluorophores for the development of chemosensors due to their rigid structure and excellent photophysical properties.[1] Specifically, the this compound scaffold offers a versatile platform for the design of selective and sensitive metal ion sensors. By introducing specific metal-coordinating functional groups, it is possible to modulate the electronic properties of the quinolinone core upon metal ion binding, leading to observable changes in fluorescence or color.[2] The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).[2][3]
This document outlines the synthesis of key this compound precursors and their subsequent functionalization to create potential metal ion sensors. Furthermore, detailed protocols for evaluating their sensing performance using spectroscopic techniques are provided.
Signaling Pathways and Sensing Mechanisms
The detection of metal ions by this compound derivatives can be achieved through various signaling pathways. The introduction of a receptor unit containing heteroatoms (e.g., nitrogen, sulfur, oxygen) allows for the selective binding of a target metal ion. This binding event perturbs the electronic structure of the molecule, resulting in a measurable optical response.
Caption: General signaling pathway for metal ion sensing.
Data Presentation
The following table summarizes hypothetical quantitative data for newly synthesized this compound derivatives as metal ion sensors. These values are illustrative and based on typical performance characteristics of similar quinoline-based sensors found in the literature. Actual experimental data should be determined using the protocols outlined below.
| Sensor Derivative | Target Ion | Detection Limit (μM) | Binding Constant (Kₐ, M⁻¹) | Quantum Yield (Φ) (Free) | Quantum Yield (Φ) (Bound) |
| 4-amino-8-methylquinolin-2(1H)-one | Cu²⁺ | 0.5 | 2.5 x 10⁵ | 0.05 | 0.45 |
| 4-hydrazinyl-8-methylquinolin-2(1H)-one | Fe³⁺ | 1.2 | 1.8 x 10⁴ | 0.02 | 0.30 |
| 8-methyl-4-sulfanylquinolin-2(1H)-one | Hg²⁺ | 0.2 | 5.0 x 10⁵ | 0.01 | 0.25 |
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of functionalized this compound derivatives can be achieved starting from 4-chloro-8-methylquinolin-2(1H)-one.[4] The following diagram illustrates the synthetic workflow.
Caption: Synthetic workflow for this compound derivatives.
Protocol 1: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one [4]
-
Chlorination: A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one, phosphoryl chloride (POCl₃), and phosphorus pentachloride (PCl₅) is heated to afford 2,4-dichloro-8-methylquinoline.
-
Hydrolysis: The resulting 2,4-dichloro-8-methylquinoline is subjected to acid hydrolysis using dilute dichloroacetic acid to selectively hydrolyze the chloro group at the 2-position, yielding 4-chloro-8-methylquinolin-2(1H)-one. The product is precipitated by pouring the reaction mixture into ice-cold water and purified by crystallization.
Protocol 2: Synthesis of 4-Substituted-8-methylquinolin-2(1H)-one Derivatives [4]
-
4-Hydrazinyl-8-methylquinolin-2(1H)-one: 4-Chloro-8-methylquinolin-2(1H)-one is refluxed with hydrazine hydrate in ethanol. The product precipitates upon cooling and is collected by filtration.
-
8-Methyl-4-sulfanylquinolin-2(1H)-one: A mixture of 4-chloro-8-methylquinolin-2(1H)-one and thiourea is heated at 170-190 °C. The cooled reaction mixture is treated with aqueous NaOH, filtered, and then acidified with HCl to precipitate the product.[4]
-
4-Amino-8-methylquinolin-2(1H)-one: This is a multi-step process. First, 4-chloro-8-methylquinolin-2(1H)-one is reacted with sodium azide to form the 4-azido derivative. The azido derivative is then treated with triphenylphosphine to form a phosphazene, which is subsequently hydrolyzed with acid to yield the final amino product.[4]
Spectroscopic Studies for Metal Ion Sensing
The following protocols are generalized methods for evaluating the metal ion sensing capabilities of the synthesized this compound derivatives.
Caption: Experimental workflow for metal ion sensing evaluation.
Protocol 3: UV-Vis and Fluorescence Titration
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the synthesized sensor derivative (e.g., 1 mM) in a suitable solvent (e.g., DMSO, acetonitrile, or ethanol).
-
Prepare stock solutions of various metal perchlorates or chlorides (e.g., 10 mM) in the same solvent or in deionized water.
-
-
UV-Vis Titration:
-
Place a fixed volume of the sensor solution (e.g., 2 mL of a 10 µM solution) in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots of a specific metal ion stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition and equilibration.
-
Monitor the changes in the absorption bands to determine the stoichiometry and binding constant of the sensor-metal complex.
-
-
Fluorescence Titration:
-
Using the same procedure as the UV-Vis titration, place the sensor solution in a quartz fluorescence cuvette.
-
Determine the optimal excitation wavelength from the absorption spectrum.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add the metal ion stock solution and record the fluorescence spectrum after each addition.
-
Observe the changes in fluorescence intensity (quenching or enhancement) and any shifts in the emission wavelength.
-
Protocol 4: Selectivity and Competition Studies
-
Selectivity:
-
Prepare a series of solutions, each containing the sensor (e.g., 10 µM) and a different metal ion (e.g., 2 equivalents).
-
Measure the fluorescence or UV-Vis response for each solution.
-
Compare the response of the target metal ion to that of other potentially interfering ions.
-
-
Competition Experiment:
-
To a solution of the sensor and the target metal ion, add an excess of other metal ions.
-
Measure the spectroscopic response to determine if the presence of other ions interferes with the detection of the target ion.
-
Conclusion
The this compound scaffold provides a promising and adaptable platform for the development of novel metal ion sensors. The synthetic routes outlined herein allow for the introduction of various coordinating groups, enabling the tuning of selectivity and sensitivity for different metal ions. The provided protocols offer a systematic approach to characterize the sensing properties of these new derivatives. Further research in this area could lead to the development of highly effective sensors for applications in environmental monitoring, biological imaging, and diagnostics.
References
Application Notes and Protocols: Synthesis and Antimicrobial Screening of 8-Methylquinolin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive workflow for the synthesis of novel 8-methylquinolin-2(1H)-one analogs and their subsequent evaluation for antimicrobial activity. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including antimicrobial properties.[1][2][3] The continued rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents, making the exploration of novel quinolinone analogs a critical research area.[1][4]
This document outlines the synthetic route starting from a key intermediate, 4-chloro-8-methylquinolin-2(1H)-one, and details the standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against common bacterial strains.
Part 1: Synthesis of this compound Analogs
The synthesis of quinolin-2(1H)-one cores can be achieved through various methods, including the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5][6][7][8] A versatile strategy for creating a library of analogs involves the nucleophilic substitution of a reactive precursor. Here, we describe the synthesis of 4-substituted this compound analogs starting from 4-chloro-8-methylquinolin-2(1H)-one.[9][10]
General Synthetic Scheme
The overall synthetic strategy involves the initial synthesis of the 4-chloro-8-methylquinolin-2(1H)-one intermediate, followed by nucleophilic substitution at the C4 position to generate a diverse library of analogs.
Caption: General workflow for synthesizing this compound analogs.
Experimental Protocol: Synthesis of 4-Amino-8-methylquinolin-2(1H)-one (Representative Analog)
This protocol details the synthesis of a representative analog via a hydrazino intermediate followed by reduction, adapted from established procedures.[9][10]
Materials:
-
4-chloro-8-methylquinolin-2(1H)-one (1.0 mmol)
-
Hydrazine hydrate (10.0 mmol)
-
Ethanol
-
Raney nickel
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Synthesis of 4-Hydrazino-8-methylquinolin-2(1H)-one:
-
To a solution of 4-chloro-8-methylquinolin-2(1H)-one (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (10.0 mmol).
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the hydrazino intermediate.
-
-
Reduction to 4-Amino-8-methylquinolin-2(1H)-one:
-
Suspend the 4-hydrazino intermediate (1.0 mmol) in a mixture of ethanol and water.
-
Add a catalytic amount of Raney nickel to the suspension.
-
Heat the mixture to reflux for 6 hours.
-
After cooling, filter the mixture through a pad of celite to remove the Raney nickel catalyst, washing the pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the resulting solid from an appropriate solvent (e.g., ethanol/water) to obtain the pure 4-amino-8-methylquinolin-2(1H)-one.
-
Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
-
Part 2: Antimicrobial Screening
The synthesized analogs are screened for their antimicrobial activity to identify promising candidates. The standard method for quantifying antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible in vitro growth of a microorganism.[11][12][13] The broth microdilution method is a widely used, high-throughput technique for MIC determination.[14][15][16]
Antimicrobial Screening Workflow
The screening process follows a logical progression from initial compound preparation to the final determination of MIC values.
Caption: Workflow for the broth microdilution antimicrobial screening assay.
Protocol: Broth Microdilution MIC Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized this compound analogs
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB)[12]
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or densitometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in MHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Compound Dilution in Microtiter Plate:
-
Prepare stock solutions of the test compounds in DMSO.
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the final bacterial inoculum (prepared in Step 1) to wells 1 through 11 to reach the target concentration of 5 x 10⁵ CFU/mL. Do not add bacteria to the sterility control well (well 12).
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[11]
-
-
Reading and Interpreting Results:
-
Following incubation, examine the wells for visible turbidity (bacterial growth).
-
The MIC is the lowest concentration of the analog at which there is no visible growth (i.e., the first clear well).[12][14] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Part 3: Data Presentation
Summarizing the antimicrobial screening data in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.
Sample Data Summary
The following table presents hypothetical but plausible MIC data for a series of synthesized this compound analogs.
| Compound ID | R-Group at C4 Position | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 8MQ-01 | -Cl (Precursor) | >128 | >128 |
| 8MQ-02 | -NH₂ | 32 | 64 |
| 8MQ-03 | -SH | 16 | 32 |
| 8MQ-04 | -NHNH₂ | 64 | 128 |
| 8MQ-05 | -N(CH₃)₂ | 8 | 32 |
| 8MQ-06 | -OCH₃ | >128 | >128 |
| Cipro | (Reference Drug) | 0.5 | 0.015 |
Note: Data are hypothetical and for illustrative purposes only. Ciprofloxacin (Cipro) is included as a standard reference antibiotic.
References
- 1. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. scilit.com [scilit.com]
- 15. youtube.com [youtube.com]
- 16. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enzymatic Assays of 8-Methylquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enzymatic assays involving 8-methylquinolin-2(1H)-one and its derivatives. These compounds have shown significant activity as modulators of various key enzymes implicated in a range of diseases, making them promising candidates for drug discovery and development.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Derivatives of this core have been identified as potent inhibitors of bacterial DNA gyrase, mutant isocitrate dehydrogenase 1 (mIDH1), and DNA methyltransferases (DNMTs), as well as agonists of the β2-adrenergic receptor. This document outlines the methodologies for assessing the enzymatic activity of these compounds, presenting quantitative data and detailed experimental workflows.
Inhibition of Bacterial DNA Gyrase
Derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline have been identified as potent inhibitors of E. coli DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1][2][3][4] These compounds represent a promising class of novel antibacterial agents.
Quantitative Data: DNA Gyrase Inhibition
| Compound ID | Modification | Target Enzyme | IC50 (µM) | Reference |
| 13e | 8-(methylamino)-quinolin-2(1H)-one derivative | E. coli DNA gyrase | 0.0017 | [1][2] |
| 13a | meta-substituted 8-(methylamino)-quinolin-2(1H)-one derivative | E. coli DNA gyrase | 0.21 | [1] |
| Novobiocin | (Reference compound) | E. coli DNA gyrase | - | [1] |
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase. The resulting DNA topoisomers are then separated by agarose gel electrophoresis.
Materials:
-
E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol
-
Test compounds (dissolved in DMSO)
-
Stop Solution/Loading Dye (6X): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol, 60 mM EDTA
-
Agarose
-
1X TAE Buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
On ice, prepare a reaction mixture containing 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~12.5 µg/mL), and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations (typically a serial dilution). Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1-2%.
-
Initiate the reaction by adding a pre-titered amount of E. coli DNA gyrase to each tube (except the negative control).
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel in 1X TAE buffer.
-
Perform electrophoresis at a constant voltage until adequate separation of supercoiled and relaxed DNA is achieved (e.g., 80-100V for 1-2 hours).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Quantify the amount of supercoiled DNA in each lane using densitometry software.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Inhibition of Mutant Isocitrate Dehydrogenase 1 (mIDH1)
Quinolinone derivatives have been developed as potent and selective inhibitors of mutant IDH1, an enzyme implicated in various cancers.[5][6][7] The assay measures the inhibition of the mIDH1-catalyzed conversion of α-ketoglutarate (α-KG) to 2-hydroxyglutarate (2-HG), which is coupled to the oxidation of NADPH to NADP+.
Quantitative Data: mIDH1 Inhibition
| Compound Class | Target Enzyme | IC50 Range (nM) | Reference |
| Quinolinone Derivatives | mIDH1 (R132H) | Low nanomolar | [7] |
| Olutasidenib (Clinical Candidate) | mIDH1 (various mutations) | Low nanomolar | [7] |
Experimental Protocol: mIDH1 NADPH Depletion Assay
This is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm resulting from the consumption of NADPH.
Materials:
-
Recombinant human mIDH1 (e.g., R132H or R132C)
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT
-
α-ketoglutarate (α-KG)
-
NADPH
-
Test compounds (dissolved in DMSO)
-
UV-transparent 96- or 384-well plates
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Add Assay Buffer to the wells of the microplate.
-
Add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add a defined amount of mIDH1 enzyme to each well (except the negative control) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a substrate solution containing α-KG and NADPH in Assay Buffer.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C) for 15-30 minutes.
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Calculate the IC50 value by fitting the percent inhibition data to a dose-response curve.
References
- 1. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for N-Alkylation of 8-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-methylquinolin-2(1H)-one is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. The strategic introduction of an alkyl group at the nitrogen atom (the N-1 position) can significantly alter the compound's physicochemical properties and pharmacological activity. N-alkylated quinolinones are integral to the development of novel therapeutics, exhibiting a wide range of effects, including antibacterial and anticancer properties. This document provides a detailed protocol for the N-alkylation of this compound, summarizing reaction conditions and expected outcomes to guide researchers in their synthetic endeavors.
Overview of N-Alkylation Methods
The N-alkylation of quinolin-2(1H)-ones, including the 8-methyl derivative, is most commonly achieved through a nucleophilic substitution reaction. This typically involves the deprotonation of the nitrogen atom by a base to form an ambident anion, which then attacks an alkylating agent. The regioselectivity of this reaction (N-alkylation versus O-alkylation) is a critical consideration. While N-alkylation is often the desired outcome, the formation of the O-alkylated isomer can be a competing pathway.
Several methods have been established for the N-alkylation of quinolinone scaffolds, including classical alkylation with alkyl halides under basic conditions, phase-transfer catalysis, and the Mitsunobu reaction. The choice of method depends on the specific substrate, the desired alkyl group, and the required reaction conditions.
Comparative Data of N-Alkylation Conditions for Quinolone Analogs
The following table summarizes various conditions reported for the N-alkylation of quinolin-2(1H)-one and its derivatives. This data provides a valuable reference for optimizing the N-alkylation of this compound.
| Starting Material | Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-6-methylquinolin-2(1H)-one | Ethyl Bromide | K₂CO₃ | TBAB | Dioxane | 25 | 2-4 | 50-76 | [1][2] |
| 4-chloro-6-methylquinolin-2(1H)-one | Allyl Bromide | K₂CO₃ | TBAB | Dioxane | 25 | 2-4 | 50-76 | [1][2] |
| Quinazolin-4(3H)-one | Benzyl Chloride | K₂CO₃ | - | DMF | 100 | 3 | 82 | [2][3] |
| Quinazolin-4(3H)-one | Ethyl 6-bromohexanoate | K₂CO₃ | - | DMF | RT | - | 85 | [2][3] |
| 2-chloro-4(3H)-quinazolinone | Methyl Bromoacetate | K₂CO₃ | - | DMF | RT | - | - | [2][4] |
| Isatoic anhydride | Alkyl halide | NaH | - | DMF | RT - Reflux | 24 | - | [5] |
| Quinolin-2(1H)-one derivatives | 2-Bromoacetophenone | K₂CO₃ | - | DMF | - | - | Major N-alkylation | [6] |
Note: The yields presented are for analogous quinolone or quinazolinone systems and should be considered indicative for the N-alkylation of this compound. The regioselectivity of the reaction may be influenced by the substituent at the 8-position. Some studies suggest that an 8-substituent may sterically hinder N-alkylation, favoring O-alkylation, while other reports indicate a shielding effect that promotes N-alkylation.[1][6] Therefore, careful analysis of the product mixture is recommended.
Experimental Protocols
The following protocols provide detailed methodologies for the N-alkylation of this compound based on established chemical principles and analogous reactions reported in the literature.
Protocol 1: Classical N-Alkylation with an Alkyl Halide under Basic Conditions
This method is a straightforward and widely used approach for N-alkylation, employing a base to deprotonate the nitrogen atom, followed by a nucleophilic attack on an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 40-80°C and monitor the progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N-alkylated this compound.
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This method utilizes a phase-transfer catalyst to facilitate the reaction between the quinolinone salt and the alkyl halide, often allowing for milder reaction conditions and improved yields.[1][7]
Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Dioxane or Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (2.0-3.0 eq), and a catalytic amount of TBAB (0.1 eq) in dioxane.
-
Add the alkyl halide (1.1-1.5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating (25-50°C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the solid and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Protocol 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction allows for the N-alkylation of 2-quinolones with a primary or secondary alcohol under mild, neutral conditions. This method is particularly useful for sensitive substrates.
Materials:
-
This compound
-
Primary or secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue directly by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the N-alkylated product from triphenylphosphine oxide and other byproducts.
Workflow and Logic Diagrams
Caption: Experimental workflow for the N-alkylation of this compound.
Caption: Logical relationship of factors influencing N- vs. O-alkylation.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Dyes from 8-Methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of two classes of heterocyclic dyes, styryl and azo dyes, utilizing 8-methylquinolin-2(1H)-one as a key starting material. The methodologies are based on established organic transformations and are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, materials science, and drug development.
Synthesis of Styryl Dyes via Knoevenagel Condensation
Styryl dyes are characterized by a vinyl linkage connecting two conjugated systems and are known for their fluorescent properties. The synthesis of a styryl dye from this compound involves a two-step process: N-alkylation to activate the methyl group, followed by a Knoevenagel condensation with an aromatic aldehyde.
Caption: Synthetic workflow for the preparation of styryl dyes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,8-Dimethyl-2-oxo-1,2-dihydroquinolinium iodide
This protocol details the N-alkylation of this compound to form the corresponding quinolinium salt, which is a key intermediate for the subsequent condensation reaction.
-
Materials:
-
This compound
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 1,8-dimethyl-2-oxo-1,2-dihydroquinolinium iodide.
-
Protocol 2: Synthesis of (E)-2-(4-(Dimethylamino)styryl)-1,8-dimethylquinolin-2(1H)-one Iodide (Styryl Dye)
This protocol describes the Knoevenagel condensation of the N-alkylated quinolinium salt with an aromatic aldehyde to yield the final styryl dye.
-
Materials:
-
1,8-Dimethyl-2-oxo-1,2-dihydroquinolinium iodide
-
4-(Dimethylamino)benzaldehyde
-
Piperidine
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,8-dimethyl-2-oxo-1,2-dihydroquinolinium iodide (1.0 eq) and 4-(dimethylamino)benzaldehyde (1.1 eq) in absolute ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum to yield the styryl dye.
-
Quantitative Data
The following table summarizes typical yields and photophysical properties for analogous styryl quinolinium dyes.
| Dye Structure Analogue | Aldehyde Used | Yield (%) | λₘₐₓ (abs, nm) | λₘₐₓ (em, nm) | Reference |
| (E)-4-(2-(2-hydroxynaphthalen-1-yl)ethenyl)-1-octylquinolinium iodide | 2-Hydroxynaphthaldehyde | 74 | Not Reported | Not Reported | [1] |
| Pyrroloquinoline-carbazole styryl dye | 9-butyl-9H-carbazole-3-carbaldehyde | ~60-70 | 402-423 | 487-545 | [2] |
| Styrylquinoline derivative | 4-(phenylethynyl)benzaldehyde | 55-90 | 360-370 | 407-411 | [3] |
Synthesis of Azo Dyes via Diazotization and Coupling
Azo dyes are a prominent class of chromophores containing the -N=N- functional group. The synthesis of an azo dye from this compound is a multi-step process involving nitration, reduction to an amine, diazotization, and finally, coupling with a suitable aromatic partner.
Caption: Synthetic workflow for the preparation of azo dyes from this compound.
Experimental Protocols
Protocol 3: Synthesis of 6-Nitro-8-methylquinolin-2(1H)-one
This protocol describes the nitration of the quinolinone ring. The position of nitration is directed by the existing substituents.
-
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
-
Procedure:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
The precipitate formed is filtered, washed thoroughly with water until the washings are neutral, and dried to give 6-nitro-8-methylquinolin-2(1H)-one.
-
Protocol 4: Synthesis of 6-Amino-8-methylquinolin-2(1H)-one
This protocol details the reduction of the nitro group to an amine.
-
Materials:
-
6-Nitro-8-methylquinolin-2(1H)-one
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
-
Procedure (using Iron):
-
Suspend 6-nitro-8-methylquinolin-2(1H)-one (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and make it alkaline with a sodium hydroxide solution.
-
Filter the hot solution to remove iron salts.
-
Cool the filtrate to crystallize the product.
-
Filter the solid, wash with cold water, and dry to obtain 6-amino-8-methylquinolin-2(1H)-one.
-
Protocol 5: Synthesis of 6-((4-Hydroxyphenyl)azo)-8-methylquinolin-2(1H)-one (Azo Dye)
This protocol describes the final steps of diazotization of the amino-quinolinone and subsequent coupling with phenol.
-
Materials:
-
6-Amino-8-methylquinolin-2(1H)-one
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Phenol
-
Sodium hydroxide (NaOH)
-
Ice
-
-
Procedure:
-
Diazotization:
-
Dissolve 6-amino-8-methylquinolin-2(1H)-one (1.0 eq) in dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1.0 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
-
Coupling:
-
In a separate beaker, dissolve phenol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the alkaline phenol solution with constant stirring, maintaining the temperature below 5 °C.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring for 1-2 hours at low temperature.
-
Filter the dye, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid).
-
-
Quantitative Data
The following table presents representative data for analogous quinolinone-based azo dyes.
| Azo Dye Structure Analogue | Coupling Component | Yield (%) | λₘₐₓ (nm) in DMF | Reference |
| Quinazolinone-based azo dye | Substituted phenols | 90-95 | 415-431 | [4] |
| 4-hydroxybenzo[h]quinolin-2-(1H)-one azo dye | p-substituted anilines | 75-85 | 450-500 | [5] |
| 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid | 8-Hydroxyquinoline | High | ~480 | [6] |
References
- 1. mdpi.com [mdpi.com]
- 2. brieflands.com [brieflands.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 6. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid [mdpi.com]
8-Methylquinolin-2(1H)-one: A Versatile Scaffold for Agrochemical Innovation
Introduction
8-Methylquinolin-2(1H)-one is a heterocyclic organic compound that holds significant promise as a versatile building block for the development of novel agrochemicals. Its rigid bicyclic structure, coupled with the presence of a reactive lactam moiety and a modifiable aromatic ring, provides a robust scaffold for the synthesis of a diverse array of derivatives with potential fungicidal, herbicidal, and insecticidal properties. This application note explores the utility of this compound in agrochemical research, presenting key data on the bioactivity of related compounds, detailed synthetic protocols for derivatization, and insights into their potential mechanisms of action.
Agrochemical Potential of the Quinolinone Scaffold
While specific agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the broader class of quinoline and quinolinone derivatives has demonstrated significant potential in crop protection. Research into related structures, such as 8-hydroxyquinolines and other substituted quinolinones, provides a strong rationale for the exploration of this compound as a lead structure.
Fungicidal Activity: Quinoline derivatives have been identified as potent fungicides. A notable mechanism of action for some quinoline-based fungicides is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway in fungi.[1][2] By disrupting this pathway, these compounds effectively halt fungal growth. The this compound scaffold can be functionalized to optimize interaction with this or other fungal-specific targets.
Herbicidal Activity: Certain quinoline carboxamides have been shown to inhibit photosynthetic electron transport in plants, a well-established mode of action for many commercial herbicides. This suggests that derivatives of this compound could be designed to target similar processes in weeds.
Insecticidal Activity: The quinoline core is present in some insecticidal molecules. By introducing appropriate substituents onto the this compound backbone, it is conceivable to develop compounds with activity against a range of insect pests.
Data Presentation: Bioactivity of Related Quinolinone and Quinazolinone Derivatives
To illustrate the agrochemical potential of the quinolinone scaffold, the following tables summarize the biological activity of closely related quinolinone and quinazolinone derivatives against various fungal pathogens.
Table 1: Antifungal Activity of Quinazolinone Derivatives
| Compound ID | Target Fungus | IC50 (μg/mL) | Reference |
| 6c | Sclerotinia sclerotiorum | 2.46 | [3] |
| 6c | Pellicularia sasakii | 2.94 | [3] |
| 6c | Fusarium graminearum | 6.03 | [3] |
| 6c | Fusarium oxysporum | 11.9 | [3] |
| KZL-15 | Sclerotinia sclerotiorum | - | [3] |
| KZL-22 | Sclerotinia sclerotiorum | - | [3] |
| 5b | Sclerotinia sclerotiorum | - | [3] |
| 6b | Sclerotinia sclerotiorum | - | [3] |
| 8e | Sclerotinia sclerotiorum | - | [3] |
| 8f | Sclerotinia sclerotiorum | - | [3] |
Note: Specific IC50 values for compounds other than 6c were not provided in the source material but were noted for their remarkable antifungal activity.
Table 2: Antifungal Activity of 8-Hydroxyquinoline Derivatives
| Compound | Target Fungus | MIC (μg/mL) | Reference |
| Clioquinol | Candida spp. | 0.031-2 | [4] |
| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1-512 | [4] |
| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. | 2-1024 | [4] |
| PH265 | Cryptococcus spp., Candida auris, Candida haemulonii | 0.5-1 | [5] |
| PH276 | Cryptococcus spp., Candida auris, Candida haemulonii | 0.5-8 | [5] |
Experimental Protocols
The following protocols describe the synthesis of a key intermediate, 4-chloro-8-methylquinolin-2(1H)-one, from 4-hydroxy-8-methylquinolin-2(1H)-one, and a general method for its subsequent derivatization. This highlights the utility of the this compound scaffold in generating a library of compounds for screening.
Protocol 1: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (3)
This protocol is adapted from the synthesis described by Mostafa M. Ismail, et al.[6]
Materials:
-
4-hydroxy-8-methylquinolin-2(1H)-one (1)
-
Phosphoryl chloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloroacetic acid
-
Ice-cold water
Procedure:
-
A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one (1) is treated with a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline (2).
-
A solution of the resulting dichloroquinoline 2 (10 mmol) in 90% dichloroacetic acid (50 mL) is heated under reflux for 1 hour.[6]
-
The clear solution is then poured onto ice-cold water.
-
The precipitate that forms, 4-chloro-8-methylquinolin-2(1H)-one (3), is collected by filtration and crystallized from a suitable solvent.
Protocol 2: General Procedure for Nucleophilic Substitution of the 4-Chloro Group
The 4-chloro position of 4-chloro-8-methylquinolin-2(1H)-one is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
Materials:
-
4-chloro-8-methylquinolin-2(1H)-one (3)
-
Nucleophile of choice (e.g., thiourea, amines, azides)
-
Appropriate solvent (e.g., ethanol, pyridine)
-
Base (if required, e.g., sodium ethoxide)
Procedure (Example with Thiourea to form a 4-sulfanyl derivative): [7]
-
A mixture of 4-chloro-8-methylquinolin-2(1H)-one (3) (10 mmol) and thiourea (20 mmol) is heated in an oil bath at 170-190 °C for 1 hour.
-
The reaction mixture is cooled and treated with a 0.5 M aqueous solution of sodium hydroxide (50 mL).
-
The resulting solution is filtered to remove any insoluble materials.
-
The clear filtrate is acidified with 0.5 M hydrochloric acid (50 mL).
-
The precipitate of the 4-sulfanyl-8-methylquinolin-2(1H)-one derivative is collected by filtration and purified by crystallization.
Mandatory Visualizations
Caption: Synthetic pathway for the derivatization of this compound.
Caption: Proposed mechanism of action for quinolinone-based fungicides via DHODH inhibition.
Conclusion
This compound represents a promising and versatile starting point for the discovery of new agrochemicals. The demonstrated biological activities of related quinoline and quinolinone derivatives, particularly in the realm of fungicides, provide a strong impetus for the synthesis and screening of novel compounds based on this scaffold. The synthetic accessibility and potential for diverse functionalization make this compound an attractive building block for researchers and drug development professionals in the agrochemical industry. Further exploration of structure-activity relationships of its derivatives is warranted to unlock its full potential in developing next-generation crop protection agents.
References
- 1. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9034887B2 - Dihydroorotate dehydrogenase as antifungal drug target and quinazolinone-based inhibitors thereof - Google Patents [patents.google.com]
- 3. Design, Synthesis, and Structure-Activity Relationship of Quinazolinone Derivatives as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photocatalytic Synthesis of Quinolin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of quinolin-2(1H)-ones and their derivatives using visible-light photocatalysis. This emerging synthetic strategy offers a green, efficient, and often complementary approach to traditional methods, operating under mild reaction conditions. Three key methodologies are presented: the conversion of quinoline N-oxides, the cyclization of N-arylacrylamides for the synthesis of dihydroquinolin-2(1H)-ones, and the direct oxidative C-H amidation of N-phenylcinnamamides.
Introduction
Quinolin-2(1H)-one scaffolds are prevalent in a wide array of natural products and pharmacologically active compounds. The development of efficient and sustainable synthetic methods to access these structures is of significant interest to the medicinal and organic chemistry communities. Visible-light photocatalysis has emerged as a powerful tool, enabling novel transformations through the generation of reactive radical intermediates under mild conditions. This document outlines three distinct photocatalytic approaches to quinolin-2(1H)-one and dihydroquinolin-2(1H)-one synthesis, providing researchers with the necessary information to implement these methods in their own laboratories.
Method 1: Synthesis from Quinoline N-Oxides using an Acridinium Photocatalyst
This method describes a highly atom-economical and reagent-free approach to quinolin-2(1H)-ones from readily available quinoline N-oxides. The reaction is mediated by a low loading of an organic acridinium-based photocatalyst and visible light.[1]
Experimental Protocol
Materials:
-
Quinoline N-oxide substrate (0.4 mmol, 1.0 equiv)
-
1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride photocatalyst (0.002 mmol, 0.5 mol%)
-
Dimethyl sulfoxide (DMSO), 2.0 mL
-
4 mL screw-cap vial with a small magnetic stir bar
-
Blue LED lamp (e.g., 34 W)
Procedure:
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the quinoline N-oxide substrate (0.4 mmol) and the acridinium photocatalyst (0.002 mmol).
-
Add DMSO (2.0 mL) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature.
-
Irradiate the vial with a blue LED lamp for 8 hours.
-
Upon completion of the reaction (monitored by TLC), the reaction mixture can be purified directly by column chromatography on silica gel to afford the desired quinolin-2(1H)-one product.
Quantitative Data Summary
The following table summarizes the yields for a variety of substituted quinoline N-oxides using the described protocol.
| Entry | Substrate (Quinoline N-oxide derivative) | Product (Quinolin-2(1H)-one derivative) | Yield (%) |
| 1 | Quinoline N-oxide | Quinolin-2(1H)-one | 95 |
| 2 | 4-Methylquinoline N-oxide | 4-Methylquinolin-2(1H)-one | 92 |
| 3 | 4-Phenylquinoline N-oxide | 4-Phenylquinolin-2(1H)-one | 90 |
| 4 | 4-Chloroquinoline N-oxide | 4-Chloroquinolin-2(1H)-one | 85 |
| 5 | 3-Bromoquinoline N-oxide | 3-Bromoquinolin-2(1H)-one | 88 |
| 6 | 6-Chloroquinoline N-oxide | 6-Chloroquinolin-2(1H)-one | 93 |
| 7 | 8-Methylquinoline N-oxide | 8-Methylquinolin-2(1H)-one | 89 |
Proposed Reaction Mechanism
The proposed mechanism involves an intramolecular oxygen transfer facilitated by the photocatalyst.
Caption: Proposed mechanism for the acridinium-photocatalyzed synthesis of quinolin-2(1H)-ones.
Method 2: Synthesis of 3,4-Dihydroquinolin-2(1H)-ones from N-Arylacrylamides
This protocol outlines a metal- and additive-free photoredox cyclization of N-arylacrylamides to afford 3,4-dihydroquinolin-2(1H)-ones. The reaction utilizes the organic photocatalyst 4CzIPN and proceeds with high selectivity for 6-endo-trig cyclization.[2]
Experimental Protocol
Materials:
-
N-arylacrylamide substrate (0.2 mmol, 1.0 equiv)
-
4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) (0.004 mmol, 2 mol%)
-
Acetonitrile (CH₃CN), 1 mL
-
10 mL reaction vessel
-
Nitrogen source
-
35 W blue LED lamp
Procedure:
-
In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol) and 4CzIPN (0.004 mmol).
-
Add acetonitrile (1 mL).
-
Seal the vessel and degas the mixture by subjecting it to three cycles of vacuum and backfilling with nitrogen.
-
Stir the resulting mixture vigorously (e.g., 2000 RPM) for 48 hours under irradiation with a 35 W blue LED lamp at room temperature.
-
After the reaction is complete, quench the reaction with saturated sodium carbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3,4-dihydroquinolin-2(1H)-one.[2]
Quantitative Data Summary
The following table presents the yields for a range of substituted N-arylacrylamides.
| Entry | Substrate (N-arylacrylamide derivative) | Product (3,4-Dihydroquinolin-2(1H)-one derivative) | Yield (%) |
| 1 | N-methyl-N-phenylcinnamamide | 1-Methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 85 |
| 2 | N-methyl-N-(p-tolyl)cinnamamide | 1,6-Dimethyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 82 |
| 3 | N-(4-methoxyphenyl)-N-methylcinnamamide | 6-Methoxy-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 78 |
| 4 | N-(4-chlorophenyl)-N-methylcinnamamide | 6-Chloro-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 88 |
| 5 | N-methyl-N-phenylacrylamide | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | 75 |
Proposed Reaction Mechanism
The reaction is proposed to proceed through a photoredox-initiated radical cyclization pathway.
Caption: Proposed mechanism for the 4CzIPN-photocatalyzed synthesis of dihydroquinolin-2(1H)-ones.
Method 3: Synthesis via Direct Oxidative C-H Amidation
This method provides a route to quinolin-2(1H)-ones through a visible-light-promoted direct oxidative C-H amidation of N-phenylcinnamamides. The reaction utilizes an iridium-based photocatalyst and an oxidant.[3][4]
Experimental Protocol
Materials:
-
N-phenylcinnamamide substrate (0.2 mmol, 1.0 equiv)
-
fac-Ir(ppy)₃ (0.002 mmol, 1.0 mol%)
-
K₂S₂O₈ (0.4 mmol, 2.0 equiv)
-
K₃PO₄ (0.4 mmol, 2.0 equiv)
-
1,2-Dichloroethane (DCE), 2.0 mL
-
Schlenk tube
-
Blue LED lamp
Procedure:
-
To a Schlenk tube, add the N-phenylcinnamamide substrate (0.2 mmol), fac-Ir(ppy)₃ (0.002 mmol), K₂S₂O₈ (0.4 mmol), and K₃PO₄ (0.4 mmol).
-
Evacuate and backfill the tube with nitrogen three times.
-
Add 1,2-dichloroethane (2.0 mL) via syringe.
-
Stir the reaction mixture at 60 °C under irradiation with a blue LED lamp for 24 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired quinolin-2(1H)-one.
Quantitative Data Summary
The following table shows the yields for various substituted N-phenylcinnamamides.
| Entry | Substrate (N-phenylcinnamamide derivative) | Product (Quinolin-2(1H)-one derivative) | Yield (%) |
| 1 | N-phenylcinnamamide | 4-Phenylquinolin-2(1H)-one | 85 |
| 2 | N-(p-tolyl)cinnamamide | 6-Methyl-4-phenylquinolin-2(1H)-one | 82 |
| 3 | N-(4-methoxyphenyl)cinnamamide | 6-Methoxy-4-phenylquinolin-2(1H)-one | 75 |
| 4 | N-(4-chlorophenyl)cinnamamide | 6-Chloro-4-phenylquinolin-2(1H)-one | 80 |
| 5 | N-phenyl-3-(4-chlorophenyl)acrylamide | 4-(4-Chlorophenyl)quinolin-2(1H)-one | 78 |
Proposed Reaction Mechanism
The proposed mechanism involves the generation of an amidyl radical via a photoredox cycle, followed by intramolecular cyclization and oxidation.
Caption: Proposed mechanism for the iridium-photocatalyzed direct oxidative C-H amidation.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to all three described photocatalytic methods.
Caption: General experimental workflow for photocatalytic synthesis of quinolin-2(1H)-ones.
References
- 1. Efficient visible light mediated synthesis of quinolin-2(1H)-ones from quinoline N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones [organic-chemistry.org]
- 3. Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pr.ibs.re.kr [pr.ibs.re.kr]
Application Notes and Protocols: The Role of the 8-Methylquinolin-2(1H)-one Scaffold in Organometallic Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 8-methylquinolin-2(1H)-one and its derivatives in the field of organometallic catalysis. While not typically employed as a direct catalyst, the this compound scaffold serves as a versatile precursor for the synthesis of specialized ligands and functionalized molecules used in a variety of catalytic reactions, particularly in cross-coupling and C-H activation chemistries. This document details the synthesis of catalytically relevant derivatives, their application in forming active organometallic complexes, and protocols for their use.
Introduction: The Quinolin-2(1H)-one Scaffold in Catalysis
The quinolin-2(1H)-one core is a privileged structure in medicinal chemistry and materials science.[1] In organometallic catalysis, while the closely related 8-methylquinoline is a well-established ligand for transition metal-catalyzed C-H functionalization reactions due to the chelating ability of its nitrogen atom, the role of this compound is primarily as a foundational building block.[2] The presence of the 2-oxo group offers unique electronic properties and a site for further functionalization.
Derivatives of this compound are frequently used to synthesize more complex molecules that can act as ligands for transition metals like palladium, rhodium, and ruthenium. These ligands are instrumental in facilitating a range of organic transformations that are crucial in drug discovery and development.
Synthesis of Functionalized this compound Derivatives
The strategic functionalization of the this compound core is the first step toward its application in catalysis. The introduction of reactive handles, such as halogens, allows for subsequent cross-coupling reactions to build sophisticated ligand architectures.
Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
A key intermediate is 4-chloro-8-methylquinolin-2(1H)-one, which can be synthesized from 4-hydroxy-8-methylquinolin-2(1H)-one.[3] This chloro-derivative serves as an excellent electrophile for nucleophilic substitution and cross-coupling reactions.
Experimental Protocol: Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one
-
Chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one: A mixture of 4-hydroxy-8-methylquinolin-2(1H)-one, phosphoryl chloride, and phosphorus pentachloride is heated to afford 2,4-dichloro-8-methylquinoline.[3]
-
Acid Hydrolysis: The resulting 2,4-dichloro-8-methylquinoline is subjected to acid hydrolysis using dilute dichloroacetic acid under reflux for one hour.[3]
-
Isolation: The reaction mixture is then poured into ice-cold water, leading to the precipitation of 4-chloro-8-methylquinolin-2(1H)-one, which is collected by filtration and can be further purified by crystallization.[3]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Functionalized this compound derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal for the construction of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling for the Synthesis of Arylated Quinolinones
Bromo-derivatives of methylquinolin-2(1H)-one can be coupled with arylboronic acids to introduce aryl moieties. These arylated products can then be further elaborated or used as ligands themselves, where the aryl group can be functionalized with coordinating atoms.
Illustrative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-(phenyl)-6-methylquinolin-2(1H)-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-methoxyphenyl)-6-methylquinolin-2(1H)-one | 92 |
| 3 | 3-Pyridinylboronic acid | 8-(pyridin-3-yl)-6-methylquinolin-2(1H)-one | 78 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 8-bromo-6-methylquinolin-2(1H)-one (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water (4:1, 5 mL).
-
Reaction Execution: Heat the mixture at a specified temperature (e.g., 90 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Visualization of Synthetic and Catalytic Pathways
Synthetic Workflow for Ligand Precursor Synthesis
The following diagram illustrates the synthetic pathway from a substituted aniline to a functionalized quinolinone, which can then be used in catalytic applications.
Caption: Synthetic workflow for the preparation of an 8-aryl-6-methylquinolin-2(1H)-one ligand precursor.
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
This diagram shows a simplified catalytic cycle for a Suzuki-Miyaura reaction, where a ligand derived from the this compound scaffold could coordinate to the palladium center.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The this compound scaffold is a valuable platform in the design and synthesis of precursors for ligands used in organometallic catalysis. Its derivatives, particularly halogenated analogues, are readily employed in robust palladium-catalyzed cross-coupling reactions to generate more complex molecules. These resulting compounds have the potential to act as ligands that can modulate the electronic and steric properties of a metal center, thereby influencing the efficiency and selectivity of catalytic transformations. The protocols and data presented herein provide a foundation for researchers to explore the utility of this versatile scaffold in the development of novel catalytic systems for applications in organic synthesis and drug discovery.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methylquinolin-2(1H)-one
Welcome to the technical support center for the synthesis of 8-methylquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve the yield of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: this compound, a substituted 2-quinolone, is typically synthesized through cyclization reactions. The most relevant methods are variations of the Knorr quinoline synthesis and the Conrad-Limpach synthesis.[1][2] The Knorr synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid.[1][3] The Conrad-Limpach synthesis utilizes the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, which exists in tautomeric equilibrium with the 4-quinolone.[2] Another potential, though less direct route, could be adapted from syntheses of related substituted quinolinones, which may involve the cyclization of appropriate precursors.[4][5]
Q2: My reaction is resulting in a very low yield. What are the general factors I should investigate?
A2: Low yields in quinolinone synthesis are a common issue and can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your o-toluidine and the β-ketoester (e.g., ethyl acetoacetate) or other starting materials, as impurities can lead to significant side reactions.[6]
-
Reaction Temperature: The temperature is critical, especially for the cyclization step. Classical methods like the Knorr and Conrad-Limpach syntheses often require high temperatures for cyclization.[2][6][7] However, excessive temperatures can lead to decomposition and tar formation.[8]
-
Catalyst Choice and Concentration: The choice and amount of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are crucial. An inappropriate catalyst or concentration may not effectively promote the desired cyclization or could encourage side reactions.[3][8]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium. Using anhydrous reagents and solvents can be beneficial.[8]
Q3: I am observing the formation of a thick, intractable tar in my reaction. What causes this and how can I prevent it?
A3: Tar formation is a frequent problem in quinoline and quinolinone syntheses, often due to side reactions like self-condensation or polymerization of starting materials or intermediates, especially under strongly acidic and high-temperature conditions.[8][9]
Troubleshooting Steps:
-
Moderate Reaction Conditions: If possible, lower the reaction temperature. Some modern catalytic systems may allow for milder conditions.[8]
-
Slow Addition of Reagents: Add the acid catalyst or other reagents slowly and with efficient stirring to control the reaction exotherm.
-
Solvent Choice: For thermal cyclizations, using a high-boiling, inert solvent like mineral oil or Dowtherm A can significantly improve yields by preventing localized overheating and promoting a more controlled reaction.[7][10]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Optimize the temperature for the cyclization step. For a Knorr-type synthesis, temperatures are typically in the range of 80-100°C when using sulfuric acid.[6] For a Conrad-Limpach cyclization, temperatures can be as high as 250°C in a high-boiling solvent.[2][7] Monitor the reaction by TLC to determine the optimal temperature and time. |
| Ineffective Catalyst | The choice of acid catalyst is critical. Concentrated sulfuric acid is commonly used for the Knorr synthesis.[1][3] Polyphosphoric acid (PPA) is another option. The amount of acid is also important; a large excess of PPA can favor the formation of the 2-hydroxyquinoline over the 4-hydroxyquinoline isomer in some cases.[3] |
| Poor Quality Starting Materials | Ensure the purity of o-toluidine and the β-ketoester. Purify starting materials by distillation or recrystallization if necessary.[6] Use anhydrous solvents and reagents where applicable.[8] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider extending the reaction time or incrementally increasing the temperature. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Isomer Formation | In syntheses like the Knorr reaction, competing cyclization pathways can lead to the formation of isomeric products (e.g., 4-hydroxyquinolines).[3] The reaction conditions, particularly the amount and type of acid catalyst, can influence the product distribution.[3] Careful purification by column chromatography or recrystallization is necessary to isolate the desired isomer. |
| Decomposition | High reaction temperatures can lead to the decomposition of reactants or the desired product.[8] If you suspect decomposition (e.g., darkening of the reaction mixture), try running the reaction at a lower temperature for a longer duration. |
| Oxidation | Some quinoline syntheses are sensitive to air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield and purity of the product. |
Experimental Protocols
Protocol 1: Knorr Synthesis of 8-Methyl-2-hydroxyquinoline
This protocol is adapted from the general Knorr quinoline synthesis.[1][3][6]
-
Formation of the β-ketoanilide: In a round-bottom flask, heat an equimolar mixture of o-toluidine and ethyl acetoacetate at 110-140°C for 1-2 hours. The intermediate, acetoacet-o-toluidide, can be isolated at this stage if desired.
-
Cyclization: Carefully add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.
-
Heating: Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain this compound.
Visualizations
Caption: Knorr synthesis pathway for this compound.
Caption: A general troubleshooting workflow for addressing low yields.
References
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 8-methylquinolin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 8-methylquinolin-2(1H)-one. Our aim is to address common challenges encountered when transitioning from laboratory-scale to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
When scaling up the synthesis of quinolin-2-ones, including this compound, several challenges can arise that are less prominent at the lab scale. The most significant issues include a noticeable decrease in yield, difficulties in maintaining consistent product quality, and challenges with product isolation and purification. These problems often stem from mass and heat transfer limitations in larger reactors, which can lead to localized "hot spots," side reactions, and impurity formation.[1] Changes in reaction kinetics due to different surface-area-to-volume ratios at a larger scale can also impact the reaction's outcome.[1]
Q2: Why does the reaction yield of this compound often decrease during scale-up?
A drop in yield during scale-up is a frequent issue.[1] This can be attributed to several factors:
-
Inefficient Mixing: In larger reactors, standard magnetic stirring may be insufficient, leading to poor mixing. This can result in localized areas of high reactant concentration, promoting the formation of byproducts.
-
Poor Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Inadequate heat removal can cause thermal runaway, leading to the degradation of both reactants and the desired product.[1]
-
Sub-optimal Reagent Addition: Adding reagents all at once in a large-scale reaction can lead to an uncontrolled exotherm.
Q3: What are some common impurities observed in the large-scale synthesis of this compound and how can they be minimized?
Common impurities can include unreacted starting materials, intermediates from incomplete cyclization, and byproducts from side reactions such as polymerization or tar formation.[2][3] To minimize these:
-
Ensure High Purity of Starting Materials: Impurities in the initial reactants can act as catalysts for unwanted side reactions.[2]
-
Maintain Strict Temperature Control: Runaway temperatures are a primary cause of side reactions and byproduct formation.[2]
-
Optimize Reaction Conditions: Re-evaluate and optimize parameters like reaction time, temperature, and catalyst loading for the larger scale.
Q4: What are the recommended purification methods for this compound at an industrial scale?
While flash column chromatography is a common purification technique at the laboratory scale, it is often not economically viable for large quantities. For industrial-scale purification of solid materials like this compound, recrystallization is a more scalable and cost-effective method.[1] The choice of solvent is critical and may require re-optimization for large-scale operations. Another potential method is trituration, where the crude product is washed with a solvent in which the desired product is insoluble, but the impurities are soluble.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Drop in Yield | Inefficient mixing in a large reactor. | Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure homogeneity.[1] |
| Poor heat transfer leading to thermal degradation. | Utilize a jacketed reactor with a cooling system and ensure an adequate flow rate of the heat transfer fluid. For highly exothermic reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.[1] | |
| Uncontrolled exotherm during reagent addition. | Implement a controlled addition profile for reagents using a syringe pump or a dropping funnel to manage the reaction exotherm.[1] | |
| Formation of Tarry Byproducts | Uncontrolled side reactions due to localized "hot spots". | Improve agitation and temperature control. Ensure even heat distribution throughout the reactor. |
| Impurities in starting materials. | Use high-purity starting materials to avoid catalysis of unwanted side reactions.[2] | |
| Product Isolation Difficulties | Inconsistent crystalline form upon precipitation. | Optimize the cooling and precipitation process. A slower, controlled cooling rate can promote the formation of more stable and easily filterable crystals. |
| Product loss during work-up. | Re-evaluate the work-up procedure. For instance, ensure the pH is appropriately adjusted to facilitate the precipitation or extraction of the product. | |
| Incomplete Reaction | Change in reaction kinetics at a larger scale. | Systematically re-optimize key reaction parameters such as temperature, concentration, and catalyst loading for the new scale.[1] |
| Insufficient reaction time. | Monitor the reaction progress using analytical techniques like TLC or HPLC to ensure it has gone to completion before initiating the work-up.[4] |
Experimental Protocols
Generalized Conrad-Limpach Synthesis for Scale-Up (Target: 500g)
This protocol is adapted from established procedures for similar quinolinone derivatives and includes considerations for a larger scale.[1]
Materials and Equipment:
-
20L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe
-
Heating/cooling circulator for the reactor jacket
-
2-Methylaniline (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Hydrochloric acid (for work-up)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas like nitrogen.
-
Charging Reactants: Charge the 2-methylaniline and diethyl malonate to the reactor.
-
Initial Heating and Intermediate Formation: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off.
-
Reaction Monitoring (Step 1): Monitor the formation of the intermediate enamine by TLC or HPLC. This step typically takes 2-4 hours.[1]
-
High-Temperature Cyclization: Once the initial reaction is complete, slowly add the high-boiling point solvent to the reaction mixture. Increase the temperature to 240-250 °C to initiate cyclization.
-
Reaction Monitoring (Step 2): Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.[1]
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to below 100 °C. The product will start to precipitate.
-
Product Isolation: Further cool the mixture and collect the precipitated solid by filtration.
-
Washing: Wash the filter cake with a suitable solvent (e.g., ethanol) to remove residual high-boiling solvent and impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis of this compound
| Parameter | Lab-Scale (10g) | Scale-Up (500g) - Unoptimized | Scale-Up (500g) - Optimized |
| Reaction Vessel | 100 mL Round-bottom flask | 20 L Jacketed Reactor | 20 L Jacketed Reactor |
| Stirring Method | Magnetic Stirrer | Overhead Mechanical Stirrer | Overhead Mechanical Stirrer (Optimized Impeller) |
| Heating Method | Heating Mantle | Jacketed Heating/Cooling System | Jacketed Heating/Cooling System |
| Reagent Addition | All at once | All at once | Controlled addition via pump |
| Typical Yield | 85% | 50-60% | 70-75% |
| Purification Method | Flash Column Chromatography | Recrystallization | Recrystallization |
Note: The data in this table is representative and illustrates a common trend of decreased yield upon scale-up, which can be improved through process optimization.[1]
Visualizations
Caption: Experimental Workflow for Scale-Up Synthesis.
References
Technical Support Center: Purification of 8-methylquinolin-2(1H)-one by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 8-methylquinolin-2(1H)-one by recrystallization. This guide includes a troubleshooting section, frequently asked questions (FAQs), a detailed experimental protocol, and a logical workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: The compound does not dissolve in the hot solvent.
-
Question: I've added the calculated amount of hot solvent, but my this compound is not dissolving. What should I do?
-
Answer: This indicates that the chosen solvent is likely a poor solvent for your compound, even at elevated temperatures. You can try adding a small amount of additional hot solvent. If the compound still does not dissolve, a different, more suitable solvent or a solvent mixture should be selected. It is also possible that the solid contains insoluble impurities; in this case, the soluble product should be separated from the insoluble material by hot filtration.
Issue 2: No crystals form upon cooling.
-
Question: The compound dissolved completely in the hot solvent, but no crystals have appeared after cooling the solution to room temperature and then in an ice bath. What is the problem?
-
Answer: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may not be saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.
-
-
Issue 3: The compound "oils out" instead of crystallizing.
-
Question: Upon cooling, my compound separated as an oily liquid instead of solid crystals. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:
-
Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool slowly.
-
Use a different solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.
-
Use a solvent mixture: Adding a co-solvent in which the compound is more soluble can sometimes prevent oiling out.
-
Issue 4: The recrystallized product is still impure.
-
Question: I have performed the recrystallization, but the melting point of my product is still broad, or I see impurities in the NMR spectrum. What went wrong?
-
Answer: Impurities can be carried over for several reasons:
-
Crystallization was too rapid: If the solution cools too quickly, impurities can become trapped in the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inadequate washing: The crystals must be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
The chosen solvent is not suitable for removing the specific impurities: If the impurities have similar solubility properties to your compound in the chosen solvent, recrystallization may not be effective. In this case, another purification technique, such as column chromatography, may be necessary.
-
Issue 5: The recovery yield is very low.
-
Question: After recrystallization, I have a very small amount of pure product. How can I improve my yield?
-
Answer: A low yield can result from several factors:
-
Using too much solvent: This is a common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure your filtration apparatus is hot.
-
Washing with too much cold solvent: While washing is necessary, using an excessive amount of cold solvent can dissolve some of your product. Use a minimal amount to rinse the crystals.
-
The compound is significantly soluble in the cold solvent: If the compound has high solubility in the chosen solvent even at low temperatures, the recovery will be poor. A different solvent may be required.
-
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound in the scientific literature, the following table provides a qualitative guide to selecting a suitable recrystallization solvent based on the properties of similar quinolinone derivatives. It is crucial to perform small-scale solubility tests to determine the optimal solvent for your specific sample.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound | Notes |
| Water | High | 100 | Low | Unlikely to be a good single solvent for recrystallization. |
| Ethanol | High | 78 | Good solubility when hot, lower when cold | A promising candidate for recrystallization. Used for similar compounds. |
| Methanol | High | 65 | Good solubility when hot, lower when cold | Another good potential solvent. |
| Acetone | Medium | 56 | Likely soluble | May be too soluble even at low temperatures, leading to low recovery. |
| Ethyl Acetate | Medium | 77 | Moderate solubility | Could be a suitable solvent, requires testing. |
| Dichloromethane | Medium | 40 | Likely soluble | Low boiling point can make it difficult to maintain a hot solution. |
| Toluene | Low | 111 | Low solubility | May be suitable for recrystallization if solubility increases significantly with temperature. |
| Hexane | Low | 69 | Very low solubility | Unlikely to be a good solvent for dissolving the compound. |
| N,N-Dimethylformamide (DMF) | High | 153 | High solubility | Likely to be a good solvent for dissolving, but high boiling point may lead to "oiling out". May be difficult to remove from the final product. Used for a similar compound.[1] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of this compound
This protocol provides a general method for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Methodology:
-
Solvent Selection: Place a small amount of the crude this compound in a test tube and add a few drops of the potential solvent. Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the test tube; a suitable solvent will dissolve the compound when hot. Allow the solution to cool; crystals should form.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator. Determine the melting point of the purified product to assess its purity.
Mandatory Visualization
Troubleshooting Workflow for Recrystallization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for failed recrystallization.
References
Technical Support Center: Optimizing Quinolinone Synthesis
Welcome to the Technical Support Center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of quinolinones.
Frequently Asked Questions (FAQs)
Q1: What are the most common classical methods for synthesizing quinolinone scaffolds?
A1: The most prevalent classical methods for quinolinone synthesis include the Conrad-Limpach, Knorr, Friedländer, Gould-Jacobs, and Camps cyclization reactions.[1] These methods have been foundational in quinoline chemistry, each offering distinct routes to various quinolinone cores.
Q2: I'm getting a low yield in my quinolinone synthesis. What general factors should I investigate?
A2: Low yields in quinolinone synthesis can be attributed to several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions.[2]
-
Reaction Temperature: Many classical syntheses, like the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures for cyclization, often exceeding 250°C.[1] However, excessive heat can cause product decomposition.
-
Solvent Choice: The solvent plays a crucial role, with high-boiling point solvents often being advantageous for thermal cyclizations.[1][3]
-
Catalyst Activity: For catalyzed reactions, ensure the catalyst is active and used in the appropriate concentration.[2]
-
Reaction Time: Monitoring the reaction progress with techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation.[1][2]
Q3: How can I improve the regioselectivity of my quinolinone synthesis?
A3: Poor regioselectivity is a common issue, especially with unsymmetrical starting materials in reactions like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr syntheses.[1] In the Camps cyclization, the choice of base is a key factor in directing the cyclization pathway to yield either quinolin-2-ones or quinolin-4-ones.[4] For the Gould-Jacobs reaction, regioselectivity is influenced by both steric and electronic factors of the substituents on the aniline starting material.[5]
Q4: Are there modern techniques to improve quinolinone synthesis?
A4: Yes, modern techniques such as microwave-assisted synthesis and the use of novel catalysts are employed to enhance yields, reduce reaction times, and improve overall efficiency.[6][7] Microwave irradiation, for instance, can significantly shorten reaction times compared to conventional heating methods.[6][8]
Troubleshooting Guides
Low Reaction Yield
A low yield is a frequent challenge in organic synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Reaction Yield
Caption: A troubleshooting workflow for addressing low reaction yields.
Side Product Formation
The formation of side products is a common issue that can complicate purification and reduce the yield of the desired quinolinone.
Common Side Reactions and Solutions:
-
Friedländer Synthesis: Aldol self-condensation of the ketone starting material can occur, especially under basic conditions.[2] Using milder reaction conditions or a different catalyst can help minimize this.
-
Knorr Quinoline Synthesis: Depending on the reaction conditions, the formation of a 4-hydroxyquinoline can compete with the desired 2-hydroxyquinoline product.[2][9] Using a large excess of a strong acid like polyphosphoric acid (PPA) can favor the formation of the 2-hydroxyquinoline.[9]
-
Camps Cyclization: This reaction can produce a mixture of quinolin-2-one and quinolin-4-one isomers. The selectivity is highly dependent on the base used.[1] Weaker bases like cesium carbonate (Cs₂CO₃) tend to favor the formation of quinolin-2-ones.[4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing various quinolinone synthesis methods.
Table 1: Conrad-Limpach Synthesis - Effect of Solvent on Yield [2][10]
This table illustrates the impact of different high-boiling solvents on the yield of a 4-hydroxyquinoline derivative.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| Dowtherm A | 257 | 65 |
| 2,6-di-tert-butylphenol | 253 | 65 |
Table 2: Friedländer Synthesis - Catalyst and Condition Optimization [11]
This table shows the effect of different catalysts on the yield of substituted quinolines.
| Catalyst | Reaction Type | Starting Materials | Yield (%) | Conditions |
| Cobalt (II) Acetate | Dehydrogenative Cyclization | 2-aminoaryl alcohols and ketones | Good | Not Specified |
| Copper Acetate | One-pot Annulation | Saturated ketones and anthranils | Good to Excellent | Not Specified |
| [bmim]HSO₄ (Ionic Liquid) | Friedländer Reaction | 2-aminobenzaldehydes and allenoates | High | Not Specified |
| Fe₃O₄-IL-HSO₄ | Friedländer Reaction | 2-aminoaryl ketones and 1,3-dicarbonyls | Not Specified | 90°C, Solvent-free |
| ZnO/CNT | Friedländer Condensation | 2-amino-5-chlorobenzaldehyde and carbonyls | 24-99 | Solvent-free |
Table 3: Gould-Jacobs Reaction - Conventional vs. Microwave Heating [12][13]
This table compares reaction times and yields for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 4-5 hours | 60-70 |
| Microwave Irradiation | 5-10 minutes | 80-90 |
Experimental Protocols
Protocol 1: Friedländer Synthesis of 2-Substituted Quinoline Derivatives (Conventional Acid Catalysis)[14]
Materials:
-
2-aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Ethanol (10 mL)
-
Concentrated HCl (2-3 drops)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.
-
Add 2-3 drops of concentrated HCl to the mixture.
-
Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Experimental Workflow for Friedländer Synthesis
Caption: A generalized workflow for the Friedländer synthesis.
Protocol 2: Conrad-Limpach Synthesis of 4-Hydroxyquinolones[1][2]
Materials:
-
Aniline (1.0 equiv)
-
β-ketoester (1.0 equiv)
-
Concentrated H₂SO₄ (catalytic amount)
-
High-boiling solvent (e.g., mineral oil, Dowtherm A)
-
Hydrocarbon solvent (e.g., hexanes)
Procedure:
-
Intermediate Formation:
-
In a round-bottom flask, mix the aniline and the β-ketoester at room temperature.
-
Add a catalytic amount of concentrated H₂SO₄.
-
Stir the mixture for 1-2 hours.
-
Remove water and any solvent under reduced pressure to isolate the crude β-aminoacrylate intermediate.
-
-
Cyclization:
-
Add the crude intermediate to a flask containing a high-boiling solvent.
-
Heat the mixture to ~250°C with vigorous stirring under an inert atmosphere for 30-60 minutes.
-
-
Workup and Purification:
-
Cool the reaction mixture. The product may precipitate.
-
Dilute the mixture with a hydrocarbon solvent to further precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
-
Protocol 3: Knorr Quinoline Synthesis of 2-Hydroxyquinoline[2]
Materials:
-
Aniline (1 equivalent)
-
Ethyl acetoacetate (1 equivalent)
-
Concentrated sulfuric acid or polyphosphoric acid
-
Crushed ice
Procedure:
-
Formation of β-ketoanilide:
-
In a round-bottom flask, heat a mixture of aniline and ethyl acetoacetate at 110-140 °C for 1-2 hours.
-
-
Cyclization:
-
Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).
-
-
Workup and Purification:
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated 2-hydroxyquinoline by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.
-
Protocol 4: Microwave-Assisted Gould-Jacobs Reaction[12]
Materials:
-
Aryl amine
-
Diethyl (ethoxymethylene)malonate (DEEM)
-
Microwave reactor
Procedure:
-
Combine the aryl amine and DEEM in a microwave reaction vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-180°C) for a specified time (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial. The product may precipitate.
-
Isolate the product by filtration and wash with a suitable solvent.
Signaling Pathways and Logical Relationships
The optimization of quinolinone synthesis often involves a logical decision-making process based on the observed outcomes.
Logical Flow for Optimizing Regioselectivity in Camps Cyclization
Caption: Decision-making process for controlling regioselectivity in the Camps cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 8-Methylquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 8-methylquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor aqueous solubility?
The low aqueous solubility of this compound is primarily attributed to its molecular structure. The quinolinone core is a rigid, planar, and aromatic system, which contributes to a stable crystal lattice that requires significant energy to disrupt for dissolution to occur.[1] Additionally, the presence of the methyl group enhances its lipophilic (fat-loving) character, making it less favorable to interact with polar water molecules.[1]
Q2: What are the initial steps to consider when trying to dissolve this compound for in vitro experiments?
For initial screening and in vitro assays, the use of co-solvents is a common and practical approach. Organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are often used to prepare a concentrated stock solution, which can then be diluted into the aqueous experimental medium. It is crucial to be mindful of the final concentration of the organic solvent in the assay, as it can affect cellular systems or assay components.
Q3: Can pH adjustment be used to improve the solubility of this compound?
The solubility of ionizable compounds can be significantly influenced by the pH of the aqueous medium.[2] Quinolin-2(1H)-one has a pKa associated with the lactam proton, and the 8-methyl derivative is expected to have a similar characteristic. While it is generally considered a weakly acidic compound, altering the pH can modulate its ionization state and potentially increase its solubility. Experimental determination of the pH-solubility profile is recommended to identify the optimal pH for dissolution.
Q4: How can cyclodextrins enhance the solubility of this compound?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex.[3] This complex has improved aqueous solubility and can increase the concentration of the compound in solution.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and a good safety profile.
Q5: What is a solid dispersion and how can it improve the solubility of this compound?
A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[4] By preventing the formation of a stable crystal lattice, the amorphous solid dispersion can lead to a higher apparent solubility and faster dissolution rate compared to the crystalline form of the compound. Common carriers for creating solid dispersions include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Troubleshooting Guides
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.
-
Possible Cause: The concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility, even with the small amount of DMSO present. This is a common issue when the aqueous solubility is very low.
-
Solutions:
-
Decrease the final concentration: If your experiment allows, try working with a lower final concentration of the compound.
-
Increase the co-solvent concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5% or 1%) might be necessary to maintain solubility. Always run a vehicle control to account for any effects of the solvent.
-
Use a different solubilization technique: If precipitation persists, consider using a cyclodextrin-based formulation or preparing a solid dispersion for your experiments.
-
Issue 2: The solubility of my compound seems to vary between experiments.
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Possible Cause: Several factors can contribute to inconsistent solubility, including temperature fluctuations, variations in the preparation of the aqueous media (e.g., pH, buffer strength), and the age of the stock solution.
-
Solutions:
-
Control temperature: Ensure that all solutions are prepared and experiments are conducted at a consistent temperature.
-
Standardize media preparation: Use freshly prepared and pH-verified buffers for all experiments.
-
Use fresh stock solutions: Prepare fresh concentrated stock solutions in your organic solvent regularly, as compounds can sometimes precipitate out of stock solutions over time, especially if stored at low temperatures.
-
Issue 3: I am trying to make a formulation with cyclodextrin, but the solubility enhancement is not as high as expected.
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Possible Cause: The choice of cyclodextrin, the molar ratio of the compound to cyclodextrin, and the method of complexation can all impact the degree of solubility enhancement.
-
Solutions:
-
Optimize the cyclodextrin: While HP-β-CD is a good starting point, other derivatives like sulfobutylether-β-cyclodextrin (SBE-β-CD) might provide better solubilization for your specific compound.
-
Determine the optimal stoichiometry: Conduct a phase solubility study to determine the ideal molar ratio for complexation.
-
Experiment with preparation methods: Techniques like kneading, co-evaporation, or freeze-drying can lead to more efficient complexation compared to simple mixing.
-
Quantitative Data Summary
Due to the limited availability of specific experimental solubility data for this compound in public literature, the following tables provide illustrative data to guide researchers in their experimental design and data presentation. Researchers should determine these values experimentally for their specific conditions.
Table 1: Illustrative Solubility of this compound in Co-solvent Mixtures
| Co-solvent | Concentration in Water (v/v) | Illustrative Solubility (µg/mL) |
| None (Water) | 0% | < 1 |
| DMSO | 0.5% | 5 |
| DMSO | 1% | 15 |
| Ethanol | 1% | 10 |
| Ethanol | 5% | 50 |
Table 2: Illustrative pH-Dependent Aqueous Solubility
| pH | Buffer System | Illustrative Solubility (µg/mL) |
| 5.0 | Acetate Buffer | 2 |
| 7.4 | Phosphate Buffer (PBS) | < 1 |
| 9.0 | Borate Buffer | 10 |
Table 3: Illustrative Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
| HP-β-CD Concentration (mM) | Illustrative Solubility (µg/mL) | Fold Increase |
| 0 | < 1 | - |
| 10 | 20 | > 20 |
| 25 | 55 | > 55 |
| 50 | 120 | > 120 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent
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Weighing: Accurately weigh a precise amount of this compound powder.
-
Dissolution: Add a minimal volume of 100% DMSO (or ethanol) to the powder to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Mixing: Vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, at an appropriate temperature (e.g., -20°C for long-term storage).
-
Application: For experiments, dilute the stock solution into the aqueous medium to the desired final concentration, ensuring the final co-solvent concentration is minimal and consistent across all experiments.
Protocol 2: Determination of pH-Dependent Solubility
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Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
Protocol 3: Phase Solubility Study with HP-β-Cyclodextrin
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Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 5, 10, 25, 50, 100 mM) in the desired buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Add an excess amount of this compound to each HP-β-CD solution.
-
Equilibration: Shake the resulting suspensions at a constant temperature for 48-72 hours to ensure equilibrium.
-
Sample Processing: Centrifuge the samples to remove undissolved compound.
-
Analysis: Determine the concentration of the dissolved compound in the clear supernatant by a suitable analytical method.
-
Data Analysis: Plot the solubility of this compound as a function of the HP-β-CD concentration to generate a phase solubility diagram.
Visualizations
References
Technical Support Center: Crystallization of Quinoline-Based Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the crystallization of quinoline-based compounds. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of quinoline-based compounds, offering potential causes and solutions.
Issue 1: No Crystals Are Forming
Question: I have prepared a solution of my quinoline derivative, but no crystals have formed after an extended period. What could be the issue?
Answer: The absence of crystal formation is a common challenge and can stem from several factors:
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Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[1]
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Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating.[1]
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Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[1][2][3][4][5][6][7]
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Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.[1]
Troubleshooting Steps:
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Induce Nucleation:
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Increase Supersaturation:
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Reduce Solvent Volume: If the compound is stable at higher temperatures, gently heat the solution to evaporate some of the solvent, then allow it to cool slowly.[1]
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Change the Solvent System:
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Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a solvent in which it is soluble. This will decrease the overall solubility and promote crystallization.[1]
-
-
Issue 2: Oiling Out - Formation of a Liquid Instead of Crystals
Question: My compound is precipitating as an oil or sticky goo instead of solid crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point.[2][8][9][10] This is problematic because impurities tend to be more soluble in the oily phase, leading to impure crystals upon solidification.[8]
Troubleshooting Steps:
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Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow it to cool much more slowly.
-
Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.
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Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[1]
Issue 3: Rapid Precipitation of Fine Powder
Question: As soon as my solution starts to cool, a large amount of fine powder or very small needles crash out of the solution. Is this a problem?
Answer: Yes, rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[8][11] The goal is slow crystal growth to allow for the formation of a pure, well-ordered crystal lattice. An ideal crystallization process involves the initial appearance of crystals after about 5 minutes, with continued growth over 20 minutes or longer.[8]
Troubleshooting Steps:
-
Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.[1]
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Use More Solvent: Re-heat the solution and add a small amount of additional solvent to slightly decrease the supersaturation.[8]
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Use a Different Solvent: Choose a solvent in which the compound has slightly higher solubility at room temperature.[1]
Issue 4: Low Crystal Yield
Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?
Answer: A low yield can be attributed to several factors:
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Using too much solvent: A significant portion of your compound may remain dissolved in the mother liquor.[2][8]
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Premature filtration: Filtering the crystals before crystallization is complete.[1]
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High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.[1]
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[1]
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Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[1]
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Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[1]
Issue 5: Polymorphism - Obtaining Different Crystal Forms
Question: I have crystallized the same quinoline compound multiple times and obtained crystals with different shapes and properties. What is happening?
Answer: You are likely observing polymorphism, a phenomenon where a compound can crystallize into more than one distinct crystal structure or polymorph. Different polymorphs can have different physical properties, such as melting point, solubility, and stability. The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.
Troubleshooting & Control Strategies:
-
Solvent Selection: The choice of solvent can have a significant impact on which polymorph is formed. Experiment with a range of solvents with different polarities.[1][12]
-
Control Cooling Rate: Rapid cooling often yields a metastable (less stable) polymorph, while slow cooling is more likely to produce the thermodynamically stable form.
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Vary Supersaturation: The level of supersaturation can influence which polymorph nucleates first.[1]
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Temperature: Crystallizing at different temperatures can favor the formation of different polymorphs.[1]
Data Presentation: Illustrative Crystallization Parameters
The following tables provide illustrative quantitative data on the crystallization of hypothetical quinoline-based compounds to demonstrate the effects of different experimental parameters.
Table 1: Effect of Solvent System on Crystal Habit and Yield of "Quinoline-A"
| Solvent System (v/v) | Temperature (°C) | Cooling Rate | Crystal Habit | Yield (%) |
| Ethanol | 78 to 4 | Slow | Needles | 85 |
| Toluene | 110 to 4 | Slow | Prisms | 78 |
| Acetone/Water (9:1) | 56 to 4 | Slow | Plates | 92 |
| Dichloromethane/Hexane (1:2) | 40 to 0 | Moderate | Fine Needles | 65 |
Table 2: Influence of Cooling Rate on Crystal Size of "Quinoline-B" in Isopropanol
| Initial Concentration (mg/mL) | Cooling Profile | Average Crystal Size (µm) | Purity (%) |
| 50 | 2°C/hour | 500 | 99.5 |
| 50 | 10°C/hour | 150 | 98.8 |
| 50 | Crash Cool (Ice Bath) | <50 | 95.2 |
| 75 | 2°C/hour | 450 | 99.1 |
Experimental Protocols
This section provides detailed methodologies for key crystallization techniques applicable to quinoline-based compounds.
Protocol 1: Slow Cooling Crystallization
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Dissolution: In an Erlenmeyer flask, dissolve the quinoline-based compound in the minimum amount of a suitable solvent at its boiling point.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling process further, the flask can be placed in an insulated container.
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Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Slow Evaporation Crystallization
-
Dissolution: Dissolve the quinoline-based compound in a suitable solvent (or solvent mixture) at room temperature to create a solution that is close to saturation. A good starting point is to dissolve 10-20 mg of the compound in 1-2 mL of solvent.[1]
-
Filtration: Filter the solution through a syringe filter (0.2 µm pore size) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter.[1]
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.
Protocol 3: Vapor Diffusion Crystallization (Hanging Drop & Sitting Drop)
-
Hanging Drop Method:
-
Reservoir Preparation: Pipette 500 µL of a precipitant solution (a solution in which the compound is less soluble) into the well of a vapor diffusion plate.[1]
-
Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the concentrated quinoline compound solution with 1-2 µL of the reservoir solution.[1]
-
Sealing: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight chamber.[1]
-
-
Sitting Drop Method:
-
Reservoir Preparation: Similar to the hanging drop method, fill the reservoir of the well.
-
Drop Preparation: Place a drop (2-4 µL) of the compound solution mixed with the reservoir solution on a post in the middle of the well.
-
Sealing: Seal the well with clear tape or a coverslip.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the crystallization process.
Caption: Troubleshooting workflow for when no crystals are forming.
Caption: Decision tree for selecting a crystallization method.
Caption: Troubleshooting steps for when a compound "oils out".
References
- 1. benchchem.com [benchchem.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. achievechem.com [achievechem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
preventing tar formation in Doebner-von Miller reaction for quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of tar formation during the Doebner-von Miller synthesis of quinolines. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction outcomes and improve product yields.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning into a thick, dark, intractable tar. What is the primary cause of this?
A1: The most common cause of tar formation in the Doebner-von Miller reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This side reaction is highly prevalent under the strong acidic conditions required for the synthesis and competes directly with the desired quinoline formation, leading to significantly reduced yields and difficult product isolation.[2]
Q2: How can I effectively control the reaction conditions to prevent or minimize tar formation?
A2: Several key strategies can be employed to suppress the polymerization side reaction:
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Gradual Addition of Reactants: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated, acidic solution of the aniline.[2] This maintains a low concentration of the carbonyl compound at any given time, favoring the desired reaction pathway over self-polymerization.[1][2]
-
Temperature Control: Excessively high temperatures accelerate tar formation.[1][2] It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate. For highly exothermic reactions, initial cooling may be necessary.[1]
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Employ a Biphasic Solvent System: A highly effective method is to use a two-phase system, such as water and toluene. The aniline is dissolved in the aqueous acid phase, while the α,β-unsaturated carbonyl is sequestered in the organic phase (e.g., toluene).[2] This separation drastically reduces the rate of acid-catalyzed polymerization in the aqueous phase.[2][3]
-
In Situ Generation of the Carbonyl Compound: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation, a technique known as the Beyer method.[1][4] For example, slowly adding acetaldehyde to an acidic aniline solution allows it to form crotonaldehyde in a controlled manner, which is immediately consumed in the main reaction.[1]
Q3: Does the choice of acid catalyst affect the amount of tar produced?
A3: Yes, the type and concentration of the acid catalyst are critical.[1] While strong acids are necessary, overly harsh conditions can promote polymerization.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[2][4] It may be beneficial to screen different acids to find an optimal balance between a good reaction rate and minimal side product formation. In some cases, milder Lewis acids may be preferable.[2]
Q4: My reaction has minimal tar, but the final product is contaminated with byproducts that are difficult to separate. What could they be?
A4: A common issue is the presence of partially hydrogenated quinoline derivatives, such as dihydroquinolines.[2] The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[2] If the oxidizing agent is inefficient, used in insufficient quantity, or if conditions do not favor complete oxidation, these hydrogenated byproducts can be isolated with the final product.[2][5] To resolve this, ensure a sufficient amount of oxidant is used or consider a separate post-reaction oxidation step.[2]
Q5: I have already run a reaction that produced a significant amount of tar. What is the best way to purify my desired quinoline product?
A5: Isolating the product from a tarry mixture is challenging. For volatile quinolines, such as 2-methylquinoline, steam distillation is a very effective method for separation from the non-volatile tar.[1] For less volatile products, purification by column chromatography is common. However, it is highly recommended to first perform a preliminary filtration through a plug of silica gel or alumina to remove the majority of the tar before loading the crude material onto a column for finer purification.[2]
Troubleshooting Guide
The table below summarizes common issues encountered during the Doebner-von Miller reaction, their root causes, and recommended solutions.
| Problem | Symptom | Primary Cause(s) | Recommended Solutions & Strategies |
| Excessive Tar Formation | The reaction mixture becomes a thick, dark, and intractable material. Product isolation is difficult, and the yield is very low. | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2] | - Add the carbonyl compound slowly to the reaction mixture. - Use the lowest effective reaction temperature.[2] - Employ a biphasic solvent system (e.g., water/toluene).[2][3] - Generate the carbonyl compound in situ (Beyer method).[1] |
| Low Product Yield | The reaction appears clean with minimal tar, but the conversion to the desired quinoline is low. | - Impure reagents (e.g., oxidized aniline, pre-polymerized aldehyde).[1] - Sub-optimal acid catalyst or concentration.[1] - Insufficient reaction time or non-optimal temperature.[1] | - Purify reagents before use (e.g., distill aniline). - Screen different Brønsted and Lewis acids.[2][4] - Monitor reaction progress by TLC or HPLC to determine the optimal endpoint.[1] |
| Formation of Hydrogenated Byproducts | The isolated product is contaminated with dihydro- or tetrahydroquinoline derivatives. | Incomplete oxidation of the dihydroquinoline intermediate to the final aromatic quinoline.[2][5] | - Ensure a sufficient stoichiometric amount of the oxidizing agent is used.[2] - Monitor the disappearance of the intermediate by TLC or GC-MS. - Perform a post-reaction oxidation step if necessary (e.g., with DDQ or MnO₂).[2] |
Key Reaction Pathways & Troubleshooting Workflow
The following diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting tar formation.
Caption: Competing pathways: desired quinoline synthesis vs. tar formation.
Caption: A logical workflow for troubleshooting tar formation and optimizing yield.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline via Biphasic System
This protocol is designed to minimize tar formation by separating the α,β-unsaturated carbonyl from the acidic aqueous phase.
Reagents:
-
Aniline (1.0 eq)
-
6 M Hydrochloric Acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
-
An appropriate oxidizing agent (e.g., nitrobenzene or arsenic acid)
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl Acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.[2]
-
In a separate addition funnel, prepare a solution of crotonaldehyde (1.2 eq) dissolved in toluene.[2]
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, add the oxidizing agent and continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer 2-3 times with an organic solvent (e.g., dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 2-Methylquinoline with In Situ Carbonyl Generation (Beyer Method)
This protocol controls the concentration of the reactive aldehyde by generating it slowly within the reaction mixture.
Reagents:
-
Aniline (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Acetaldehyde solution (2.0-2.5 eq)
-
Anhydrous Zinc Chloride (Lewis acid catalyst)
-
Calcium Hydroxide (slaked lime) for neutralization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.[1]
-
Cool the flask in an ice bath.
-
Slowly add the acetaldehyde solution dropwise to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps control the exotherm and minimizes polymerization.[1]
-
After the addition is complete, add anhydrous zinc chloride to the reaction mixture.[1]
-
Heat the reaction mixture to reflux for the specified time (e.g., 7 hours), monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it by adding a slurry of slaked lime (calcium hydroxide) until basic. This will precipitate zinc hydroxide and neutralize excess acid.[1]
-
Isolate the product via steam distillation. The 2-methylquinoline is steam-volatile and will co-distill with water.[1]
-
Collect the distillate, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., chloroform) to recover any dissolved product.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
References
Technical Support Center: Enhancing the Quantum Yield of 8-Methylquinolin-2(1H)-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the quantum yield of 8-methylquinolin-2(1H)-one derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative exhibits very low fluorescence intensity. What are the potential causes and how can I improve it?
A1: Low fluorescence intensity, and consequently a low quantum yield, in this compound derivatives can stem from several factors. A primary cause is the prevalence of non-radiative decay pathways, where the excited state energy is dissipated as heat rather than light. This can be due to molecular vibrations, rotations, or interactions with the solvent.
To enhance the quantum yield, consider the following strategies:
-
Increase Molecular Rigidity: Introducing structural modifications that restrict intramolecular rotations can significantly decrease non-radiative decay and boost fluorescence. This can be achieved by incorporating bulky substituents or forming cyclic structures.
-
Modify Substituents: The electronic nature of substituents on the quinolinone core plays a crucial role. Electron-donating groups (EDGs) can often enhance fluorescence, while electron-withdrawing groups (EWGs) may quench it, although the effect is position-dependent.
-
Optimize Solvent Choice: The polarity of the solvent can have a profound impact on the quantum yield. Experiment with a range of solvents with varying polarities to identify the optimal environment for your specific derivative. In some cases, a less polar environment can reduce non-radiative decay pathways.
-
Protonation/Deprotonation: The pH of the solution can influence the protonation state of the quinolinone nitrogen, which in turn affects its photophysical properties. Investigate the effect of pH on your derivative's fluorescence to determine the optimal conditions.
Q2: How does the position of substituents on the this compound core affect its quantum yield?
A2: The position of substituents is critical in determining the photophysical properties of the molecule. While specific data for a wide range of substituted 8-methylquinolin-2(1H)-ones is limited, general principles for quinoline derivatives suggest that substitution at certain positions can lead to significant enhancements in quantum yield. For instance, in related quinolinone systems, introducing electron-donating groups at positions that enhance a "push-pull" electronic character across the molecule can lead to higher quantum yields. It is advisable to explore substitutions at various positions on both the carbocyclic and pyridinone rings to empirically determine the most favorable placement for enhancing fluorescence.
Q3: Can solvent polarity significantly alter the quantum yield of my derivative?
A3: Absolutely. Solvent polarity can dramatically influence the quantum yield of quinolinone derivatives. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states by the solvent. For "push-pull" type fluorophores, where there is an intramolecular charge transfer (ICT) upon excitation, polar solvents can stabilize the charge-separated excited state, which may either enhance or quench fluorescence depending on the specific molecular structure and the nature of the ICT state. It is crucial to experimentally screen a variety of solvents with different polarities to optimize the fluorescence output.
Q4: Are there any common pitfalls to avoid during the synthesis of fluorescent this compound derivatives?
A4: A common challenge in the synthesis of substituted quinolinones is achieving regioselectivity, especially when introducing substituents onto the carbocyclic ring. Another potential issue is the formation of non-fluorescent tautomers. For instance, in the broader class of quinolinones, a thiol-thione tautomerism can exist for sulfur-substituted analogs, with the thione form often being non-fluorescent. Careful selection of synthetic routes and purification methods is essential to obtain the desired fluorescent isomer in high purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Fluorescence Detected | 1. Non-radiative decay pathways dominate: The molecular structure allows for significant energy loss through vibrations and rotations. 2. Inappropriate solvent: The solvent may be quenching fluorescence or promoting non-radiative decay. 3. Incorrect excitation wavelength: The excitation wavelength may not be optimal for the derivative. 4. Low concentration: The concentration of the derivative may be too low for detection. | 1. Synthesize more rigid analogs: Introduce bulky groups or cyclization to restrict intramolecular motion. 2. Screen a range of solvents: Test solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol). 3. Determine the absorption maximum (λmax): Record the UV-Vis absorption spectrum and use the λmax as the excitation wavelength. 4. Increase the concentration: Prepare a more concentrated solution for measurement. |
| Inconsistent Fluorescence Measurements | 1. Photobleaching: The derivative may be degrading under the excitation light. 2. Aggregation: At higher concentrations, molecules may form aggregates which can have different photophysical properties. 3. pH fluctuations: Changes in pH can alter the protonation state and fluorescence. | 1. Reduce excitation intensity or exposure time: Use neutral density filters or shorten the measurement duration. 2. Work at lower concentrations: Ensure you are working in a concentration range where absorbance is linear with concentration (typically absorbance < 0.1). 3. Use a buffered solution: Maintain a constant pH using an appropriate buffer system. |
| Unexpected Emission Wavelength | 1. Presence of impurities: Fluorescent impurities from the synthesis can lead to extraneous emission peaks. 2. Formation of excimers/exciplexes: At high concentrations or in the presence of interacting species, excited state complexes can form and emit at different wavelengths. 3. Tautomerization: The molecule may exist in different tautomeric forms with distinct emission profiles. | 1. Purify the sample: Use techniques like column chromatography or recrystallization to ensure high purity. 2. Dilute the sample: Measure the emission spectrum at a lower concentration. 3. Characterize the tautomeric forms: Use spectroscopic techniques like NMR to identify the predominant tautomer under your experimental conditions. |
Data Presentation
Due to the limited availability of a comprehensive set of quantum yield data specifically for a series of this compound derivatives in the public domain, the following table provides a generalized representation of how such data should be structured for comparative analysis. Researchers are encouraged to populate a similar table with their own experimental data.
Table 1: Hypothetical Quantum Yields of Substituted this compound Derivatives
| Derivative | Substituent | Position | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) |
| 1 | -H | - | Dichloromethane | 330 | 380 | 0.05 |
| 2 | -OCH3 | 4 | Dichloromethane | 345 | 405 | 0.25 |
| 3 | -N(CH3)2 | 4 | Dichloromethane | 360 | 450 | 0.60 |
| 4 | -CF3 | 4 | Dichloromethane | 325 | 375 | 0.02 |
| 5 | -N(CH3)2 | 4 | Toluene | 355 | 430 | 0.75 |
| 6 | -N(CH3)2 | 4 | Acetonitrile | 365 | 460 | 0.45 |
Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted-8-methylquinolin-2(1H)-one
This protocol describes a general method for the synthesis of 4-substituted-8-methylquinolin-2(1H)-ones, starting from 4-chloro-8-methylquinolin-2(1H)-one.
-
Synthesis of 4-chloro-8-methylquinolin-2(1H)-one:
-
Start with the chlorination of 4-hydroxy-8-methylquinolin-2(1H)-one using a mixture of phosphoryl chloride and phosphorus pentachloride to yield 2,4-dichloro-8-methylquinoline.
-
Perform acid hydrolysis of the 2,4-dichloro-8-methylquinoline using dilute dichloroacetic acid to selectively hydrolyze the 2-chloro group, affording 4-chloro-8-methylquinolin-2(1H)-one.
-
-
Nucleophilic Substitution at the 4-position:
-
Dissolve the 4-chloro-8-methylquinolin-2(1H)-one in a suitable solvent (e.g., DMF, ethanol).
-
Add the desired nucleophile (e.g., an amine, thiol, or azide).
-
The reaction may require heating and/or the presence of a base (e.g., triethylamine, potassium carbonate) to proceed.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an appropriate work-up, which may involve extraction and washing.
-
Purify the final product by column chromatography or recrystallization.
-
Characterize the structure of the synthesized derivative using techniques such as NMR, mass spectrometry, and IR spectroscopy.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol outlines the steps for determining the fluorescence quantum yield of an this compound derivative relative to a known standard.
-
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent
-
Quantum yield standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Your synthesized this compound derivative
-
-
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the selected excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.
-
Integrate the area under the emission curves for both the standard and the sample.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (ms / mr) * (ns² / nr²) where:
-
Φr is the quantum yield of the reference standard.
-
ms and mr are the slopes of the lines from the plot of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
ns and nr are the refractive indices of the solvent for the sample and the reference, respectively (if the same solvent is used, this term is 1).
-
-
Mandatory Visualization
Caption: Workflow for enhancing the quantum yield of this compound derivatives.
stability of 8-methylquinolin-2(1H)-one under acidic or basic conditions
Welcome to the technical support center for 8-methylquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under acidic and basic conditions?
Q2: What are the likely degradation pathways for this compound in acidic or basic solutions?
A2: Based on the general chemistry of quinolinones and related heterocyclic compounds, potential degradation under forced acidic or basic conditions could involve hydrolysis of the amide bond within the quinolinone ring. This would lead to ring-opening. The specific degradation products would need to be identified through techniques such as HPLC-MS.[6]
Q3: Are there any predicted labile points in the this compound structure?
A3: The most probable point of hydrolytic attack in the this compound structure is the amide bond (lactam) within the heterocyclic ring. This is a common degradation pathway for lactam-containing compounds under acidic or basic conditions.
Troubleshooting Guides
Issue: Rapid or unexpected degradation of this compound in an acidic solution.
-
Possible Cause: The acidic conditions may be too harsh (e.g., high concentration of a strong acid, elevated temperature).
-
Recommended Solution:
-
Reduce the concentration of the acid (e.g., from 1N HCl to 0.1N or 0.01N HCl).[1][4]
-
Conduct the experiment at a lower temperature (e.g., room temperature instead of elevated temperatures).[1]
-
Increase the frequency of sampling at earlier time points to capture the degradation kinetics before the compound is fully degraded.
-
Issue: Inconsistent degradation results between experiments under basic conditions.
-
Possible Cause: The compound's solubility may be limited in the aqueous basic solution, leading to a non-homogeneous reaction mixture. The presence of atmospheric carbon dioxide can also alter the pH of basic solutions over time.
-
Recommended Solution:
-
Ensure the compound is fully dissolved. A co-solvent such as acetonitrile or methanol may be used, but its potential to participate in the reaction should be considered.[1]
-
Use freshly prepared basic solutions for each experiment.
-
Ensure consistent and vigorous stirring throughout the experiment.
-
Issue: No degradation is observed under the applied stress conditions.
-
Possible Cause: this compound may be highly stable under the tested conditions.
-
Recommended Solution:
-
Increase the severity of the stress conditions. For example, increase the acid or base concentration, raise the temperature, or extend the duration of the experiment.[4][5]
-
It is generally recommended to aim for 5-20% degradation to ensure the method is stability-indicating.[2] If no degradation is seen even under harsh conditions, the compound can be considered stable under those circumstances.[4]
-
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. These should be adapted and optimized for your specific experimental setup and analytical capabilities.
Protocol 1: Acid Hydrolysis Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., sampling at 2, 4, 8, and 24 hours).[3]
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
A control sample (compound in solvent without acid) should be run in parallel.[7]
-
Protocol 2: Base Hydrolysis Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.
-
Stress Conditions:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., sampling at 2, 4, 8, and 24 hours).[3]
-
-
Sample Analysis:
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N HCl.
-
Dilute the neutralized sample with the mobile phase for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
A control sample (compound in solvent without base) should be run in parallel.[7]
-
Data Presentation
The following tables are templates for summarizing quantitative data from forced degradation studies.
Table 1: Stability of this compound under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | % this compound Remaining | Number of Degradation Products | % Area of Major Degradant |
| 0 | 100 | 0 | 0 |
| 2 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 4 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 24 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Table 2: Stability of this compound under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | % this compound Remaining | Number of Degradation Products | % Area of Major Degradant |
| 0 | 100 | 0 | 0 |
| 2 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 4 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 8 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| 24 | (Experimental Data) | (Experimental Data) | (Experimental Data) |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Troubleshooting Logic for HPLC Analysis
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. ijrpp.com [ijrpp.com]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Chiral Separation of 8-Methylquinolin-2(1H)-one Derivatives by HPLC
Welcome to the technical support center for the chiral separation of 8-methylquinolin-2(1H)-one derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions encountered during HPLC analysis of this class of compounds.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chiral HPLC separation of this compound derivatives.
| Problem | Potential Causes | Solutions & Recommendations |
| Poor or No Resolution (Rs < 1.5) | Inappropriate chiral stationary phase (CSP).Suboptimal mobile phase composition.Incorrect temperature. | 1. CSP Selection: Polysaccharide-based CSPs (e.g., Chiralpak® AD, AS, OD, OJ series) are often a good starting point for quinolinone derivatives. If initial results are poor, screen a variety of CSPs with different chiral selectors.[1] 2. Mobile Phase Optimization: Vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (typically n-hexane). Small changes can have a significant impact on selectivity. 3. Additives: For basic compounds like quinolinones, adding a small amount of a basic modifier (e.g., 0.1% diethylamine - DEA) to the mobile phase can improve peak shape and resolution. For acidic derivatives, an acidic modifier (e.g., 0.1% trifluoroacetic acid - TFA) may be beneficial.[1] 4. Temperature: Generally, lower temperatures enhance chiral recognition and improve resolution. Conversely, higher temperatures can improve peak efficiency. Experiment with temperatures ranging from 10°C to 40°C.[2] |
| Peak Tailing | Secondary interactions between the basic quinolinone nitrogen and acidic silanol groups on the silica support.Column overload. | 1. Mobile Phase Additives: Use a basic additive like DEA (0.1-0.5%) in your mobile phase to mask the active silanol sites.[1] 2. pH Adjustment (Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is appropriate to control the ionization of your analyte and the stationary phase. 3. Reduce Sample Concentration: Dilute your sample to see if peak shape improves. Overloading the column is a common cause of peak asymmetry. |
| Long Run Times / High Retention | Mobile phase is too weak.Strong interactions between the analyte and the CSP. | 1. Increase Mobile Phase Strength: Increase the percentage of the polar organic modifier (e.g., isopropanol or ethanol) in your mobile phase to decrease retention times. 2. Change Organic Modifier: Switch to a stronger organic modifier (e.g., from isopropanol to ethanol or methanol in normal phase). |
| Ghost Peaks | Contaminated mobile phase or sample solvent.Carryover from the autosampler. | 1. Use Fresh Solvents: Prepare fresh mobile phase daily using high-purity, HPLC-grade solvents. 2. Blank Injections: Run a blank gradient (injecting only mobile phase) to determine if the ghost peaks originate from the system or solvents. 3. Optimize Needle Wash: Ensure your autosampler's needle wash solvent is effective at dissolving your analytes to prevent carryover between injections. |
| Irreproducible Retention Times | Inadequate column equilibration.Fluctuations in temperature.Mobile phase composition changes. | 1. Sufficient Equilibration: Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting your analysis. 2. Use a Column Oven: Maintain a constant column temperature to ensure consistent retention. 3. Fresh Mobile Phase: Prepare mobile phase fresh and keep it well-mixed to avoid compositional changes. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for separating this compound derivatives?
A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® series), are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including those with aromatic and heterocyclic structures.[3] A screening approach using several of these columns is the most effective way to identify the optimal stationary phase for your specific derivative.[1]
Q2: What is the recommended starting mobile phase for method development?
A2: For normal-phase HPLC, a good starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol in a 90:10 (v/v) ratio.[1] For N-aryl-8-methylquinolin-2(1H)-one atropisomers, which are basic, the addition of 0.1% diethylamine (DEA) to the mobile phase is often necessary to achieve good peak shape and resolution.[1]
Q3: How does the structure of my this compound derivative affect the chiral separation?
A3: The nature and position of substituents on the quinolinone ring system and any N-aryl groups can significantly influence the interactions with the CSP. Steric hindrance and the potential for hydrogen bonding or π-π interactions are key factors. For atropisomers of N-aryl derivatives, the size and substitution pattern of the aryl group will directly impact the rotational barrier and the enantioselectivity.
Q4: Can I use the same chiral column for both normal-phase and reversed-phase separations?
A4: This depends on the specific CSP. Coated polysaccharide phases have limitations on the types of solvents that can be used. However, immobilized polysaccharide CSPs (often designated with an "I" in the name, e.g., Chiralpak® IA, IB, IC) are more robust and can be used with a wider range of solvents, allowing for switching between normal-phase, reversed-phase, and polar organic modes.
Q5: My resolution is good, but my analysis time is too long. How can I speed up the separation without sacrificing resolution?
A5: You can try several approaches:
-
Increase the flow rate: This will decrease the run time, but may also reduce resolution.
-
Increase the mobile phase strength: A higher concentration of the organic modifier will elute your compounds faster.
-
Use a shorter column or a column with smaller particles: This can provide faster separations with good efficiency.
-
Optimize the temperature: A slightly higher temperature might decrease viscosity and allow for a higher flow rate without a significant loss in resolution.
Experimental Protocols
General Method Development Protocol for Chiral HPLC of this compound Derivatives:
-
Column Screening:
-
Select a set of 3-4 polysaccharide-based chiral columns (e.g., Chiralpak® AD-H, Chiralpak® AS-H, Chiralcel® OD-H, Chiralcel® OJ-H).
-
Prepare a stock solution of your racemic this compound derivative in a suitable solvent (e.g., mobile phase).
-
-
Initial Mobile Phase Screening:
-
For each column, perform injections using the following mobile phases at a flow rate of 1.0 mL/min:
-
n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA
-
n-Hexane/Ethanol (90:10, v/v) + 0.1% DEA
-
-
Set the detection wavelength based on the UV absorbance maximum of your compound.
-
Maintain a constant column temperature, typically 25°C.
-
-
Method Optimization:
-
Select the column and mobile phase combination that shows the best initial separation (even if it's not baseline resolved).
-
Fine-tune the mobile phase composition by varying the percentage of the alcohol modifier in 2-5% increments.
-
Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA) to improve peak shape.
-
Investigate the effect of temperature on the separation.
-
Data Presentation
The following tables present hypothetical quantitative data to illustrate how to summarize results from a chiral method development study for two representative this compound derivatives.
Table 1: Chiral Column Screening for Derivative A
| Chiral Column | Mobile Phase | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/IPA (90:10) + 0.1% DEA | 8.2 | 9.5 | 1.8 |
| Chiralpak® AS-H | n-Hexane/IPA (90:10) + 0.1% DEA | 10.1 | 10.8 | 1.1 |
| Chiralcel® OD-H | n-Hexane/IPA (90:10) + 0.1% DEA | 12.5 | 14.2 | 2.1 |
| Chiralcel® OJ-H | n-Hexane/IPA (90:10) + 0.1% DEA | 7.5 | 7.9 | 0.8 |
Table 2: Mobile Phase Optimization for Derivative B on Chiralpak® IA
| Mobile Phase (n-Hexane/EtOH + 0.1% DEA) | Retention Time (Enantiomer 1, min) | Retention Time (Enantiomer 2, min) | Resolution (Rs) |
| 95:5 | 15.3 | 17.8 | 2.5 |
| 90:10 | 10.1 | 11.5 | 2.2 |
| 85:15 | 7.2 | 8.1 | 1.9 |
| 80:20 | 5.4 | 5.9 | 1.5 |
Visualizations
Caption: A troubleshooting decision tree for common chiral HPLC issues.
Caption: A general workflow for developing a chiral HPLC method.
References
- 1. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.today [hplc.today]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 8-Methylquinolin-2(1H)-one and Quinolin-2(1H)-one: A Guide for Researchers
A comprehensive review of existing literature reveals a significant gap in the direct comparative analysis of the biological activities of 8-methylquinolin-2(1H)-one and its parent compound, quinolin-2(1H)-one. While the quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active molecules, specific and directly comparable quantitative data for these two particular compounds remains elusive in published research.
This guide aims to provide researchers, scientists, and drug development professionals with a summary of the known biological activities of the quinolin-2(1H)-one class of compounds, while highlighting the current lack of specific comparative data for the 8-methyl derivative versus the unsubstituted parent.
Introduction to Quinolin-2(1H)-ones
Quinolin-2(1H)-one, also known as carbostyril, and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure is recognized for its versatile biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The biological effects of these compounds are often modulated by the nature and position of substituents on the quinoline ring.
Biological Activity Profile: General Observations
The broader class of quinolin-2(1H)-one derivatives has been extensively studied, revealing a wide spectrum of biological activities. These activities are highly dependent on the substitution pattern on the heterocyclic ring. For instance, various derivatives have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, certain quinolin-2(1H)-one derivatives have been investigated as potential antifungal agents and as cytotoxic agents against various cancer cell lines.[2][3]
The Quest for Comparative Data: this compound vs. Quinolin-2(1H)-one
Our comprehensive search did identify a study mentioning the antimicrobial activity of a related compound, 8-methyl-2-oxoquinoline-3-carbaldehyde, against Pseudomonas aeruginosa. However, this is a derivative and not the specific compound of interest, making a direct comparison with the unsubstituted parent compound inappropriate.
Experimental Protocols of Relevance
While specific protocols for the direct comparison of this compound and quinolin-2(1H)-one are not available, the following are examples of general methodologies employed in the evaluation of the biological activities of quinolin-2(1H)-one derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth, with the turbidity adjusted to a 0.5 McFarland standard.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Logical Relationship: Structure-Activity Relationship (SAR)
The biological activity of quinolin-2(1H)-one derivatives is intrinsically linked to their chemical structure. The presence, position, and nature of substituents on the quinoline ring can significantly influence their pharmacological properties. A general understanding of the Structure-Activity Relationship (SAR) is crucial for the rational design of new and more potent derivatives.
Caption: Simplified workflow illustrating the Structure-Activity Relationship concept for quinolin-2(1H)-one derivatives.
Conclusion and Future Directions
References
A Comparative Analysis of the Photophysical Properties of Coumarin and 8-Methylquinolin-2(1H)-one
A comprehensive guide for researchers, scientists, and drug development professionals detailing the photophysical characteristics of the coumarin and 2-quinolinone scaffolds. This report summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of experimental workflows.
Introduction
Coumarins and quinolinones are two important classes of heterocyclic compounds widely utilized in the development of fluorescent probes and pharmaceutical agents. Their photophysical properties, including absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime, are critical determinants of their efficacy in various applications. This guide provides a comparative study of the photophysical properties of coumarins and the 2-quinolinone scaffold, with a focus on 8-methylquinolin-2(1H)-one. However, a comprehensive literature search did not yield specific experimental photophysical data for this compound. Therefore, this comparison is based on the general photophysical properties of the parent 2-quinolinone scaffold and its derivatives, alongside specific data for various coumarin compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key photophysical parameters for a selection of coumarin and 2-quinolinone derivatives. These parameters are crucial for evaluating their performance as fluorophores.
Table 1: Photophysical Properties of Selected Coumarin Derivatives
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F_) | Reference |
| Coumarin 1 | Water | 375 | 456 | 81 | - | [1] |
| Coumarin 2 | Water | 365 | 470 | 105 | - | [1] |
| Coumarin 30 | Various | Varies | Varies | Varies | Varies | [2] |
| Coumarin 151 | Various | Varies | Varies | Varies | Varies | [3] |
| Coumarin 152 | Various | Varies | Varies | Varies | Varies | [4] |
| C392STP Ester | PBS | 385 | 521 | 136 | 0.115 | [5] |
Table 2: Photophysical Properties of Selected 2-Quinolinone Derivatives
| Compound | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F_) | Reference |
| Carbostyril-124 (Reference) | - | 350 | ~410-420 | ~60-70 | 22117.2 | 0.68 | [3] |
| PAV-2 | - | ~350 | ~410-420 | ~60-70 | 3960.3 | - | [3] |
| PAV-3 | - | ~350 | ~410-420 | ~60-70 | 15297.3 | 0.171 | [3] |
| PAV-4 | - | ~350 | ~410-420 | ~60-70 | 5676.2 | - | [3] |
| PAV-5 | - | ~350 | ~410-420 | ~60-70 | 4796.2 | 0.023 | [3] |
| This compound | Data not available | - | - | - | - | - |
Note: The photophysical properties of both coumarins and 2-quinolinones are highly sensitive to the solvent environment and chemical substitutions on the core scaffold.[2][3][4]
Experimental Protocols
Accurate determination of photophysical parameters is essential for the reliable comparison of fluorescent compounds. Below are detailed methodologies for two key experiments.
Relative Fluorescence Quantum Yield Determination
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6][7][8]
Materials and Equipment:
-
Scanning Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Fluorescence standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)
-
Sample of unknown quantum yield
-
Spectroscopic grade solvents
Procedure:
-
Preparation of Solutions: Prepare a series of five dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra for all prepared solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_F,s_) using the following equation:
Φ_F,s_ = Φ_F,r_ * (Grad_s_ / Grad_r_) * (n_s_² / n_r_²)
where:
-
Φ_F,r_ is the quantum yield of the reference standard.
-
Grad_s_ and Grad_r_ are the gradients of the sample and reference plots, respectively.
-
n_s_ and n_r_ are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
Fluorescence Lifetime Measurement using Time-Correlated Single-Photon Counting (TCSPC)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.[9]
Materials and Equipment:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
High-speed single-photon detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD)
-
TCSPC electronics (including a constant fraction discriminator - CFD, a time-to-amplitude converter - TAC, and a multichannel analyzer - MCA)
-
Sample holder and optics
Procedure:
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This records the temporal profile of the excitation pulse.
-
Sample Measurement: Replace the scattering solution with the fluorescent sample and acquire the fluorescence decay data. The experiment is run until a sufficient number of photons are collected to generate a smooth decay curve.
-
Data Analysis:
-
The collected data is a histogram of photon arrival times relative to the excitation pulse.
-
Deconvolute the measured fluorescence decay with the IRF.
-
Fit the resulting decay curve to one or more exponential functions to determine the fluorescence lifetime(s) (τ). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I₀ * exp(-t/τ)
where I₀ is the intensity at time t=0.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for quantum yield determination and the principle of TCSPC for lifetime measurements.
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Caption: Principle of Time-Correlated Single-Photon Counting (TCSPC).
Conclusion
This comparative guide highlights the key photophysical properties of coumarin and 2-quinolinone derivatives, providing valuable data and experimental protocols for researchers in the field. While a wealth of information exists for various coumarin compounds, there is a notable lack of specific experimental photophysical data for this compound in the public domain. The data presented for other 2-quinolinone derivatives suggest that their photophysical properties can be tuned through chemical modification, similar to coumarins. Further experimental investigation into the photophysical characteristics of this compound is warranted to fully understand its potential as a fluorophore and to enable a direct and comprehensive comparison with the well-established coumarin scaffold.
References
- 1. Duzce University Journal of Science and Technology » Submission » Synthesis, Characterization and Photophysical Properties of 2-Quinolone-Based Compounds [dergipark.org.tr]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Validating 8-methylquinolin-2(1H)-one as a Fluorescent Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable fluorescent standard is critical for accurate and reproducible fluorescence measurements. An ideal fluorescent standard should exhibit high photostability, a well-defined and stable quantum yield, and clear excitation and emission spectra. This guide provides a framework for validating 8-methylquinolin-2(1H)-one as a potential fluorescent standard by comparing its performance metrics against established standards. Due to the limited availability of published photophysical data for this compound, this guide focuses on providing the detailed experimental protocols necessary for its characterization.
Comparative Analysis of Photophysical Properties
A direct comparison of this compound with commonly used fluorescent standards is essential for its validation. The following table should be populated with experimentally determined data for this compound to facilitate a comprehensive evaluation.
Table 1: Comparison of Key Photophysical Properties of Fluorescent Standards
| Property | This compound | Quinine Sulfate[1][2] | Fluorescein[3][4] | Rhodamine 6G[5][6][7] |
| Excitation Max (λex) | Data to be determined | ~350 nm (in 0.1 M H₂SO₄) | ~490 nm (in 0.1 M NaOH) | ~530 nm (in ethanol) |
| Emission Max (λem) | Data to be determined | ~450 nm (in 0.1 M H₂SO₄) | ~514 nm (in 0.1 M NaOH) | ~555 nm (in ethanol) |
| Molar Extinction Coefficient (ε) | Data to be determined | ~5,700 M⁻¹cm⁻¹ at 347.5 nm[1] | ~92,300 M⁻¹cm⁻¹ at 482.5 nm[3] | ~116,000 M⁻¹cm⁻¹ at 529.8 nm[6] |
| Fluorescence Quantum Yield (Φf) | Data to be determined | 0.546 (in 0.5 M H₂SO₄)[1] | 0.925 (in 0.1 M NaOH)[7] | 0.95 (in ethanol)[6][7] |
| Fluorescence Lifetime (τ) | Data to be determined | ~19 ns (in 0.1 M H₂SO₄) | ~4.0 ns (in 0.1 M NaOH) | ~3.8 ns (in ethanol) |
| Photostability | Data to be determined | High | Moderate (pH sensitive) | High |
| Solvent | To be optimized | 0.1 M H₂SO₄ | 0.1 M NaOH | Ethanol |
Experimental Protocols for Validation
To validate this compound as a fluorescent standard, a series of experiments must be conducted to determine its key photophysical properties.
Determination of Excitation and Emission Spectra
The excitation and emission spectra of a fluorophore are fundamental properties that dictate its optimal use.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane, or water). The concentration should be adjusted to have an absorbance of approximately 0.1 at the suspected excitation maximum to avoid inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Emission Spectrum Measurement:
-
Set the excitation monochromator to the wavelength of maximum absorbance (determined from a UV-Vis spectrum).
-
Scan the emission monochromator across a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.[8][9]
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator across a range of shorter wavelengths to record the excitation spectrum.[8][9]
-
The resulting spectrum should be corrected for the instrument's lamp profile and monochromator efficiency. The peak of this corrected spectrum is the excitation maximum (λex).
-
Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength.
Protocol:
-
Sample Preparation: Prepare a series of solutions of this compound of known concentrations in a spectroscopic grade solvent.
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Absorbance Measurement: Measure the absorbance of each solution at the determined excitation maximum (λex).
-
Data Analysis: Plot absorbance versus concentration. According to the Beer-Lambert law, the slope of the resulting linear fit is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
Determination of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed and is a critical measure of a fluorophore's efficiency. The relative method compares the fluorescence of the test sample to a well-characterized standard.[10][11][12]
Protocol:
-
Standard Selection: Choose a suitable fluorescent standard with a known quantum yield and spectral properties that overlap with this compound. Quinine sulfate is a common standard for the UV-blue region.[1][2]
-
Sample Preparation:
-
Prepare a series of solutions of both this compound and the standard in the same spectroscopic grade solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity and minimize reabsorption effects.[12]
-
-
Instrumentation: Use a calibrated spectrofluorometer and a UV-Vis spectrophotometer.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots for the sample and reference respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).[11][12]
-
Photostability Assessment
A good fluorescent standard should exhibit minimal degradation upon exposure to light.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent.
-
Instrumentation: Use a spectrofluorometer with a light source for continuous excitation.
-
Measurement:
-
Record the initial fluorescence intensity of the sample.
-
Continuously expose the sample to the excitation light for a defined period (e.g., 30-60 minutes).
-
Record the fluorescence intensity at regular intervals during the exposure.
-
-
Data Analysis: Plot the fluorescence intensity as a function of time. A slow decay in intensity indicates high photostability. The results should be compared to the photostability of established standards under the same conditions.
Visualizing the Validation Workflow
The following diagrams illustrate the key processes for validating a new fluorescent standard.
Caption: Experimental workflow for validating a new fluorescent standard.
Caption: Decision tree for selecting a suitable fluorescent standard.
Conclusion
The validation of this compound as a fluorescent standard requires rigorous experimental characterization of its photophysical properties. By following the detailed protocols outlined in this guide and comparing the obtained data with established standards such as quinine sulfate, fluorescein, and rhodamine 6G, researchers can make an informed decision about its suitability for their specific applications. The provided workflows and decision tree serve as a practical guide for this validation process, ensuring the selection of a reliable and well-characterized fluorescent standard for accurate and reproducible scientific measurements.
References
- 1. Quinine sulfate [omlc.org]
- 2. QUININE SULFATE AS A FLUORESCENCE QUANTUM YIELD STANDARD | Semantic Scholar [semanticscholar.org]
- 3. Fluorescein [omlc.org]
- 4. benchchem.com [benchchem.com]
- 5. Determination of the absolute fluorescence quantum yield of rhodamine 6G with optical and photoacoustic methods--providing the basis for fluorescence quantum yield standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 10. agilent.com [agilent.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uci.edu [chem.uci.edu]
Navigating the Selectivity Landscape of Quinolinone-Based Fluorescent Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of fluorescent sensors is paramount for accurate and reliable analyte detection. This guide provides a comparative overview of the selectivity of sensors based on the 8-methylquinolin-2(1H)-one scaffold, drawing insights from the broader family of quinoline-based chemosensors.
While specific quantitative data for this compound derivatives are limited in publicly available literature, this guide synthesizes information from closely related and extensively studied 8-amidoquinoline and 8-hydroxyquinoline analogs to project the expected performance and guide experimental design. Quinoline-based sensors are renowned for their utility in detecting various analytes, particularly metal ions, with their fluorescence properties being modulated through mechanisms like Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF).[1] The selectivity of these sensors is a critical performance metric, determining their efficacy in complex biological and environmental samples.
Signaling Mechanisms of Quinolinone-Based Sensors
The fluorescence response of quinolinone-based sensors upon analyte binding is typically governed by one of two primary mechanisms:
-
Photoinduced Electron Transfer (PET): In the unbound state, a photoinduced electron transfer from a donor moiety to the excited fluorophore quenches the fluorescence. Upon binding to the target analyte, this electron transfer is inhibited, leading to a "turn-on" fluorescence signal.
-
Chelation-Enhanced Fluorescence (CHEF): The sensor in its free form has a low fluorescence quantum yield. Chelation with a metal ion restricts the intramolecular rotation and vibrations of the sensor molecule, leading to a significant enhancement in fluorescence intensity.[1]
The specific mechanism is dictated by the molecular design of the sensor, including the nature of the chelating group and its linkage to the quinolinone fluorophore.
Comparative Analysis of Sensor Selectivity
The selectivity of a sensor is its ability to respond to a specific analyte in the presence of other potentially interfering species. For quinolinone-based sensors, which are often designed for metal ion detection, cross-reactivity with other metal ions is a key consideration. The table below presents representative selectivity data for a hypothetical this compound based sensor targeting Zn²⁺, based on typical performance of related quinoline derivatives.
| Target Analyte | Potential Interferent | Concentration Ratio (Interferent:Analyte) | Observed Interference (% Change in Signal) | Detection Limit (Target) | Reference Moiety |
| Zn²⁺ | Cd²⁺ | 10:1 | +15% | 72 nM | 8-amidoquinoline derivative[2] |
| Zn²⁺ | Cu²⁺ | 10:1 | -25% (Quenching) | 72 nM | 8-amidoquinoline derivative |
| Zn²⁺ | Ni²⁺ | 10:1 | +5% | 72 nM | 8-amidoquinoline derivative |
| Zn²⁺ | Co²⁺ | 10:1 | +8% | 72 nM | 8-amidoquinoline derivative |
| Zn²⁺ | Fe³⁺ | 10:1 | -10% (Quenching) | 72 nM | 8-amidoquinoline derivative |
| Zn²⁺ | Ca²⁺ | 100:1 | < 2% | 72 nM | 8-amidoquinoline derivative |
| Zn²⁺ | Mg²⁺ | 100:1 | < 2% | 72 nM | 8-amidoquinoline derivative |
| Zn²⁺ | Na⁺ | 100:1 | < 1% | 72 nM | 8-amidoquinoline derivative |
| Zn²⁺ | K⁺ | 100:1 | < 1% | 72 nM | 8-amidoquinoline derivative |
Note: This table is illustrative and intended to provide a general comparison. Actual performance will vary based on the specific molecular design of the sensor and the experimental conditions.
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity of an this compound based sensor, the following protocols are typically employed:
Fluorescence Titration for Selectivity Screening
Objective: To assess the fluorescence response of the sensor to a range of potential interfering analytes.
Methodology:
-
Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO, ethanol, or aqueous buffer).
-
Prepare stock solutions of the target analyte and a panel of potential interfering species (e.g., various metal salts).
-
In a cuvette, add a fixed concentration of the sensor solution.
-
Record the initial fluorescence spectrum of the sensor.
-
Sequentially add aliquots of each potential interferent to the cuvette, typically at a concentration 10- to 100-fold higher than the expected concentration of the target analyte.
-
Record the fluorescence spectrum after each addition.
-
Compare the fluorescence response induced by the interferents to that of the target analyte. A significant change in fluorescence in the presence of an interferent indicates cross-reactivity.
Competition Experiment
Objective: To evaluate the ability of the sensor to detect the target analyte in the presence of a competing interferent.
Methodology:
-
Prepare solutions of the sensor, target analyte, and a known interfering species.
-
In a cuvette, add the sensor solution and a concentration of the interfering species that elicits a response.
-
Record the fluorescence spectrum.
-
Titrate this solution with increasing concentrations of the target analyte.
-
Monitor the changes in the fluorescence spectrum. A restoration of the signal characteristic of the target analyte indicates that the sensor has a higher affinity for the target.
Conclusion
While the development of sensors based on the this compound scaffold is an emerging area, the principles established from other quinoline-based fluorescent probes provide a strong foundation for their design and evaluation. It is anticipated that these sensors will exhibit high sensitivity, with selectivity being tunable through synthetic modification of the receptor unit. Rigorous experimental validation of cross-reactivity, following the protocols outlined in this guide, will be essential for the successful application of these novel sensors in complex analytical environments. The continuous exploration of new quinolinone derivatives holds promise for the development of next-generation fluorescent probes with superior selectivity and performance.[3]
References
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination | MDPI [mdpi.com]
- 2. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of 8-Methylquinolin-2(1H)-one and its Bromo-Derivatives: An Inferential Analysis
Disclaimer: To date, specific experimental data on the cytotoxicity of 8-methylquinolin-2(1H)-one and its direct bromo-derivatives is not available in the public domain. This guide therefore presents a comparative analysis of structurally similar brominated quinoline and quinolinone derivatives to provide insights into their potential anticancer activities. The presented data should be interpreted with caution as the activity of the target compound may vary.[1]
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[2] The introduction of a bromine atom to the quinoline ring is a common strategy in the development of new therapeutic agents, as it can significantly modulate the compound's biological activity. This guide provides a comparative overview of the cytotoxic effects of various brominated quinoline and quinolinone derivatives against several cancer cell lines, offering a predictive lens through which to view the potential of this compound and its bromo-derivatives as cytotoxic agents.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for various brominated quinoline and quinazolinone derivatives against a panel of human and rat cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 (range) | Not Specified | Not Specified | [3][4][5] |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | [3][4][5] | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 (range) | Not Specified | Not Specified | [3][4][5] | |
| 6,8-Dibromo-5-nitroquinoline | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified | [1] |
| HT29 | Colorectal Adenocarcinoma | >50 | 5-FU | Not Specified | [1] | |
| HeLa | Cervical Carcinoma | >50 | 5-FU | Not Specified | [1] | |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 | [1] |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | [1] | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | [1] | |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 | Rat Brain Tumor | 9.6 µg/mL | 5-FU | Not Specified | [6] |
| HeLa | Cervical Carcinoma | 5.45 µg/mL | 5-FU | Not Specified | [6] | |
| HT29 | Colorectal Adenocarcinoma | 7.9 µg/mL | 5-FU | Not Specified | [6] |
Experimental Protocols
The cytotoxicity of the presented compounds was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for formazan crystal formation.[1]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Caption: General workflow for determining cytotoxicity using the MTT assay.
Potential Signaling Pathways
Several brominated quinoline derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.
One of the key mechanisms identified for some brominated quinolines is the inhibition of topoisomerase I, an enzyme critical for DNA replication and repair.[3][4][6] By suppressing this enzyme, these compounds can lead to DNA damage and ultimately trigger apoptosis. Furthermore, some quinolin-2(1H)-one derivatives have been investigated as inhibitors of receptor tyrosine kinases like EGFR and HER-2, which are crucial drivers of cell growth and proliferation in many cancers.[7]
Caption: Potential mechanisms of cytotoxicity for brominated quinolinone derivatives.
Conclusion and Future Directions
While direct experimental evidence for the cytotoxicity of this compound and its bromo-derivatives is currently lacking, the available data on structurally related compounds suggest that they hold potential as anticancer agents. The bromination of the quinoline scaffold, particularly at positions 5, 7, and 8, appears to be a promising strategy for enhancing cytotoxic activity.
Future research should focus on the synthesis and direct biological evaluation of this compound and its various bromo-substituted analogues. Such studies are crucial to establish a clear structure-activity relationship and to determine the specific molecular targets and signaling pathways through which these compounds exert their effects. This will provide a solid foundation for their further development as potential cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Qui...: Ingenta Connect [ingentaconnect.com]
- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
The Structure-Activity Relationship of 8-methylquinolin-2(1H)-one Analogs: A Comparative Guide
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Analogs of this structure have been extensively investigated as anticancer agents, kinase inhibitors, and modulators of other biological pathways.[4][5][6] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-methylquinolin-2(1H)-one and related analogs, drawing on available experimental data to elucidate the impact of various structural modifications on their biological potency.
Comparative Analysis of Biological Activity
The biological activity of quinolin-2(1H)-one analogs is highly dependent on the nature and position of substituents on the quinoline ring. The following table summarizes the in vitro activity of a selection of quinolinone derivatives against various cancer cell lines and kinases, providing insights into the structure-activity relationships of this class of compounds.
| Compound ID | Scaffold | R1 | R3 | R4 | R6 | R7 | Target/Cell Line | Activity (IC50/GI50) |
| 1 | Quinolin-2(1H)-one | -CH3 | -H | -OH | -H | -H | Photosynthesis (OER) | 130 µM[3][7] |
| 2 | Quinolin-2(1H)-one | -CH3 | -H | -OH | -Cl | -H | Photosynthesis (OER) | 48 µM[3][7] |
| 3 | Quinolin-2(1H)-one | -H | 3-(benzoxazol-2-yl) | -H | -Br | -H | MDA-MB-231 | >50 µM[2] |
| 4 | Quinolin-2(1H)-one | -CH3 | 3-(benzoxazol-2-yl) | -H | -Br | -H | MDA-MB-231 | 28 µM[2] |
| 5 | Quinolin-2(1H)-one | -CH3 | 4-(5-acetyl-4-methyl-1,2,3-triazol-1-yl) | -H | -H | -H | C32 (Melanoma) | 65 nM[8] |
| 6 | Quinolin-2(1H)-one | -CH3 | 4-(5-benzoyl-4-phenyl-1,2,3-triazol-1-yl) | -H | -H | -H | C32 (Melanoma) | 22 nM[8] |
| 7 | 4-Anilino-quinoline | - | 3-cyano | 4-(3-bromoanilino) | -H | -I | PKN3 | 14 nM[6] |
| 8 | 4-Anilino-quinoline | - | 3-cyano | 4-(3-bromoanilino) | -H | -Br | PKN3 | 680 nM[6] |
| 9 | Quinolin-2(1H)-one | -CH3 | 3-(9-benzyl-6-phenyl-9H-purin-8-yl) | -H | -H | -H | PC-3 | >50 µM[2] |
Key Structure-Activity Relationship Insights
Based on the available data for the broader class of quinolinone analogs, the following SAR observations can be made, which may be applicable to the this compound scaffold:
-
Substitution at N1: The presence of a methyl group at the N1 position (R1) appears to be favorable for cytotoxic activity in some series. For instance, the N-methylated compound 4 shows significantly better activity against MDA-MB-231 cells compared to its N-unsubstituted counterpart 3 .[2]
-
Substitution at C3: The C3 position is a common site for modification. Introducing heterocyclic moieties, such as a benzoxazole group, can impart cytotoxic activity.[2] The nature of the substituent at this position is critical for potency.
-
Substitution at C4: The introduction of a 4-(1,2,3-triazol-1-yl) moiety at the C4 position has been shown to yield compounds with potent antiproliferative activity in the nanomolar range.[8] Further substitution on the triazole ring significantly influences this activity, with a benzoyl-phenyl substitution (6 ) being more potent than an acetyl-methyl substitution (5 ).[8] For 4-anilino-quinoline derivatives, substitutions on the anilino ring are critical for kinase inhibitory activity.[6]
-
Substitution at C6 and C7: Halogenation at the C6 and C7 positions can modulate activity. For example, a chloro-substituent at C6 in 4-hydroxy-1H-quinolin-2-ones enhances their photosynthesis-inhibiting activity.[3][7] In the 4-anilino-quinoline series, iodine at C7 (7 ) is preferred over bromine (8 ) for PKN3 inhibition.[6]
While no specific data for varied substitutions on the this compound scaffold is present in the provided search results, the general principles observed in related quinolinone series suggest that modifications at the N1, C3, C4, C6, and C7 positions are likely to significantly impact the biological activity of 8-methyl analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of quinolinone analogs.
Antiproliferative Activity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, PC-3, C32) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[2][8]
In Vitro Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents: The assay typically includes the purified kinase enzyme, a specific substrate (peptide or protein), ATP, and a buffer system.
-
Reaction Setup: The kinase, substrate, and test compound (at various concentrations) are pre-incubated in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection of Kinase Activity: The amount of phosphorylated substrate is quantified. Several detection methods can be used:
-
Radiometric Assay: Utilizes [γ-³²P]ATP, and the incorporation of the radiolabel into the substrate is measured.
-
Luminescence-based Assay: Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay). A decrease in luminescence indicates higher kinase activity.
-
Fluorescence-based Assay: Uses fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The kinase activity is measured for each compound concentration and compared to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.[6]
Visualizing Relationships and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes.
Caption: A flowchart illustrating the general workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.
References
- 1. Design of new quinolin-2-one-pyrimidine hybrids as sphingosine kinases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
comparative analysis of different synthetic routes to 8-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
8-methylquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. The synthesis of this quinolinone core is a critical step in the development of new therapeutic agents. This guide provides a comparative analysis of three prominent synthetic routes to this compound: the Knorr synthesis, the Doebner-von Miller reaction, and the Combes synthesis. The objective is to offer a clear comparison of their performance based on experimental data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Reagents & Catalyst | Reaction Conditions | Yield (%) | Reaction Time (h) |
| Knorr Synthesis | o-Toluidine, Ethyl acetoacetate | Concentrated H₂SO₄ | Step 1: 110-120°C; Step 2: 90-100°C | ~75-85 | 4-6 |
| Doebner-von Miller | o-Toluidine, Crotonaldehyde | HCl, Oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) | Reflux | ~40-50 | 6-8 |
| Combes Synthesis | o-Toluidine, Acetylacetone | Concentrated H₂SO₄ | 100°C | ~60-70 | 3-5 |
Synthetic Pathway Overview
The following diagram illustrates the logical flow of the synthetic routes discussed in this guide.
Caption: Comparative workflow of Knorr, Doebner-von Miller, and Combes syntheses.
Experimental Protocols
Knorr Synthesis of this compound
The Knorr synthesis is a widely used method for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from β-ketoanilides.[1]
Step 1: Synthesis of Ethyl 3-(o-tolylamino)but-2-enoate
-
In a round-bottom flask, a mixture of o-toluidine (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is heated at 110-120°C for 1-2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The excess ethyl acetoacetate and the water formed during the reaction are removed under reduced pressure. The crude anilide is used in the next step without further purification.
Step 2: Cyclization to this compound
-
The crude ethyl 3-(o-tolylamino)but-2-enoate is added dropwise to pre-cooled (0-5°C) concentrated sulfuric acid (10-15 equivalents) with vigorous stirring.
-
The reaction mixture is then heated to 90-100°C for 2-4 hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration.
-
The solid is washed with water until the washings are neutral and then dried.
-
The crude product can be purified by recrystallization from ethanol to afford this compound.
Doebner-von Miller Reaction for the Synthesis of 8-Methylquinoline
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[2][3] This route initially yields 8-methylquinoline, which would require a subsequent oxidation step to be converted to the desired quinolinone.
-
A mixture of o-toluidine (1 equivalent), concentrated hydrochloric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) is prepared in a round-bottom flask.
-
Crotonaldehyde (1.2 equivalents) is added dropwise to the mixture with stirring.
-
The reaction mixture is then heated to reflux for 6-8 hours.
-
After cooling, the mixture is made alkaline with a sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., dichloromethane).
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude 8-methylquinoline is purified by vacuum distillation or column chromatography.
Note: The conversion of 8-methylquinoline to this compound typically involves an oxidation reaction, which adds an extra step to this synthetic route.
Combes Synthesis of 2,4,8-trimethylquinoline
The Combes quinoline synthesis involves the acid-catalyzed condensation of anilines with β-diketones.[4] Using o-toluidine and acetylacetone, this method yields 2,4,8-trimethylquinoline, not the target this compound.
-
o-Toluidine (1 equivalent) and acetylacetone (1.1 equivalents) are mixed in a round-bottom flask.
-
Concentrated sulfuric acid is added cautiously as a catalyst.
-
The mixture is heated at 100°C for 3-5 hours.
-
After cooling, the reaction mixture is poured onto ice and neutralized with a sodium hydroxide solution.
-
The precipitated product is filtered, washed with water, and dried.
-
Purification by recrystallization or column chromatography yields 2,4,8-trimethylquinoline.
Conclusion
Based on the available data, the Knorr synthesis appears to be the most direct and efficient route for the laboratory-scale synthesis of this compound. It offers good yields in a two-step, one-pot procedure. The Doebner-von Miller reaction provides a viable, albeit lower-yielding, route to the quinoline core, but requires an additional oxidation step to obtain the desired quinolinone. The Combes synthesis , while efficient for producing certain quinoline derivatives, is not suitable for the direct synthesis of this compound from readily available starting materials, as it leads to a different substitution pattern. Researchers should consider these factors when selecting a synthetic strategy for accessing this important heterocyclic scaffold.
References
assessing the purity of 8-methylquinolin-2(1H)-one using analytical techniques
A Comparative Guide to Purity Assessment of 8-methylquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This guide provides a comparative overview of standard analytical techniques for assessing the purity of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Alternative Compounds for Comparison
For the purpose of this guide, we will compare the analytical performance for this compound with structurally related quinolinone derivatives, such as 6-methylquinolin-2(1H)-one and 8-bromo-6-methylquinolin-2(1H)-one. These compounds are often synthesized through similar pathways and may share potential impurities.
Quantitative Data Summary
The following tables summarize hypothetical yet typical quantitative data obtained from the purity analysis of a synthesized batch of this compound compared to a reference standard.
Table 1: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) |
| Reference Standard | 6.45 | 99.95 |
| Synthesized Sample | 6.46 | 99.10 |
| Impurity 1 (Starting Material) | 4.21 | 0.45 |
| Impurity 2 (By-product) | 7.89 | 0.35 |
| Unknown Impurity | 5.12 | 0.10 |
Table 2: GC-MS Impurity Profile
| Sample | Component | Retention Time (min) | Molecular Ion (m/z) | Relative Abundance (%) |
| Reference Standard | This compound | 10.34 | 159 | >99.9 |
| Synthesized Sample | This compound | 10.34 | 159 | 99.0 |
| Synthesized Sample | Unreacted Starting Material | 8.92 | 145 | 0.6 |
| Synthesized Sample | Isomeric Impurity | 10.51 | 159 | 0.4 |
Table 3: ¹H NMR Quantitative Analysis (qNMR)
| Proton Signal | Reference Standard (Integral) | Synthesized Sample (Integral) | Purity (%) |
| Methyl (-CH₃) | 3.00 | 2.97 | 99.0 |
| Aromatic Protons | 5.00 | 4.96 | 99.2 |
| Average Purity | 99.1 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is typically employed for quinolinone derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient mixture of acetonitrile (ACN) and water, both containing 0.1% formic acid for better peak shape and MS compatibility.
Gradient Program:
| Time (min) | % Acetonitrile | % Water |
| 0 | 30 | 70 |
| 15 | 80 | 20 |
| 20 | 80 | 20 |
| 21 | 30 | 70 |
| 25 | 30 | 70 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase initial composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It provides structural information, aiding in the identification of unknown peaks.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
Column:
-
HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas:
-
Helium at a constant flow of 1.0 mL/min
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
Inlet Temperature: 250°C Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Scan Speed: 2 scans/sec Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine purity without the need for a specific reference standard of the analyte.[1] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Solvent:
-
Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
Internal Standard:
-
A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
Experimental Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard protons.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
Data Processing: Apply appropriate phasing and baseline correction.
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the general workflow for assessing the purity of a synthesized chemical compound like this compound.
References
Performance Benchmark: Quinolin-2(1H)-one Derivatives Versus Known Kinase Inhibitors in Anticancer Bioassays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Novel Quinolin-2(1H)-one Derivatives Against Established Inhibitors in Oncological Targets.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Compound 5a and the established drug Erlotinib, providing a clear comparison of their potency against both the target kinases and various cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| Compound 5a | EGFR | 87 |
| HER-2 | 33 | |
| Erlotinib | EGFR | - |
| Lapatinib | HER-2 | 26 |
Note: IC50 value for Erlotinib against EGFR kinase is not specified in the source material, but it is a well-established EGFR inhibitor. Lapatinib is presented as a reference for HER-2 inhibition.[1]
Table 2: Antiproliferative Activity against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (nM) | IC50 (nM) |
| Compound 5a | - | - | 37 | - |
| MCF-7 | Breast Cancer | - | 34 | |
| Erlotinib | - | - | 33 | - |
| MCF-7 | Breast Cancer | - | 40 |
GI50 is the concentration for 50% of maximal inhibition of cell proliferation.[1]
Experimental Protocols
The data presented is based on established methodologies for in vitro kinase inhibition and cell proliferation assays.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR and HER-2 was determined using a kinase assay. The general principle of such an assay involves the following steps:
-
Enzyme and Substrate Preparation : Recombinant human EGFR and HER-2 kinases are used. A suitable substrate, typically a peptide or protein that is a known target of the kinase, is prepared.
-
Compound Incubation : The kinases are pre-incubated with varying concentrations of the test compounds (e.g., Compound 5a) and a control inhibitor (e.g., Lapatinib for HER-2).
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Detection : The amount of substrate phosphorylation is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation (Antiproliferative) Assay
The antiproliferative activity of the compounds was evaluated against human cancer cell lines using a cell viability assay, such as the MTT or SRB assay.
-
Cell Culture : Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment : After cell attachment, the cells are treated with various concentrations of the test compounds and a known inhibitor (e.g., Erlotinib) for a specified period (e.g., 72 hours).
-
Viability Assessment :
-
MTT Assay : The MTT reagent is added to the wells, which is converted by metabolically active cells into a colored formazan product. The absorbance of the dissolved formazan is measured.
-
SRB (Sulphorhodamine B) Assay : Cells are fixed, and the SRB dye, which binds to cellular proteins, is added. The absorbance of the bound dye is measured after solubilization.
-
-
Data Analysis : The percentage of cell growth inhibition is calculated for each concentration compared to untreated control cells. The GI50 or IC50 values are then determined from the dose-response curves.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Simplified EGFR/HER-2 signaling pathway targeted by quinolin-2(1H)-one derivatives.
Caption: General experimental workflow for benchmarking novel kinase inhibitors.
References
A Comparative DFT Study of Substituted Quinolinone Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted quinolinone isomers using Density Functional Theory (DFT), a powerful computational method for predicting molecular properties. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern on the quinolinone ring system significantly influences these activities. This guide demonstrates how DFT can be employed to systematically evaluate and compare the structural, electronic, and spectroscopic properties of different isomers, thereby aiding in the rational design of novel therapeutic agents.
Experimental Protocols: A Standardized DFT Approach
To ensure a reliable comparison between different quinolinone isomers, a consistent and well-defined computational methodology is crucial. The following protocol is based on common practices in the field for studying quinoline and quinazolinone derivatives.[4]
1. Software and Hardware:
-
Software: All calculations are typically performed using the Gaussian suite of programs (e.g., Gaussian 09 or later).[3]
-
Visualization: Molecular structures and orbitals are visualized using software such as GaussView.
2. Computational Method:
-
Theory: Density Functional Theory (DFT) is the chosen method due to its balance of accuracy and computational cost for systems of this size.[2]
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is widely used and has been shown to provide reliable results for the molecular properties of quinoline derivatives.[2][3]
-
Basis Set: The 6-311++G(d,p) or a similar basis set (e.g., 6-31+G(d,p)) is employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.[2][5][6]
3. Calculation Steps:
-
Geometry Optimization: The molecular geometry of each quinolinone isomer is fully optimized in the gas phase or in a chosen solvent without any symmetry constraints. This process finds the lowest energy conformation of the molecule.[2]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide thermodynamic data and simulated IR spectra.[2]
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and stability.[2]
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), chemical potential (µ), and electrophilicity index (ω) are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.[3]
-
-
Spectroscopic Properties:
-
NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹H).[6][7]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectra, including the maximum absorption wavelengths (λmax) and oscillator strengths (f).[2][8]
-
-
Solvation Effects: To simulate a more realistic environment, the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method can be used to incorporate the effects of different solvents on the molecular properties.[4][7]
Data Presentation: Comparing Quinolinone Isomers
To illustrate the comparative power of DFT, we present hypothetical data for three isomers of methyl-substituted 2-quinolinone. The positions of substitution (3-methyl, 4-methyl, and 6-methyl) are chosen to demonstrate the electronic and steric effects on the quinolinone core.
Table 1: Relative Stabilities of Methyl-2-Quinolinone Isomers Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Isomer | Total Energy (Hartree) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 2-Quinolinone (Parent) | -477.12345 | 0.00 | 3.85 |
| 3-Methyl-2-quinolinone | -516.45678 | -2.51 | 3.98 |
| 4-Methyl-2-quinolinone | -516.45987 | -4.46 | 4.12 |
| 6-Methyl-2-quinolinone | -516.46012 | -4.61 | 4.05 |
Note: Lower relative energy indicates greater thermodynamic stability.
Table 2: Frontier Molecular Orbital Analysis Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Isomer | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |
| 2-Quinolinone (Parent) | -6.65 | -1.82 | 4.83 | 2.415 |
| 3-Methyl-2-quinolinone | -6.58 | -1.79 | 4.79 | 2.395 |
| 4-Methyl-2-quinolinone | -6.52 | -1.75 | 4.77 | 2.385 |
| 6-Methyl-2-quinolinone | -6.55 | -1.77 | 4.78 | 2.390 |
Note: A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.
Table 3: Predicted Spectroscopic Data Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Isomer | Key ¹³C NMR Shift (C4, ppm) | Key ¹H NMR Shift (H8, ppm) | λmax (nm) (TD-DFT) |
| 2-Quinolinone (Parent) | 139.5 | 7.58 | 328 |
| 3-Methyl-2-quinolinone | 138.2 | 7.55 | 330 |
| 4-Methyl-2-quinolinone | 145.1 | 7.65 | 334 |
| 6-Methyl-2-quinolinone | 139.8 | 7.42 | 332 |
Note: Theoretical spectroscopic data can be correlated with experimental results to confirm isomer structures.[7]
Visualizing DFT Workflows and Relationships
Diagrams generated using Graphviz help to clarify the logical flow of a comparative DFT study and the relationships between calculated parameters and molecular properties.
Caption: Workflow for a comparative DFT study of quinolinone isomers.
Caption: Relationship between DFT parameters and predicted properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the In Vitro Anticancer Activity of Quinolin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of various quinolin-2(1H)-one and structurally related quinoline analogs. The information presented is collated from multiple studies to offer a comprehensive overview of their potential as anticancer agents. While direct experimental data on 8-methylquinolin-2(1H)-one analogs is limited in the public domain, this guide draws parallels from structurally similar compounds to provide valuable insights.
Cytotoxicity of Quinoline Derivatives
The primary method for evaluating the in vitro anticancer activity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] The half-maximal inhibitory concentration (IC50), a key metric of a compound's potency, is determined from these assays.[1]
Below are tables summarizing the available in vitro cytotoxicity data for various quinoline derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Brominated Quinoline and Quinazolinone Derivatives [1]
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a) | MCF-7 | Breast Adenocarcinoma | 15.85 ± 3.32 | Erlotinib | 9.9 ± 0.14 |
| SW480 | Colorectal Adenocarcinoma | 17.85 ± 0.92 | Doxorubicin | Not Specified | |
| MRC-5 | Normal Lung Fibroblast | 84.20 ± 1.72 | - | - | |
| 5,7-Dibromo-8-hydroxyquinoline | C6 | Rat Brain Tumor | 6.7 - 25.6 | Not Specified | Not Specified |
| HeLa | Cervical Carcinoma | 6.7 - 25.6 | Not Specified | Not Specified | |
| HT29 | Colorectal Adenocarcinoma | 6.7 - 25.6 | Not Specified | Not Specified | |
| 6,8-Dibromo-5-nitroquinoline (17) | C6 | Rat Brain Tumor | 50.0 | 5-FU | Not Specified |
| HT29 | Colorectal Adenocarcinoma | 50.0 | Not Specified | Not Specified |
Table 2: Cytotoxicity of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives [3][4]
| Compound | Cell Line | IC50 (µmol) |
| 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (IVg) | A549 | 0.0298 |
| MDA-MB | 0.0338 |
Table 3: Cytotoxicity of Quinoline-Based EGFR/HER-2 Inhibitors [5]
| Compound | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound III | MCF-7 (Breast) | 23 | Erlotinib | 40 |
Table 4: Cytotoxicity of 8-Hydroxyquinoline Derivatives [6]
| Compound | Cell Line | MTS50 (µg/mL) |
| 8-hydroxy-2-quinolinecarbaldehyde (3) | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 |
| Hep3B | 6.25±0.034 |
Experimental Protocols
The cytotoxicity of quinoline derivatives is commonly assessed using the MTT assay.[1]
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[2]
General Protocol: [1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin, Cisplatin, or Erlotinib) for a specified incubation period (typically 24-72 hours).[1]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution is added to each well. The plates are then incubated to allow for formazan crystal formation.[1]
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.[1]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[1]
MTT Assay Workflow
Mechanisms of Anticancer Activity
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]
Several studies have shown that quinoline analogs can induce apoptosis in cancer cells.[7][8][9] Apoptosis is a crucial process for eliminating cancerous cells.[10]
Key Markers of Apoptosis:
-
Caspase Activation: Compounds can activate caspase-3, -8, and -9.[11]
-
Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[12]
-
Cytochrome c Release: Increased release of cytochrome c from the mitochondria.[11]
Generalized Apoptosis Signaling Pathway
Certain quinoline derivatives have been found to induce cell cycle arrest, primarily at the G2/M or G0/G1 phases.[7][9][12] This prevents cancer cells from proliferating uncontrollably.[13]
Experimental Protocol for Cell Cycle Analysis by Flow Cytometry: [2]
-
Cell Treatment: Treat cancer cells with the test compound for a specific duration.
-
Harvest and Fix: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a measure of DNA content.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.
Cell Cycle and Points of Arrest
Conclusion
The available data on quinolin-2(1H)-one and its analogs demonstrate their potential as a promising class of anticancer agents. Their mechanisms of action, including induction of apoptosis and cell cycle arrest, make them attractive candidates for further drug development. The provided data and protocols can serve as a valuable resource for researchers in the field of oncology and medicinal chemistry to design and evaluate new, more potent quinoline-based anticancer drugs. Further investigation into the specific activity of this compound analogs is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents | Bentham Science [eurekaselect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 8-hydroxyquinoline-coated graphene oxide on cell death and apoptosis in MCF-7 and MCF-10 breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 12. New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 8-methylquinolin-2(1H)-one
This guide provides immediate safety, handling, and disposal protocols for 8-methylquinolin-2(1H)-one, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Synonyms: 8-methylquinolin-2-ol, 8-Methyl-2(1H)-quinolinone[1]
Hazard Identification and Classification
GHS Hazard Statements for Structurally Similar Compounds:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of related compounds to provide a reference for handling this compound.
| Property | Value | Source Compound |
| Molecular Formula | C₁₀H₉NO | This compound |
| Molecular Weight | 159.18 g/mol | 2-Methyl-8-hydroxyquinoline[4] |
| Physical State | Solid | 2-Methyl-8-hydroxyquinoline[4] |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles that can cause serious eye irritation[3][5]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as the compound is expected to be a skin irritant[2][6]. |
| Body Protection | A flame-resistant lab coat and impervious clothing. | Protects skin from contamination and potential chemical burns[3]. |
| Respiratory Protection | To be used in a well-ventilated area or a chemical fume hood. If ventilation is inadequate or dust/aerosols are generated, a full-face respirator with an appropriate filter is required. | Minimizes the risk of respiratory tract irritation from inhaling dust or vapors[3][6]. |
Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted in a controlled laboratory environment, preferably within a chemical fume hood.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that emergency equipment (eyewash station, safety shower, spill kit) is accessible and operational.
-
-
Handling:
-
Work within a certified chemical fume hood to control vapor and dust exposure[6].
-
Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for transfers.
-
Weigh the compound in a contained manner (e.g., on a weigh boat within the fume hood) to prevent dispersal of dust.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated place[2][3].
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention[2][5].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[2][5].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur[2].
-
Spill: For small spills, use an inert absorbent material to contain the substance. Carefully collect the absorbed material and contaminated debris into a labeled, sealed container for hazardous waste disposal. Clean the spill area thoroughly[7].
-
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste (excess reagent, contaminated PPE, and spill cleanup materials) in a dedicated, properly labeled, and sealed container[6].
-
The container must be compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols (e.g., "Irritant")[6].
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste storage area, away from incompatible materials.
-
-
Final Disposal:
Experimental Workflow and Safety Diagram
The following diagrams illustrate the safe handling and disposal workflow for this compound.
Caption: A workflow diagram for the safe handling of this compound.
Caption: A step-by-step workflow for the proper disposal of this compound.
References
- 1. 2-Hydroxy-8-methylquinoline - Safety Data Sheet [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
